UNC926
Beschreibung
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC926: A Technical Guide to its Mechanism of Action as an L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC926 is a small molecule inhibitor targeting the methyl-lysine (Kme) reader domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction. By inhibiting L3MBTL1, this compound disrupts this interaction, leading to a de-repression of target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and the experimental protocols relevant to its characterization.
Introduction
L3MBTL1 is a crucial epigenetic regulator involved in maintaining the transcriptional repressive state of genes. It achieves this by acting as a "reader" of post-translational modifications, specifically binding to mono- and di-methylated lysine residues on histone tails (e.g., H4K20me1/me2, H1bK26me1/me2) and non-histone proteins like p53. This binding facilitates chromatin compaction, thereby restricting the access of transcriptional machinery to the DNA. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a chemical probe designed to inhibit the function of the MBT domains of L3MBTL1, thus serving as a valuable tool for studying the biological roles of this protein and as a potential starting point for drug discovery efforts.
Quantitative Data
The available quantitative data for this compound primarily pertains to its binding affinity for the L3MBTL1 protein.
| Compound | Target | Parameter | Value | Reference |
| This compound hydrochloride | L3MBTL1 | Kd | 3.9 µM | |
| This compound hydrochloride | L3MBTL1 | IC50 | 3.9 µM | [1] |
| This compound | L3MBTL3 | IC50 | 3.2 µM | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the MBT (Malignant Brain Tumor) domains of L3MBTL1. The core of its mechanism lies in its ability to occupy the binding pocket within the MBT domains that would normally recognize and bind to mono- and di-methylated lysine residues of histone tails and other proteins.
By binding to the MBT domain, this compound prevents L3MBTL1 from engaging with its natural substrates. This disruption has several downstream consequences:
-
Chromatin Decompaction: L3MBTL1's role in compacting chromatin is inhibited. This leads to a more open chromatin structure at L3MBTL1 target loci.
-
Transcriptional Derepression: With a more accessible chromatin state, the transcription of genes normally repressed by L3MBTL1 can be initiated.
A significant aspect of L3MBTL1's function is its role in the p53 signaling pathway. L3MBTL1 binds to p53 that is monomethylated at lysine 382 (p53K382me1), an interaction that represses the transcriptional activity of p53.[2] Inhibition of L3MBTL1 by this compound is expected to disrupt this interaction, leading to the activation of p53 target genes, such as the cell cycle inhibitor p21.
Signaling Pathways
The primary signaling pathway affected by this compound is the L3MBTL1-mediated transcriptional repression pathway. A key example of this is its interplay with the p53 tumor suppressor pathway.
Caption: L3MBTL1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on the characterization of similar epigenetic reader domain inhibitors, the following methodologies are likely to have been employed.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is commonly used to measure the binding affinity between a protein and a small molecule inhibitor.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled peptide (a fluorescently tagged histone tail peptide containing a methylated lysine). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger L3MBTL1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to L3MBTL1, causing a decrease in polarization in a dose-dependent manner.
Generalized Protocol:
-
Reagents:
-
Purified recombinant L3MBTL1 protein (specifically the 3xMBT domain).
-
Fluorescently labeled peptide (e.g., FAM-H4K20me1).
-
This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
A fixed concentration of L3MBTL1 protein and the fluorescent peptide are incubated in the wells of a black, low-volume 384-well plate.
-
A serial dilution of this compound is added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Caption: A conceptual workflow for a Fluorescence Polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor (this compound) is titrated into a solution of the protein (L3MBTL1). The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.
Generalized Protocol:
-
Reagents:
-
Highly purified and concentrated L3MBTL1 protein.
-
This compound hydrochloride dissolved in the same buffer as the protein.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
The L3MBTL1 protein solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of this compound are made into the L3MBTL1 solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Assays
While specific cellular assay data for this compound is limited in the public literature, based on its mechanism of action, the following assays would be relevant to characterize its cellular effects.
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a CETSA could be performed. This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Gene Expression Analysis
To investigate the effect of this compound on the transcription of L3MBTL1 target genes, quantitative real-time PCR (qRT-PCR) or RNA-sequencing could be employed. Cells would be treated with this compound, and the expression levels of genes known to be repressed by L3MBTL1 (e.g., p21) would be measured.
Cell Cycle Analysis
Given the role of p21 as a cell cycle inhibitor, flow cytometry could be used to analyze the effect of this compound on cell cycle distribution. An increase in the population of cells in the G1 or G2/M phase would be indicative of cell cycle arrest.
Conclusion
This compound is a valuable chemical probe for studying the function of the L3MBTL1 methyl-lysine reader domain. Its mechanism of action involves the direct inhibition of the MBT domains, leading to the derepression of L3MBTL1 target genes. A key pathway influenced by this compound is the p53 signaling cascade, where inhibition of L3MBTL1 can lead to the activation of p53 target genes like p21. While detailed experimental protocols for this compound are not widely published, its characterization likely involved standard biophysical techniques such as fluorescence polarization and isothermal titration calorimetry. Further studies are required to fully elucidate the cellular consequences of L3MBTL1 inhibition by this compound and to explore its therapeutic potential.
References
UNC926: A Technical Guide to its Mechanism of Action as an L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC926 is a small molecule inhibitor targeting the methyl-lysine (Kme) reader domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine residues on histones and other proteins, leading to chromatin compaction. By inhibiting L3MBTL1, this compound disrupts this interaction, leading to a de-repression of target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and the experimental protocols relevant to its characterization.
Introduction
L3MBTL1 is a crucial epigenetic regulator involved in maintaining the transcriptional repressive state of genes. It achieves this by acting as a "reader" of post-translational modifications, specifically binding to mono- and di-methylated lysine residues on histone tails (e.g., H4K20me1/me2, H1bK26me1/me2) and non-histone proteins like p53. This binding facilitates chromatin compaction, thereby restricting the access of transcriptional machinery to the DNA. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a chemical probe designed to inhibit the function of the MBT domains of L3MBTL1, thus serving as a valuable tool for studying the biological roles of this protein and as a potential starting point for drug discovery efforts.
Quantitative Data
The available quantitative data for this compound primarily pertains to its binding affinity for the L3MBTL1 protein.
| Compound | Target | Parameter | Value | Reference |
| This compound hydrochloride | L3MBTL1 | Kd | 3.9 µM | |
| This compound hydrochloride | L3MBTL1 | IC50 | 3.9 µM | [1] |
| This compound | L3MBTL3 | IC50 | 3.2 µM | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the MBT (Malignant Brain Tumor) domains of L3MBTL1. The core of its mechanism lies in its ability to occupy the binding pocket within the MBT domains that would normally recognize and bind to mono- and di-methylated lysine residues of histone tails and other proteins.
By binding to the MBT domain, this compound prevents L3MBTL1 from engaging with its natural substrates. This disruption has several downstream consequences:
-
Chromatin Decompaction: L3MBTL1's role in compacting chromatin is inhibited. This leads to a more open chromatin structure at L3MBTL1 target loci.
-
Transcriptional Derepression: With a more accessible chromatin state, the transcription of genes normally repressed by L3MBTL1 can be initiated.
A significant aspect of L3MBTL1's function is its role in the p53 signaling pathway. L3MBTL1 binds to p53 that is monomethylated at lysine 382 (p53K382me1), an interaction that represses the transcriptional activity of p53.[2] Inhibition of L3MBTL1 by this compound is expected to disrupt this interaction, leading to the activation of p53 target genes, such as the cell cycle inhibitor p21.
Signaling Pathways
The primary signaling pathway affected by this compound is the L3MBTL1-mediated transcriptional repression pathway. A key example of this is its interplay with the p53 tumor suppressor pathway.
Caption: L3MBTL1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on the characterization of similar epigenetic reader domain inhibitors, the following methodologies are likely to have been employed.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is commonly used to measure the binding affinity between a protein and a small molecule inhibitor.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled peptide (a fluorescently tagged histone tail peptide containing a methylated lysine). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger L3MBTL1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to L3MBTL1, causing a decrease in polarization in a dose-dependent manner.
Generalized Protocol:
-
Reagents:
-
Purified recombinant L3MBTL1 protein (specifically the 3xMBT domain).
-
Fluorescently labeled peptide (e.g., FAM-H4K20me1).
-
This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
A fixed concentration of L3MBTL1 protein and the fluorescent peptide are incubated in the wells of a black, low-volume 384-well plate.
-
A serial dilution of this compound is added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Caption: A conceptual workflow for a Fluorescence Polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor (this compound) is titrated into a solution of the protein (L3MBTL1). The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.
Generalized Protocol:
-
Reagents:
-
Highly purified and concentrated L3MBTL1 protein.
-
This compound hydrochloride dissolved in the same buffer as the protein.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
The L3MBTL1 protein solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of this compound are made into the L3MBTL1 solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Assays
While specific cellular assay data for this compound is limited in the public literature, based on its mechanism of action, the following assays would be relevant to characterize its cellular effects.
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a CETSA could be performed. This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Gene Expression Analysis
To investigate the effect of this compound on the transcription of L3MBTL1 target genes, quantitative real-time PCR (qRT-PCR) or RNA-sequencing could be employed. Cells would be treated with this compound, and the expression levels of genes known to be repressed by L3MBTL1 (e.g., p21) would be measured.
Cell Cycle Analysis
Given the role of p21 as a cell cycle inhibitor, flow cytometry could be used to analyze the effect of this compound on cell cycle distribution. An increase in the population of cells in the G1 or G2/M phase would be indicative of cell cycle arrest.
Conclusion
This compound is a valuable chemical probe for studying the function of the L3MBTL1 methyl-lysine reader domain. Its mechanism of action involves the direct inhibition of the MBT domains, leading to the derepression of L3MBTL1 target genes. A key pathway influenced by this compound is the p53 signaling cascade, where inhibition of L3MBTL1 can lead to the activation of p53 target genes like p21. While detailed experimental protocols for this compound are not widely published, its characterization likely involved standard biophysical techniques such as fluorescence polarization and isothermal titration calorimetry. Further studies are required to fully elucidate the cellular consequences of L3MBTL1 inhibition by this compound and to explore its therapeutic potential.
References
UNC926: A Technical Guide to a Potent L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression and maintaining genome stability. Its dysregulation has been implicated in various diseases, including cancer. UNC926 is a potent and selective small molecule inhibitor of L3MBTL1, functioning as a chemical probe to elucidate the biological functions of L3MBTL1 and as a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cellular pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to L3MBTL1
L3MBTL1 is a member of the Polycomb group of proteins and is characterized by the presence of three malignant brain tumor (MBT) domains. These domains are responsible for recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2 and H1bK26. This binding leads to chromatin compaction and transcriptional repression of target genes.[1][2] L3MBTL1 is involved in several critical cellular processes, including:
-
Transcriptional Repression: By compacting chromatin, L3MBTL1 restricts the access of transcription factors to DNA, thereby silencing gene expression.[2][3]
-
DNA Damage Response (DDR): L3MBTL1 is recruited to sites of DNA damage and interacts with key proteins in the DDR pathway, such as p53.[1] It plays a role in regulating the choice between DNA repair pathways.
-
Cell Cycle Control: Depletion of L3MBTL1 can lead to a G2/M cell cycle arrest, suggesting its involvement in proper cell cycle progression.
-
Tumor Suppression: L3MBTL1 is considered a putative tumor suppressor, and its loss is associated with some myeloid disorders and a worse prognosis in breast cancer.
This compound: A Selective L3MBTL1 Inhibitor
This compound is a small molecule designed to competitively inhibit the binding of the L3MBTL1 MBT domains to their methylated lysine targets. It serves as a valuable chemical tool to probe the functions of L3MBTL1 in a temporal and dose-dependent manner, offering an alternative to genetic knockdown approaches.
Mechanism of Action
This compound acts as a methyl-lysine (Kme) reader domain inhibitor. Its chemical structure allows it to occupy the aromatic cage within the MBT domains of L3MBTL1 that normally accommodates the methylated lysine side chain. By doing so, this compound prevents the interaction of L3MBTL1 with its histone substrates, leading to a de-compaction of chromatin at L3MBTL1 target loci and subsequent de-repression of associated genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the binding properties of L3MBTL1.
| Inhibitor | Target | IC50 (µM) | Kd (µM) | Assay |
| This compound | L3MBTL1 | 3.9 | 3.9 | Fluorescence Polarization |
| This compound | L3MBTL3 | 3.2 | - | Not Specified |
Table 1: Inhibitory activity of this compound against L3MBTL1 and its homolog L3MBTL3.
| L3MBTL1 Construct | Histone Peptide | Kd (µM) | Assay |
| L3MBTL1 (197-526) | H3K9me1 | ~10 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H3K9me2 | ~5 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H4K20me1 | ~20 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H4K20me2 | ~20 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H1.4K26me1 | ~15 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H1.4K26me2 | ~15 | Fluorescence Polarization |
Table 2: Binding affinities of L3MBTL1 for various methylated histone peptides.
Signaling Pathways and Cellular Functions Modulated by this compound
By inhibiting L3MBTL1, this compound can modulate several key cellular signaling pathways.
L3MBTL1-p53 Signaling Pathway
L3MBTL1 plays a significant role in regulating the activity of the tumor suppressor protein p53. In the absence of DNA damage, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes such as p21 and PUMA. Upon DNA damage, the interaction between L3MBTL1 and p53 is abrogated, allowing for the activation of p53-mediated transcription and subsequent cellular responses like cell cycle arrest or apoptosis. This compound can mimic the effect of DNA damage in this context by preventing L3MBTL1 from binding to methylated p53, thereby activating p53 target genes.
Role in DNA Damage Response and Genome Stability
Depletion of L3MBTL1 has been shown to induce DNA damage and activate the DNA damage response (DDR). This is linked to its role in DNA replication, where it interacts with components of the replication machinery. L3MBTL1's binding to H4K20me2 is crucial for this process, and it competes with 53BP1, a key factor in non-homologous end joining (NHEJ) DNA repair. Inhibition of L3MBTL1 by this compound can therefore impact the cellular response to DNA damaging agents.
Involvement in Hippo and BMP4 Signaling
L3MBTL1 acts as a node between the BMP4 and Hippo signaling pathways, particularly in the context of erythropoiesis. It can negatively regulate the BMP4 signaling pathway and enhances the Hippo pathway kinase Lats2-mediated phosphorylation and cytoplasmic retention of YAP, a transcriptional coactivator. This suggests that this compound could be used to modulate these pathways in relevant cellular models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound and its effects on L3MBTL1.
Fluorescence Polarization (FP) Assay for this compound Inhibition
This assay quantitatively measures the inhibition of L3MBTL1 binding to a fluorescently labeled histone peptide by this compound.
Materials:
-
Purified recombinant L3MBTL1 protein (e.g., 3xMBT domain).
-
Fluorescently labeled histone peptide (e.g., H4K20me1 or H4K20me2 peptide conjugated to a fluorophore like FITC or TAMRA).
-
This compound compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a serial dilution in assay buffer to generate a range of inhibitor concentrations.
-
Prepare protein and peptide solutions: Dilute the L3MBTL1 protein and the fluorescently labeled histone peptide in assay buffer to their final working concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of protein that gives a significant polarization window.
-
Assay setup: In a 384-well plate, add the this compound dilutions.
-
Add L3MBTL1 protein: Add the diluted L3MBTL1 protein to each well containing the inhibitor and mix gently. Incubate for 15-30 minutes at room temperature.
-
Add fluorescent peptide: Add the fluorescently labeled histone peptide to all wells.
-
Incubate: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure fluorescence polarization: Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data analysis: Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) to Study L3MBTL1-Protein Interactions
This protocol is used to determine if L3MBTL1 interacts with a specific protein (e.g., p53) in a cellular context and how this interaction is affected by this compound.
Materials:
-
Cell line expressing endogenous or over-expressed L3MBTL1 and the protein of interest.
-
This compound compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against L3MBTL1 for immunoprecipitation.
-
Antibody against the protein of interest for western blotting.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and western blotting reagents.
Protocol:
-
Cell treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for the desired time.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify lysate: Centrifuge the lysates at high speed to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-L3MBTL1 antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture immune complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the antibody against the protein of interest.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest (e.g., U2OS).
-
This compound compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 70% ethanol).
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Protocol:
-
Cell treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).
-
Harvest cells: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow cytometry analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
shRNA-mediated Knockdown of L3MBTL1
This protocol describes how to reduce the expression of L3MBTL1 using short hairpin RNA (shRNA) to study its function, providing a comparison for the effects of this compound.
Materials:
-
Lentiviral or retroviral shRNA constructs targeting L3MBTL1 and a non-targeting control.
-
Packaging plasmids (for lentivirus production).
-
HEK293T cells (for virus production).
-
Target cell line.
-
Transfection reagent.
-
Polybrene.
-
Puromycin (or other selection antibiotic).
-
Reagents for qPCR or western blotting to validate knockdown.
Protocol:
-
Virus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Plate the target cells and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.
-
Expansion and Validation: Expand the selected cell population. Validate the knockdown of L3MBTL1 at the mRNA level by qPCR and at the protein level by western blotting.
-
Functional Assays: Use the L3MBTL1 knockdown and control cell lines in downstream functional assays to assess the phenotypic consequences of L3MBTL1 depletion.
Conclusion
This compound is a valuable tool for the scientific community, enabling the detailed investigation of L3MBTL1's diverse biological roles. Its well-characterized inhibitory activity and selectivity make it a robust chemical probe for dissecting the intricate signaling pathways regulated by this chromatin reader. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of L3MBTL1 function and explore its potential as a therapeutic target in various diseases. As our understanding of the epigenetic landscape continues to expand, the utility of specific and potent chemical inhibitors like this compound will undoubtedly prove indispensable.
References
UNC926: A Technical Guide to a Potent L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression and maintaining genome stability. Its dysregulation has been implicated in various diseases, including cancer. UNC926 is a potent and selective small molecule inhibitor of L3MBTL1, functioning as a chemical probe to elucidate the biological functions of L3MBTL1 and as a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cellular pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to L3MBTL1
L3MBTL1 is a member of the Polycomb group of proteins and is characterized by the presence of three malignant brain tumor (MBT) domains. These domains are responsible for recognizing and binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26. This binding leads to chromatin compaction and transcriptional repression of target genes.[1][2] L3MBTL1 is involved in several critical cellular processes, including:
-
Transcriptional Repression: By compacting chromatin, L3MBTL1 restricts the access of transcription factors to DNA, thereby silencing gene expression.[2][3]
-
DNA Damage Response (DDR): L3MBTL1 is recruited to sites of DNA damage and interacts with key proteins in the DDR pathway, such as p53.[1] It plays a role in regulating the choice between DNA repair pathways.
-
Cell Cycle Control: Depletion of L3MBTL1 can lead to a G2/M cell cycle arrest, suggesting its involvement in proper cell cycle progression.
-
Tumor Suppression: L3MBTL1 is considered a putative tumor suppressor, and its loss is associated with some myeloid disorders and a worse prognosis in breast cancer.
This compound: A Selective L3MBTL1 Inhibitor
This compound is a small molecule designed to competitively inhibit the binding of the L3MBTL1 MBT domains to their methylated lysine targets. It serves as a valuable chemical tool to probe the functions of L3MBTL1 in a temporal and dose-dependent manner, offering an alternative to genetic knockdown approaches.
Mechanism of Action
This compound acts as a methyl-lysine (Kme) reader domain inhibitor. Its chemical structure allows it to occupy the aromatic cage within the MBT domains of L3MBTL1 that normally accommodates the methylated lysine side chain. By doing so, this compound prevents the interaction of L3MBTL1 with its histone substrates, leading to a de-compaction of chromatin at L3MBTL1 target loci and subsequent de-repression of associated genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the binding properties of L3MBTL1.
| Inhibitor | Target | IC50 (µM) | Kd (µM) | Assay |
| This compound | L3MBTL1 | 3.9 | 3.9 | Fluorescence Polarization |
| This compound | L3MBTL3 | 3.2 | - | Not Specified |
Table 1: Inhibitory activity of this compound against L3MBTL1 and its homolog L3MBTL3.
| L3MBTL1 Construct | Histone Peptide | Kd (µM) | Assay |
| L3MBTL1 (197-526) | H3K9me1 | ~10 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H3K9me2 | ~5 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H4K20me1 | ~20 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H4K20me2 | ~20 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H1.4K26me1 | ~15 | Fluorescence Polarization |
| L3MBTL1 (197-526) | H1.4K26me2 | ~15 | Fluorescence Polarization |
Table 2: Binding affinities of L3MBTL1 for various methylated histone peptides.
Signaling Pathways and Cellular Functions Modulated by this compound
By inhibiting L3MBTL1, this compound can modulate several key cellular signaling pathways.
L3MBTL1-p53 Signaling Pathway
L3MBTL1 plays a significant role in regulating the activity of the tumor suppressor protein p53. In the absence of DNA damage, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes such as p21 and PUMA. Upon DNA damage, the interaction between L3MBTL1 and p53 is abrogated, allowing for the activation of p53-mediated transcription and subsequent cellular responses like cell cycle arrest or apoptosis. This compound can mimic the effect of DNA damage in this context by preventing L3MBTL1 from binding to methylated p53, thereby activating p53 target genes.
Role in DNA Damage Response and Genome Stability
Depletion of L3MBTL1 has been shown to induce DNA damage and activate the DNA damage response (DDR). This is linked to its role in DNA replication, where it interacts with components of the replication machinery. L3MBTL1's binding to H4K20me2 is crucial for this process, and it competes with 53BP1, a key factor in non-homologous end joining (NHEJ) DNA repair. Inhibition of L3MBTL1 by this compound can therefore impact the cellular response to DNA damaging agents.
Involvement in Hippo and BMP4 Signaling
L3MBTL1 acts as a node between the BMP4 and Hippo signaling pathways, particularly in the context of erythropoiesis. It can negatively regulate the BMP4 signaling pathway and enhances the Hippo pathway kinase Lats2-mediated phosphorylation and cytoplasmic retention of YAP, a transcriptional coactivator. This suggests that this compound could be used to modulate these pathways in relevant cellular models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound and its effects on L3MBTL1.
Fluorescence Polarization (FP) Assay for this compound Inhibition
This assay quantitatively measures the inhibition of L3MBTL1 binding to a fluorescently labeled histone peptide by this compound.
Materials:
-
Purified recombinant L3MBTL1 protein (e.g., 3xMBT domain).
-
Fluorescently labeled histone peptide (e.g., H4K20me1 or H4K20me2 peptide conjugated to a fluorophore like FITC or TAMRA).
-
This compound compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a serial dilution in assay buffer to generate a range of inhibitor concentrations.
-
Prepare protein and peptide solutions: Dilute the L3MBTL1 protein and the fluorescently labeled histone peptide in assay buffer to their final working concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of protein that gives a significant polarization window.
-
Assay setup: In a 384-well plate, add the this compound dilutions.
-
Add L3MBTL1 protein: Add the diluted L3MBTL1 protein to each well containing the inhibitor and mix gently. Incubate for 15-30 minutes at room temperature.
-
Add fluorescent peptide: Add the fluorescently labeled histone peptide to all wells.
-
Incubate: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure fluorescence polarization: Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data analysis: Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) to Study L3MBTL1-Protein Interactions
This protocol is used to determine if L3MBTL1 interacts with a specific protein (e.g., p53) in a cellular context and how this interaction is affected by this compound.
Materials:
-
Cell line expressing endogenous or over-expressed L3MBTL1 and the protein of interest.
-
This compound compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against L3MBTL1 for immunoprecipitation.
-
Antibody against the protein of interest for western blotting.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and western blotting reagents.
Protocol:
-
Cell treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for the desired time.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify lysate: Centrifuge the lysates at high speed to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-L3MBTL1 antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture immune complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the antibody against the protein of interest.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest (e.g., U2OS).
-
This compound compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 70% ethanol).
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Protocol:
-
Cell treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).
-
Harvest cells: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow cytometry analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
shRNA-mediated Knockdown of L3MBTL1
This protocol describes how to reduce the expression of L3MBTL1 using short hairpin RNA (shRNA) to study its function, providing a comparison for the effects of this compound.
Materials:
-
Lentiviral or retroviral shRNA constructs targeting L3MBTL1 and a non-targeting control.
-
Packaging plasmids (for lentivirus production).
-
HEK293T cells (for virus production).
-
Target cell line.
-
Transfection reagent.
-
Polybrene.
-
Puromycin (or other selection antibiotic).
-
Reagents for qPCR or western blotting to validate knockdown.
Protocol:
-
Virus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Plate the target cells and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.
-
Expansion and Validation: Expand the selected cell population. Validate the knockdown of L3MBTL1 at the mRNA level by qPCR and at the protein level by western blotting.
-
Functional Assays: Use the L3MBTL1 knockdown and control cell lines in downstream functional assays to assess the phenotypic consequences of L3MBTL1 depletion.
Conclusion
This compound is a valuable tool for the scientific community, enabling the detailed investigation of L3MBTL1's diverse biological roles. Its well-characterized inhibitory activity and selectivity make it a robust chemical probe for dissecting the intricate signaling pathways regulated by this chromatin reader. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of L3MBTL1 function and explore its potential as a therapeutic target in various diseases. As our understanding of the epigenetic landscape continues to expand, the utility of specific and potent chemical inhibitors like this compound will undoubtedly prove indispensable.
References
Part 1: The Epigenetic Reader L3MBTL1 and its Chemical Probe UNC-926
An In-depth Technical Guide on the Role of UNC926 in Chromatin Biology
Introduction
The query "this compound" in the context of chromatin biology presents an ambiguity, as the term does not correspond to a standard nomenclature for a gene or protein with a core role in this field. However, scientific literature points to two distinct entities that are likely relevant to this query:
-
UNC-926 : A small molecule inhibitor targeting the epigenetic reader protein L3MBTL1. This chemical probe is utilized by researchers to study the functions of L3MBTL1 in chromatin regulation and gene silencing.
-
LINC00926 : A long non-coding RNA (lncRNA) that has been identified as a regulator of gene expression through epigenetic mechanisms, including the recruitment of histone-modifying enzymes to specific gene promoters.
This technical guide will provide an in-depth overview of both UNC-926 and LINC00926, addressing their respective roles related to chromatin biology for an audience of researchers, scientists, and drug development professionals.
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT domain-containing family of methyl-lysine reader proteins. These proteins play a crucial role in interpreting the histone code and translating it into functional outcomes, such as transcriptional regulation and chromatin structuring.
Core Function of L3MBTL1 in Chromatin Biology
L3MBTL1 acts as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histones, primarily H4K20me1/2 and H1bK26me1/2.[1][2] This binding is mediated by its three tandem malignant brain tumor (MBT) domains. Upon binding to these histone marks, L3MBTL1 facilitates the compaction of nucleosomal arrays, leading to a more condensed chromatin structure.[1] This condensed state restricts the access of transcriptional machinery to DNA, thereby silencing gene expression.[1][3]
Beyond its role in chromatin compaction, L3MBTL1 is involved in maintaining genomic stability. It functions as a negative regulator of the DNA damage response and is essential for normal DNA replication fork progression. Loss of L3MBTL1 has been linked to replicative stress and genomic instability. It also plays a role in repressing the activity of the tumor suppressor p53 under normal conditions by binding to p53 that has been mono-methylated at lysine 382 by the enzyme SET8.
UNC-926: A Chemical Tool to Modulate L3MBTL1 Activity
UNC-926 is a potent and selective small molecule inhibitor of the L3MBTL1 protein. It functions as a Kme-reader domain inhibitor, specifically targeting the MBT domains of L3MBTL1 and preventing them from binding to their methylated histone substrates. By competitively inhibiting this interaction, UNC-926 effectively reverses the L3MBTL1-mediated chromatin compaction and transcriptional repression. This makes UNC-926 a valuable chemical probe for elucidating the specific cellular pathways and target genes regulated by L3MBTL1.
Quantitative Data for UNC-926
The following table summarizes the key binding and inhibitory constants for UNC-926.
| Parameter | Value | Target Domain | Method |
| Kd | 3.9 μM | L3MBTL1 MBT domain | Not Specified |
| IC50 | 3.9 μM | L3MBTL1 | Not Specified |
| IC50 | 3.2 μM | L3MBTL3 | Not Specified |
Table 1: Quantitative binding and inhibition data for UNC-926 against L3MBTL1 and its homolog L3MBTL3. Data sourced from.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of L3MBTL1 in promoting chromatin compaction and how UNC-926 inhibits this process.
Caption: Mechanism of L3MBTL1-mediated chromatin compaction and its inhibition by UNC-926.
Experimental Protocols
This assay is used to confirm that UNC-926 directly inhibits the interaction between L3MBTL1 and its target histone peptide.
-
Reagent Preparation :
-
Synthesize biotinylated histone H4 peptides containing mono-methylated lysine 20 (H4K20me1).
-
Purify recombinant L3MBTL1 protein containing the MBT domains (e.g., L3MBTL13XMBT).
-
Prepare wash buffers (e.g., PBS with 0.1% Tween-20) and elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).
-
Prepare a stock solution of UNC-926 in DMSO.
-
-
Binding Reaction :
-
Immobilize the biotinylated H4K20me1 peptide on streptavidin-coated magnetic beads by incubating for 1 hour at 4°C.
-
Wash the beads three times with wash buffer to remove unbound peptide.
-
In separate tubes, pre-incubate the purified L3MBTL1 protein with varying concentrations of UNC-926 (e.g., 0.1 μM to 50 μM) or DMSO vehicle control for 30 minutes at room temperature.
-
Add the L3MBTL1/inhibitor mixture to the peptide-coated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
-
Washing and Elution :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specific interactions.
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to L3MBTL1 or a tag on the recombinant protein.
-
Quantify the band intensity to determine the amount of L3MBTL1 that was pulled down at each concentration of UNC-926. A dose-dependent decrease in the L3MBTL1 signal indicates successful inhibition of the interaction.
-
Part 2: The Long Non-coding RNA LINC00926 and its Role in Gene Regulation
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression. They can act as scaffolds, guides, or decoys for proteins, thereby influencing chromatin structure and transcription. LINC00926 is one such lncRNA implicated in the epigenetic control of signaling pathways.
Core Function of LINC00926 in Chromatin Biology
LINC00926 has been shown to regulate inflammatory gene expression by modulating the WNT signaling pathway. Its mechanism involves acting as a molecular scaffold to guide a histone-modifying enzyme to a specific gene promoter. Specifically, LINC00926 physically interacts with the histone methyltransferase MLL1 (Mixed Lineage Leukemia 1). MLL1 is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters.
The LINC00926-MLL1 complex is recruited to the promoter of the WNT10B gene. This recruitment leads to an increase in H3K4me3 levels at the WNT10B promoter, which enhances the gene's transcription. Upregulated WNT10B then activates its signaling cascade, resulting in the increased expression of downstream inflammatory genes such as IFNG and IL17A. This function was identified in the context of post-traumatic stress disorder (PTSD), where LINC00926 expression is elevated.
In other contexts, such as breast cancer, LINC00926 has been shown to suppress tumor growth by enhancing the ubiquitination and subsequent degradation of the glycolytic enzyme PGK1. It has also been implicated in renal cell carcinoma progression by acting as a microRNA sponge for miR-30a-5p and by activating the IFNγ-JAK2-STAT1 pathway.
Quantitative Data for LINC00926-mediated Gene Regulation
The following table summarizes the observed changes in gene expression upon modulation of LINC00926 levels in peripheral blood mononuclear cells (PBMCs).
| Condition | Target Gene | Fold Change |
| LINC00926 Knockdown | WNT10B | Decreased |
| LINC00926 Knockdown | IFNG | Decreased |
| Recombinant WNT10B Addition | IFNG | Increased |
| Recombinant WNT10B Addition | IL17A | Increased |
Table 2: Qualitative summary of gene expression changes related to LINC00926 and WNT10B signaling. Specific fold-change values vary across experiments. Data sourced from.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the signaling pathway initiated by the LINC00926-MLL1 interaction.
Caption: LINC00926 recruits MLL1 to the WNT10B promoter, activating a signaling cascade.
The following diagram outlines a typical experimental workflow to investigate the LINC00926-MLL1 interaction.
Caption: Experimental workflow to study the function of LINC00926.
Experimental Protocols
This protocol is used to demonstrate the physical association between LINC00926 RNA and the MLL1 protein in vivo.
-
Cell Preparation and Lysis :
-
Harvest approximately 10-20 million cells (e.g., PBMCs).
-
Optionally, cross-link RNA-protein interactions with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine. This step is used in cross-linked RIP (CLIP) for more stable interactions.
-
Lyse the cells in RIP buffer containing protease and RNase inhibitors.
-
Mechanically shear the lysate to solubilize nuclear contents. Centrifuge to pellet cell debris.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against MLL1 or a negative control IgG overnight at 4°C.
-
Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.
-
-
Washing and RNA Elution :
-
Pellet the beads and wash them multiple times with high-salt wash buffer to remove non-specific binding.
-
Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C to digest the protein, releasing the RNA. If cross-linking was performed, this step includes a high-temperature incubation (e.g., 65°C for 1-2 hours) to reverse the cross-links.
-
-
RNA Purification and Analysis :
-
Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based kit.
-
Perform a reverse transcription reaction to convert the RNA to cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with primers specific for LINC00926 to measure its enrichment in the MLL1-IP sample compared to the IgG control. Significant enrichment indicates a direct or indirect interaction.
-
This protocol is used to measure the level of a specific histone modification at a particular genomic locus.
-
Cross-linking and Chromatin Preparation :
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation :
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washing and Elution :
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification :
-
Reverse the formaldehyde cross-links by heating the samples in a high-salt buffer (e.g., at 65°C for several hours).
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis :
-
Use quantitative real-time PCR (qPCR) with primers designed to amplify a specific region of the WNT10B promoter.
-
Quantify the amount of promoter DNA in the H3K4me3-IP sample relative to the input (a sample of the initial sheared chromatin) and the IgG control. An increase in this enrichment in cells with high LINC00926 expression would support the proposed mechanism.
-
References
Part 1: The Epigenetic Reader L3MBTL1 and its Chemical Probe UNC-926
An In-depth Technical Guide on the Role of UNC926 in Chromatin Biology
Introduction
The query "this compound" in the context of chromatin biology presents an ambiguity, as the term does not correspond to a standard nomenclature for a gene or protein with a core role in this field. However, scientific literature points to two distinct entities that are likely relevant to this query:
-
UNC-926 : A small molecule inhibitor targeting the epigenetic reader protein L3MBTL1. This chemical probe is utilized by researchers to study the functions of L3MBTL1 in chromatin regulation and gene silencing.
-
LINC00926 : A long non-coding RNA (lncRNA) that has been identified as a regulator of gene expression through epigenetic mechanisms, including the recruitment of histone-modifying enzymes to specific gene promoters.
This technical guide will provide an in-depth overview of both UNC-926 and LINC00926, addressing their respective roles related to chromatin biology for an audience of researchers, scientists, and drug development professionals.
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT domain-containing family of methyl-lysine reader proteins. These proteins play a crucial role in interpreting the histone code and translating it into functional outcomes, such as transcriptional regulation and chromatin structuring.
Core Function of L3MBTL1 in Chromatin Biology
L3MBTL1 acts as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine residues on histones, primarily H4K20me1/2 and H1bK26me1/2.[1][2] This binding is mediated by its three tandem malignant brain tumor (MBT) domains. Upon binding to these histone marks, L3MBTL1 facilitates the compaction of nucleosomal arrays, leading to a more condensed chromatin structure.[1] This condensed state restricts the access of transcriptional machinery to DNA, thereby silencing gene expression.[1][3]
Beyond its role in chromatin compaction, L3MBTL1 is involved in maintaining genomic stability. It functions as a negative regulator of the DNA damage response and is essential for normal DNA replication fork progression. Loss of L3MBTL1 has been linked to replicative stress and genomic instability. It also plays a role in repressing the activity of the tumor suppressor p53 under normal conditions by binding to p53 that has been mono-methylated at lysine 382 by the enzyme SET8.
UNC-926: A Chemical Tool to Modulate L3MBTL1 Activity
UNC-926 is a potent and selective small molecule inhibitor of the L3MBTL1 protein. It functions as a Kme-reader domain inhibitor, specifically targeting the MBT domains of L3MBTL1 and preventing them from binding to their methylated histone substrates. By competitively inhibiting this interaction, UNC-926 effectively reverses the L3MBTL1-mediated chromatin compaction and transcriptional repression. This makes UNC-926 a valuable chemical probe for elucidating the specific cellular pathways and target genes regulated by L3MBTL1.
Quantitative Data for UNC-926
The following table summarizes the key binding and inhibitory constants for UNC-926.
| Parameter | Value | Target Domain | Method |
| Kd | 3.9 μM | L3MBTL1 MBT domain | Not Specified |
| IC50 | 3.9 μM | L3MBTL1 | Not Specified |
| IC50 | 3.2 μM | L3MBTL3 | Not Specified |
Table 1: Quantitative binding and inhibition data for UNC-926 against L3MBTL1 and its homolog L3MBTL3. Data sourced from.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of L3MBTL1 in promoting chromatin compaction and how UNC-926 inhibits this process.
Caption: Mechanism of L3MBTL1-mediated chromatin compaction and its inhibition by UNC-926.
Experimental Protocols
This assay is used to confirm that UNC-926 directly inhibits the interaction between L3MBTL1 and its target histone peptide.
-
Reagent Preparation :
-
Synthesize biotinylated histone H4 peptides containing mono-methylated lysine 20 (H4K20me1).
-
Purify recombinant L3MBTL1 protein containing the MBT domains (e.g., L3MBTL13XMBT).
-
Prepare wash buffers (e.g., PBS with 0.1% Tween-20) and elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).
-
Prepare a stock solution of UNC-926 in DMSO.
-
-
Binding Reaction :
-
Immobilize the biotinylated H4K20me1 peptide on streptavidin-coated magnetic beads by incubating for 1 hour at 4°C.
-
Wash the beads three times with wash buffer to remove unbound peptide.
-
In separate tubes, pre-incubate the purified L3MBTL1 protein with varying concentrations of UNC-926 (e.g., 0.1 μM to 50 μM) or DMSO vehicle control for 30 minutes at room temperature.
-
Add the L3MBTL1/inhibitor mixture to the peptide-coated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
-
Washing and Elution :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specific interactions.
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to L3MBTL1 or a tag on the recombinant protein.
-
Quantify the band intensity to determine the amount of L3MBTL1 that was pulled down at each concentration of UNC-926. A dose-dependent decrease in the L3MBTL1 signal indicates successful inhibition of the interaction.
-
Part 2: The Long Non-coding RNA LINC00926 and its Role in Gene Regulation
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression. They can act as scaffolds, guides, or decoys for proteins, thereby influencing chromatin structure and transcription. LINC00926 is one such lncRNA implicated in the epigenetic control of signaling pathways.
Core Function of LINC00926 in Chromatin Biology
LINC00926 has been shown to regulate inflammatory gene expression by modulating the WNT signaling pathway. Its mechanism involves acting as a molecular scaffold to guide a histone-modifying enzyme to a specific gene promoter. Specifically, LINC00926 physically interacts with the histone methyltransferase MLL1 (Mixed Lineage Leukemia 1). MLL1 is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters.
The LINC00926-MLL1 complex is recruited to the promoter of the WNT10B gene. This recruitment leads to an increase in H3K4me3 levels at the WNT10B promoter, which enhances the gene's transcription. Upregulated WNT10B then activates its signaling cascade, resulting in the increased expression of downstream inflammatory genes such as IFNG and IL17A. This function was identified in the context of post-traumatic stress disorder (PTSD), where LINC00926 expression is elevated.
In other contexts, such as breast cancer, LINC00926 has been shown to suppress tumor growth by enhancing the ubiquitination and subsequent degradation of the glycolytic enzyme PGK1. It has also been implicated in renal cell carcinoma progression by acting as a microRNA sponge for miR-30a-5p and by activating the IFNγ-JAK2-STAT1 pathway.
Quantitative Data for LINC00926-mediated Gene Regulation
The following table summarizes the observed changes in gene expression upon modulation of LINC00926 levels in peripheral blood mononuclear cells (PBMCs).
| Condition | Target Gene | Fold Change |
| LINC00926 Knockdown | WNT10B | Decreased |
| LINC00926 Knockdown | IFNG | Decreased |
| Recombinant WNT10B Addition | IFNG | Increased |
| Recombinant WNT10B Addition | IL17A | Increased |
Table 2: Qualitative summary of gene expression changes related to LINC00926 and WNT10B signaling. Specific fold-change values vary across experiments. Data sourced from.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the signaling pathway initiated by the LINC00926-MLL1 interaction.
Caption: LINC00926 recruits MLL1 to the WNT10B promoter, activating a signaling cascade.
The following diagram outlines a typical experimental workflow to investigate the LINC00926-MLL1 interaction.
Caption: Experimental workflow to study the function of LINC00926.
Experimental Protocols
This protocol is used to demonstrate the physical association between LINC00926 RNA and the MLL1 protein in vivo.
-
Cell Preparation and Lysis :
-
Harvest approximately 10-20 million cells (e.g., PBMCs).
-
Optionally, cross-link RNA-protein interactions with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine. This step is used in cross-linked RIP (CLIP) for more stable interactions.
-
Lyse the cells in RIP buffer containing protease and RNase inhibitors.
-
Mechanically shear the lysate to solubilize nuclear contents. Centrifuge to pellet cell debris.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against MLL1 or a negative control IgG overnight at 4°C.
-
Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.
-
-
Washing and RNA Elution :
-
Pellet the beads and wash them multiple times with high-salt wash buffer to remove non-specific binding.
-
Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C to digest the protein, releasing the RNA. If cross-linking was performed, this step includes a high-temperature incubation (e.g., 65°C for 1-2 hours) to reverse the cross-links.
-
-
RNA Purification and Analysis :
-
Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based kit.
-
Perform a reverse transcription reaction to convert the RNA to cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with primers specific for LINC00926 to measure its enrichment in the MLL1-IP sample compared to the IgG control. Significant enrichment indicates a direct or indirect interaction.
-
This protocol is used to measure the level of a specific histone modification at a particular genomic locus.
-
Cross-linking and Chromatin Preparation :
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation :
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washing and Elution :
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification :
-
Reverse the formaldehyde cross-links by heating the samples in a high-salt buffer (e.g., at 65°C for several hours).
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis :
-
Use quantitative real-time PCR (qPCR) with primers designed to amplify a specific region of the WNT10B promoter.
-
Quantify the amount of promoter DNA in the H3K4me3-IP sample relative to the input (a sample of the initial sheared chromatin) and the IgG control. An increase in this enrichment in cells with high LINC00926 expression would support the proposed mechanism.
-
References
UNC926: A Chemical Probe for the Methyl-Lysine Reader L3MBTL1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. It functions as a "reader" of histone modifications, specifically recognizing mono- and dimethylated lysine (B10760008) residues on histones, such as histone H4 lysine 20 (H4K20me1/me2) and histone H1b lysine 26 (H1bK26me1/me2), through its three malignant brain tumor (MBT) domains. This recognition is a key event in the regulation of gene expression, and dysregulation of L3MBTL1 has been implicated in various diseases, including cancer. To facilitate the study of L3MBTL1's function and its role in disease, selective chemical probes are indispensable. UNC926 has emerged as a valuable tool for interrogating the biological functions of L3MBTL1. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and its application in dissecting L3MBTL1-mediated signaling pathways.
Biochemical and Cellular Characterization of this compound
This compound is a small molecule inhibitor that competitively targets the MBT domains of L3MBTL1, thereby disrupting its interaction with methylated histone tails.
Binding Affinity and Selectivity
This compound exhibits a micromolar binding affinity for L3MBTL1. Isothermal titration calorimetry (ITC) and AlphaScreen assays have been employed to quantify this interaction. The selectivity of this compound has been profiled against other MBT domain-containing proteins and a broader panel of methyl-lysine reader domains, demonstrating its utility as a specific chemical probe for L3MBTL1.
| Target | Assay Type | Value | Reference |
| L3MBTL1 | IC50 | 3.9 µM | [1] |
| L3MBTL1 | Kd | 3.9 µM | [2][3] |
| L3MBTL3 | IC50 | 3.2 µM | [1] |
| CBX7 | Binding | No binding observed | [1] |
| 53BP1 | Binding | No effect on binding to H4K20me1 |
Table 1: Quantitative Binding Data for this compound. This table summarizes the reported binding affinity (Kd) and inhibitory concentration (IC50) of this compound for L3MBTL1 and its selectivity against other related proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the inhibitory effect of this compound on the interaction between L3MBTL1 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL1 protein
-
Biotinylated histone peptide (e.g., H4K20me1)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20
-
384-well ProxiPlate (PerkinElmer)
-
EnVision multi-label reader (PerkinElmer)
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing His-tagged L3MBTL1 and biotinylated H4K20me1 peptide in Assay Buffer. The final concentrations should be optimized but are typically in the low nanomolar range for the protein and peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension of Donor and Acceptor beads in Assay Buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision reader with an AlphaScreen laser.
-
The decrease in the AlphaScreen signal in the presence of this compound indicates inhibition of the L3MBTL1-peptide interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to L3MBTL1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing L3MBTL1
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler
-
Western blot reagents and anti-L3MBTL1 antibody
Protocol:
-
Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble L3MBTL1 in each sample by Western blotting.
-
An increase in the amount of soluble L3MBTL1 at higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.
References
UNC926: A Chemical Probe for the Methyl-Lysine Reader L3MBTL1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. It functions as a "reader" of histone modifications, specifically recognizing mono- and dimethylated lysine residues on histones, such as histone H4 lysine 20 (H4K20me1/me2) and histone H1b lysine 26 (H1bK26me1/me2), through its three malignant brain tumor (MBT) domains. This recognition is a key event in the regulation of gene expression, and dysregulation of L3MBTL1 has been implicated in various diseases, including cancer. To facilitate the study of L3MBTL1's function and its role in disease, selective chemical probes are indispensable. UNC926 has emerged as a valuable tool for interrogating the biological functions of L3MBTL1. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and its application in dissecting L3MBTL1-mediated signaling pathways.
Biochemical and Cellular Characterization of this compound
This compound is a small molecule inhibitor that competitively targets the MBT domains of L3MBTL1, thereby disrupting its interaction with methylated histone tails.
Binding Affinity and Selectivity
This compound exhibits a micromolar binding affinity for L3MBTL1. Isothermal titration calorimetry (ITC) and AlphaScreen assays have been employed to quantify this interaction. The selectivity of this compound has been profiled against other MBT domain-containing proteins and a broader panel of methyl-lysine reader domains, demonstrating its utility as a specific chemical probe for L3MBTL1.
| Target | Assay Type | Value | Reference |
| L3MBTL1 | IC50 | 3.9 µM | [1] |
| L3MBTL1 | Kd | 3.9 µM | [2][3] |
| L3MBTL3 | IC50 | 3.2 µM | [1] |
| CBX7 | Binding | No binding observed | [1] |
| 53BP1 | Binding | No effect on binding to H4K20me1 |
Table 1: Quantitative Binding Data for this compound. This table summarizes the reported binding affinity (Kd) and inhibitory concentration (IC50) of this compound for L3MBTL1 and its selectivity against other related proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the inhibitory effect of this compound on the interaction between L3MBTL1 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL1 protein
-
Biotinylated histone peptide (e.g., H4K20me1)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20
-
384-well ProxiPlate (PerkinElmer)
-
EnVision multi-label reader (PerkinElmer)
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing His-tagged L3MBTL1 and biotinylated H4K20me1 peptide in Assay Buffer. The final concentrations should be optimized but are typically in the low nanomolar range for the protein and peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension of Donor and Acceptor beads in Assay Buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision reader with an AlphaScreen laser.
-
The decrease in the AlphaScreen signal in the presence of this compound indicates inhibition of the L3MBTL1-peptide interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to L3MBTL1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing L3MBTL1
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler
-
Western blot reagents and anti-L3MBTL1 antibody
Protocol:
-
Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble L3MBTL1 in each sample by Western blotting.
-
An increase in the amount of soluble L3MBTL1 at higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.
References
UNC926 effect on gene expression
An In-depth Technical Guide to the Predicted Effects of UNC926 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and specific small molecule inhibitor of the epigenetic "reader" protein, Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). As a methyl-lysine binding protein, L3MBTL1 plays a critical role in transcriptional repression by recognizing specific histone marks and inducing chromatin compaction. While direct, large-scale gene expression studies following this compound treatment are not yet prevalent in published literature, this guide synthesizes the known functions of its target, L3MBTL1, to provide a detailed overview of its mechanism and its hypothesized effects on gene expression. Inhibition of L3MBTL1 by this compound is predicted to de-repress a specific set of target genes by preventing chromatin condensation, thereby offering a novel modality for therapeutic intervention in diseases characterized by epigenetic dysregulation. This document outlines the core mechanism of this compound, the function of L3MBTL1 in gene regulation, and provides detailed hypothetical protocols for researchers to investigate these predicted effects.
Introduction to this compound
This compound is a chemical probe that acts as a competitive antagonist of the Malignant Brain Tumor (MBT) domains of L3MBTL1. It selectively binds to these domains, thereby preventing L3MBTL1 from engaging with its endogenous ligands: mono- and di-methylated lysine (B10760008) residues on histone tails.
Chemical Properties and Binding Affinity
A summary of the biochemical properties of this compound is presented in Table 1. It exhibits a low micromolar affinity for L3MBTL1, making it a valuable tool for studying the cellular functions of this epigenetic reader.
| Parameter | Value | Target Protein | Reference |
| Binding Constant (Kd) | 3.9 µM | L3MBTL1 | [1] |
| IC50 | 3.9 µM | L3MBTL1 | |
| IC50 | 3.2 µM | L3MBTL3 | |
| Binding Specificity | Inhibits L3MBTL1-H4K20me1 interaction | L3MBTL1 | [1] |
Table 1: Biochemical Profile of this compound. Summary of the reported binding affinity and inhibitory concentrations for this compound against its primary target L3MBTL1 and the close homolog L3MBTL3.
Mechanism of Action: From this compound to Transcriptional Control
The primary mechanism of this compound is the direct inhibition of L3MBTL1's reader function. L3MBTL1 is a member of the Polycomb group (PcG) of proteins, which are canonical transcriptional repressors[1][2]. Its function is intrinsically linked to its ability to recognize and bind specific post-translational modifications on histones.
The Role of L3MBTL1 in Chromatin Compaction
L3MBTL1 specifically recognizes mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2)[3]. Upon binding to these marks, L3MBTL1 acts as a "chromatin lock," promoting the compaction of nucleosomal arrays. This condensed chromatin state, known as heterochromatin, is sterically inaccessible to the transcriptional machinery, leading to robust gene silencing. The inhibition of this process by this compound is the foundational event that is predicted to alter gene expression profiles.
Figure 1: Mechanism of this compound Action. This diagram illustrates the dual states of L3MBTL1 function. Normally, L3MBTL1 binds to H4K20me1, leading to chromatin compaction and gene repression. This compound inhibits this binding, resulting in open chromatin and potential gene activation.
Hypothesized Impact of this compound on Gene Expression
By inhibiting L3MBTL1, this compound is expected to primarily induce the upregulation, or de-repression, of genes that are direct targets of L3MBTL1-mediated silencing. The loss of L3MBTL1 function has been shown to cause replicative stress and activate the DNA damage response (DDR), suggesting that genes involved in cell cycle control and DNA repair are likely to be affected.
Key gene families and pathways predicted to be upregulated by this compound treatment include:
-
E2F Target Genes: L3MBTL1 has been found in complexes with Rb/E2F proteins to repress critical E2F targets involved in cell cycle progression, such as c-myc and Cyclin E1.
-
p53 Target Genes: L3MBTL1 can also bind to monomethylated p53, leading to the repression of its target genes. Inhibition could therefore activate p53-mediated pathways.
-
Germline-Associated Genes: In some cancer models, loss of L3MBTL1 leads to the ectopic reactivation of a range of germline-associated genes, which can contribute to neoplastic characteristics.
The signaling pathway from this compound to altered gene expression is hypothesized to follow the sequence depicted below.
Figure 2: Hypothesized Signaling Pathway. this compound inhibits L3MBTL1, preventing the compaction of chromatin at H4K20me1-marked loci. This leads to a de-repressed state, allowing for the transcription of L3MBTL1 target genes.
Proposed Experimental Protocols for Gene Expression Analysis
To validate the hypothesized effects of this compound, a comprehensive gene expression analysis is required. The following section details a robust, hypothetical protocol for conducting such an investigation using RNA sequencing (RNA-seq).
Experimental Workflow Overview
Figure 3: Proposed Experimental Workflow. A step-by-step workflow for assessing the impact of this compound on global gene expression, from cell culture to bioinformatic analysis and validation.
Detailed Methodologies
5.2.1 Cell Culture and Treatment
-
Cell Line Selection: U2OS (osteosarcoma) or K562 (chronic myelogenous leukemia) cell lines are suitable choices, as L3MBTL1 function has been previously studied in these contexts.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for U2OS, RPMI for K562) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Treatment Protocol:
-
Seed cells to reach 70-80% confluency at the time of harvest.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with this compound at final concentrations of 5 µM, 10 µM, and 25 µM. Use a DMSO-only treatment as a vehicle control.
-
Incubate cells for 24 and 48 hours. Perform all treatments in biological triplicate.
-
5.2.2 RNA Extraction and Quality Control
-
Harvest cells and lyse using a buffer such as TRIzol Reagent.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) including an on-column DNase digestion step.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring A260/280 and A260/230 ratios are ~2.0.
-
Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples having an RNA Integrity Number (RIN) > 8.0.
5.2.3 RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Starting with 1 µg of total RNA per sample, deplete ribosomal RNA (rRNA) using a kit such as the Ribo-Zero Gold Kit (Illumina).
-
Prepare stranded, paired-end sequencing libraries using a kit like the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.
-
Perform library quantification (e.g., via Qubit) and size distribution analysis (e.g., via Bioanalyzer).
-
-
Sequencing:
-
Pool libraries and sequence on an Illumina NovaSeq platform.
-
Aim for a sequencing depth of at least 20-30 million paired-end reads per sample (2x150 bp).
-
5.2.4 Bioinformatic Analysis
-
Quality Control: Use FastQC to assess raw read quality and Trimmomatic to remove adapters and low-quality bases.
-
Alignment: Align trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Generate a gene-level read count matrix using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound-treated and DMSO control groups. Set a significance threshold of an adjusted p-value (FDR) < 0.05 and a |log₂(FoldChange)| > 1.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of significant DEGs using tools like GSEA or DAVID to identify enriched biological processes.
Anticipated Data and Interpretation
The successful execution of the proposed experiments would yield a list of genes whose expression is significantly altered by this compound. Based on the known function of L3MBTL1, it is anticipated that the majority of DEGs would be upregulated. A hypothetical data summary is presented in Table 2.
| Gene Symbol | Log₂(Fold Change) (this compound vs. DMSO) | Adjusted p-value (FDR) | Putative Function / Pathway |
| CCNE1 | 1.85 | 1.2e-8 | Cell Cycle (G1/S Transition) |
| MYC | 1.52 | 4.5e-7 | Transcription, Cell Proliferation |
| CDKN1A (p21) | 2.10 | 8.9e-10 | p53 Signaling, Cell Cycle Arrest |
| GADD45A | 1.98 | 3.3e-9 | DNA Damage Response |
| MCM2 | 1.30 | 7.1e-6 | DNA Replication |
| E2F1 | 1.65 | 2.0e-7 | Transcription, Cell Cycle |
Table 2: Hypothetical Differentially Expressed Gene (DEG) Data. This table provides an example of the expected output from an RNA-seq experiment. Upregulation of key cell cycle and DNA damage response genes is anticipated following L3MBTL1 inhibition by this compound. This data is for illustrative purposes only.
Conclusion and Future Directions
This compound provides a critical tool to probe the function of L3MBTL1, an epigenetic reader involved in transcriptional repression and the maintenance of genome stability. While direct evidence is pending, a strong hypothesis based on the known molecular functions of L3MBTL1 suggests that its inhibition will lead to the de-repression of genes central to cell cycle control and the DNA damage response. The experimental framework provided in this guide offers a comprehensive approach to systematically identify the gene expression networks modulated by this compound. Such studies will be invaluable for validating its mechanism of action and exploring its therapeutic potential in oncology and other diseases driven by epigenetic dysregulation. Future work should also include chromatin-level studies, such as ChIP-seq for L3MBTL1 and H4K20me1, to directly correlate gene expression changes with alterations at specific genomic loci.
References
UNC926 effect on gene expression
An In-depth Technical Guide to the Predicted Effects of UNC926 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and specific small molecule inhibitor of the epigenetic "reader" protein, Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). As a methyl-lysine binding protein, L3MBTL1 plays a critical role in transcriptional repression by recognizing specific histone marks and inducing chromatin compaction. While direct, large-scale gene expression studies following this compound treatment are not yet prevalent in published literature, this guide synthesizes the known functions of its target, L3MBTL1, to provide a detailed overview of its mechanism and its hypothesized effects on gene expression. Inhibition of L3MBTL1 by this compound is predicted to de-repress a specific set of target genes by preventing chromatin condensation, thereby offering a novel modality for therapeutic intervention in diseases characterized by epigenetic dysregulation. This document outlines the core mechanism of this compound, the function of L3MBTL1 in gene regulation, and provides detailed hypothetical protocols for researchers to investigate these predicted effects.
Introduction to this compound
This compound is a chemical probe that acts as a competitive antagonist of the Malignant Brain Tumor (MBT) domains of L3MBTL1. It selectively binds to these domains, thereby preventing L3MBTL1 from engaging with its endogenous ligands: mono- and di-methylated lysine residues on histone tails.
Chemical Properties and Binding Affinity
A summary of the biochemical properties of this compound is presented in Table 1. It exhibits a low micromolar affinity for L3MBTL1, making it a valuable tool for studying the cellular functions of this epigenetic reader.
| Parameter | Value | Target Protein | Reference |
| Binding Constant (Kd) | 3.9 µM | L3MBTL1 | [1] |
| IC50 | 3.9 µM | L3MBTL1 | |
| IC50 | 3.2 µM | L3MBTL3 | |
| Binding Specificity | Inhibits L3MBTL1-H4K20me1 interaction | L3MBTL1 | [1] |
Table 1: Biochemical Profile of this compound. Summary of the reported binding affinity and inhibitory concentrations for this compound against its primary target L3MBTL1 and the close homolog L3MBTL3.
Mechanism of Action: From this compound to Transcriptional Control
The primary mechanism of this compound is the direct inhibition of L3MBTL1's reader function. L3MBTL1 is a member of the Polycomb group (PcG) of proteins, which are canonical transcriptional repressors[1][2]. Its function is intrinsically linked to its ability to recognize and bind specific post-translational modifications on histones.
The Role of L3MBTL1 in Chromatin Compaction
L3MBTL1 specifically recognizes mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2)[3]. Upon binding to these marks, L3MBTL1 acts as a "chromatin lock," promoting the compaction of nucleosomal arrays. This condensed chromatin state, known as heterochromatin, is sterically inaccessible to the transcriptional machinery, leading to robust gene silencing. The inhibition of this process by this compound is the foundational event that is predicted to alter gene expression profiles.
Figure 1: Mechanism of this compound Action. This diagram illustrates the dual states of L3MBTL1 function. Normally, L3MBTL1 binds to H4K20me1, leading to chromatin compaction and gene repression. This compound inhibits this binding, resulting in open chromatin and potential gene activation.
Hypothesized Impact of this compound on Gene Expression
By inhibiting L3MBTL1, this compound is expected to primarily induce the upregulation, or de-repression, of genes that are direct targets of L3MBTL1-mediated silencing. The loss of L3MBTL1 function has been shown to cause replicative stress and activate the DNA damage response (DDR), suggesting that genes involved in cell cycle control and DNA repair are likely to be affected.
Key gene families and pathways predicted to be upregulated by this compound treatment include:
-
E2F Target Genes: L3MBTL1 has been found in complexes with Rb/E2F proteins to repress critical E2F targets involved in cell cycle progression, such as c-myc and Cyclin E1.
-
p53 Target Genes: L3MBTL1 can also bind to monomethylated p53, leading to the repression of its target genes. Inhibition could therefore activate p53-mediated pathways.
-
Germline-Associated Genes: In some cancer models, loss of L3MBTL1 leads to the ectopic reactivation of a range of germline-associated genes, which can contribute to neoplastic characteristics.
The signaling pathway from this compound to altered gene expression is hypothesized to follow the sequence depicted below.
Figure 2: Hypothesized Signaling Pathway. this compound inhibits L3MBTL1, preventing the compaction of chromatin at H4K20me1-marked loci. This leads to a de-repressed state, allowing for the transcription of L3MBTL1 target genes.
Proposed Experimental Protocols for Gene Expression Analysis
To validate the hypothesized effects of this compound, a comprehensive gene expression analysis is required. The following section details a robust, hypothetical protocol for conducting such an investigation using RNA sequencing (RNA-seq).
Experimental Workflow Overview
Figure 3: Proposed Experimental Workflow. A step-by-step workflow for assessing the impact of this compound on global gene expression, from cell culture to bioinformatic analysis and validation.
Detailed Methodologies
5.2.1 Cell Culture and Treatment
-
Cell Line Selection: U2OS (osteosarcoma) or K562 (chronic myelogenous leukemia) cell lines are suitable choices, as L3MBTL1 function has been previously studied in these contexts.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for U2OS, RPMI for K562) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Treatment Protocol:
-
Seed cells to reach 70-80% confluency at the time of harvest.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with this compound at final concentrations of 5 µM, 10 µM, and 25 µM. Use a DMSO-only treatment as a vehicle control.
-
Incubate cells for 24 and 48 hours. Perform all treatments in biological triplicate.
-
5.2.2 RNA Extraction and Quality Control
-
Harvest cells and lyse using a buffer such as TRIzol Reagent.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) including an on-column DNase digestion step.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring A260/280 and A260/230 ratios are ~2.0.
-
Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples having an RNA Integrity Number (RIN) > 8.0.
5.2.3 RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Starting with 1 µg of total RNA per sample, deplete ribosomal RNA (rRNA) using a kit such as the Ribo-Zero Gold Kit (Illumina).
-
Prepare stranded, paired-end sequencing libraries using a kit like the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.
-
Perform library quantification (e.g., via Qubit) and size distribution analysis (e.g., via Bioanalyzer).
-
-
Sequencing:
-
Pool libraries and sequence on an Illumina NovaSeq platform.
-
Aim for a sequencing depth of at least 20-30 million paired-end reads per sample (2x150 bp).
-
5.2.4 Bioinformatic Analysis
-
Quality Control: Use FastQC to assess raw read quality and Trimmomatic to remove adapters and low-quality bases.
-
Alignment: Align trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Generate a gene-level read count matrix using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound-treated and DMSO control groups. Set a significance threshold of an adjusted p-value (FDR) < 0.05 and a |log₂(FoldChange)| > 1.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of significant DEGs using tools like GSEA or DAVID to identify enriched biological processes.
Anticipated Data and Interpretation
The successful execution of the proposed experiments would yield a list of genes whose expression is significantly altered by this compound. Based on the known function of L3MBTL1, it is anticipated that the majority of DEGs would be upregulated. A hypothetical data summary is presented in Table 2.
| Gene Symbol | Log₂(Fold Change) (this compound vs. DMSO) | Adjusted p-value (FDR) | Putative Function / Pathway |
| CCNE1 | 1.85 | 1.2e-8 | Cell Cycle (G1/S Transition) |
| MYC | 1.52 | 4.5e-7 | Transcription, Cell Proliferation |
| CDKN1A (p21) | 2.10 | 8.9e-10 | p53 Signaling, Cell Cycle Arrest |
| GADD45A | 1.98 | 3.3e-9 | DNA Damage Response |
| MCM2 | 1.30 | 7.1e-6 | DNA Replication |
| E2F1 | 1.65 | 2.0e-7 | Transcription, Cell Cycle |
Table 2: Hypothetical Differentially Expressed Gene (DEG) Data. This table provides an example of the expected output from an RNA-seq experiment. Upregulation of key cell cycle and DNA damage response genes is anticipated following L3MBTL1 inhibition by this compound. This data is for illustrative purposes only.
Conclusion and Future Directions
This compound provides a critical tool to probe the function of L3MBTL1, an epigenetic reader involved in transcriptional repression and the maintenance of genome stability. While direct evidence is pending, a strong hypothesis based on the known molecular functions of L3MBTL1 suggests that its inhibition will lead to the de-repression of genes central to cell cycle control and the DNA damage response. The experimental framework provided in this guide offers a comprehensive approach to systematically identify the gene expression networks modulated by this compound. Such studies will be invaluable for validating its mechanism of action and exploring its therapeutic potential in oncology and other diseases driven by epigenetic dysregulation. Future work should also include chromatin-level studies, such as ChIP-seq for L3MBTL1 and H4K20me1, to directly correlate gene expression changes with alterations at specific genomic loci.
References
Structural Basis of Small-Molecule Antagonist Binding to Malignant Brain Tumor (MBT) Domains: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Malignant Brain Tumor (MBT) domain is a crucial "reader" module in the epigenetic machinery, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histone tails and other proteins.[1][2] This recognition is a key event in chromatin compaction, transcriptional repression, and the regulation of genomic stability.[3][4][5] The dysregulation of MBT domain-containing proteins, such as L3MBTL1 and L3MBTL3, has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This document provides a detailed technical overview of the structural basis for the binding of small-molecule antagonists, exemplified by the well-characterized UNC series of compounds (e.g., UNC1215), to MBT domains. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to MBT Domains
MBT domains are a class of protein modules belonging to the "Royal Family" of chromatin-binding domains. Unlike many other reader domains that prefer trimethylated lysine (Kme3), MBT domains exhibit a binding preference for lower methylation states, primarily mono- and di-methylated lysines (Kme1/2). They achieve this specificity through a unique "cavity insertion" binding mode, where the methylated lysine side chain is buried within a deep, narrow aromatic cage, in contrast to the "surface groove" recognition employed by domains like chromodomains.
Key human MBT domain-containing proteins include:
-
L3MBTL1: Contains three MBT repeats and is involved in chromatin compaction by binding to H4K20me1/2 and H1bK26me1/2. It also acts as a transcriptional repressor and plays a role in maintaining genomic stability.
-
L3MBTL3: A member of the MBT family that recognizes mono- and dimethylated lysine residues. It functions as a dimer and has been a primary target for the development of potent chemical probes.
-
SFMBT1: Contains four MBT domains and is homologous to the Drosophila Sex comb on midleg (Scm) protein.
Structural Basis of UNC Compound Binding to L3MBTL3
The development of potent and selective chemical probes, such as UNC1215, has provided profound insights into the druggability of MBT domains. X-ray crystallography has been instrumental in elucidating the unique binding mode of these antagonists to L3MBTL3.
A Unique 2:2 Polyvalent Binding Mode
Crystal structures of L3MBTL3 in complex with antagonists like UNC1215 and UNC2533 revealed an unexpected and unique 2:2 binding stoichiometry. In this arrangement, two molecules of the antagonist bridge two monomers of the L3MBTL3 protein. This dimerization is a functional characteristic of L3MBTL3, occurring even in the absence of small-molecule ligands.
Each antagonist molecule spans the L3MBTL3 dimer interface, with one end of the molecule occupying the canonical methyl-lysine binding pocket of one MBT domain, while the other end engages a second site on the adjacent L3MBTL3 monomer. This polyvalent interaction is critical for the high affinity and selectivity of these compounds.
Key Molecular Interactions
The binding pocket for the methyl-lysine mimic portion of the UNC compounds is the canonical aromatic cage within the MBT domain, typically formed by conserved phenylalanine, tryptophan, and tyrosine residues. The antagonist makes critical interactions within this pocket, effectively competing with and displacing native histone peptide ligands. The selectivity of these compounds for L3MBTL3 over other MBT proteins like L3MBTL1 is achieved through subtle differences in the pocket architecture and the exploitation of the unique dimeric interface. For example, modifications to the (pyrrolidinyl)piperidine moiety of the antagonist scaffold were shown to significantly decrease activity against L3MBTL1 while retaining potency for L3MBTL3, highlighting the importance of this region for achieving selectivity.
Quantitative Binding Data
The affinity and selectivity of various UNC compounds for MBT domains have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and AlphaScreen®. The data below is compiled from published studies.
| Compound | Target Protein | Assay Type | Kd (nM) | IC50 (µM) | Reference |
| UNC1215 | L3MBTL3 | ITC | 120 | - | |
| UNC2533 | L3MBTL3 | ITC | 1400 | - | |
| UNC2533 | L3MBTL3 | AlphaScreen® | - | 0.35 ± 0.11 | |
| Compound 2 | L3MBTL3 | ITC | 2400 | - | |
| Compound 2 | L3MBTL3 | AlphaScreen® | - | 0.77 ± 0.14 | |
| Compound 2 | L3MBTL1 | AlphaScreen® | - | 50 ± 3.2 |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by half.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to study UNC-MBT interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
-
Principle: A solution of the ligand (e.g., UNC1215) is titrated into a solution of the macromolecule (e.g., L3MBTL3 MBT domains) in the sample cell of a calorimeter. The heat change upon each injection is measured relative to a reference cell. As the macromolecule becomes saturated, the heat signal diminishes.
-
Sample Preparation:
-
Recombinant L3MBTL3 protein (e.g., residues 117-533) is expressed and purified.
-
The protein is extensively dialyzed against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The UNC compound is dissolved in 100% DMSO and then diluted into the final ITC buffer to the desired concentration, ensuring the final DMSO concentration is matched in both protein and ligand solutions to minimize heats of dilution.
-
-
Data Acquisition:
-
The sample cell is filled with the purified L3MBTL3 protein solution (typically 10-20 µM).
-
The injection syringe is filled with the UNC compound solution (typically 100-200 µM).
-
A series of small (e.g., 2 µL) injections are made at regular intervals (e.g., 150 seconds) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The integrated heat data from each injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kd, n, and ΔH.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex, revealing the precise atomic interactions.
-
Principle: A highly ordered crystal of the protein-ligand complex is grown and then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.
-
Methodology:
-
Protein-Ligand Complex Formation: Purified L3MBTL3 protein is concentrated to a high concentration (e.g., 10-15 mg/mL) and incubated with a molar excess of the UNC compound.
-
Crystallization: The complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion. This involves mixing the complex with a variety of precipitant solutions to find conditions that promote crystal growth.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known structure of the apo-protein as a search model. The model is then refined against the experimental data to yield the final atomic coordinates of the complex. The PDB ID for the co-crystal structure of UNC2533 and L3MBTL3 is 4L59.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.
-
Principle: One molecule (ligand, e.g., biotinylated histone peptide) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (analyte, e.g., L3MBTL3) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the Kd can be calculated.
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip) is prepared. A biotinylated ligand, such as a mono- or di-methylated histone H3 or H4 peptide, is immobilized on the chip surface.
-
Binding Analysis: A series of concentrations of the L3MBTL3 protein are injected over the chip surface, and the binding response is recorded.
-
Competition Assay: To measure the IC50 of an inhibitor, a fixed concentration of L3MBTL3 is pre-incubated with varying concentrations of the UNC compound and then injected over the ligand-coated surface. The reduction in the binding signal is measured to determine the extent of inhibition.
-
Signaling and Functional Context
The binding of MBT domains to methylated histones is a critical step in gene regulation. By antagonizing this interaction, UNC compounds can modulate downstream cellular processes.
For instance, L3MBTL1 binds to monomethylated p53 (at K382) to repress its transcriptional activity in the absence of DNA damage. Inhibition of L3MBTL1 could therefore modulate the p53 pathway. Similarly, UNC1215 was used to demonstrate a new methyl-lysine-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in apoptosis and DNA damage repair, highlighting the utility of these chemical probes in uncovering novel biology.
Conclusion
The study of small-molecule antagonists like UNC1215 has been pivotal in understanding the structural and functional roles of MBT domains. The discovery of a unique 2:2 polyvalent binding mode for L3MBTL3 provides a clear structural basis for the high affinity and selectivity of these compounds. The detailed experimental protocols and quantitative data presented herein serve as a comprehensive resource for researchers aiming to further investigate this important class of epigenetic readers and to guide the development of next-generation therapeutics targeting MBT domain-containing proteins.
References
- 1. MBT domain proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBT domain proteins in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Structural Basis of Small-Molecule Antagonist Binding to Malignant Brain Tumor (MBT) Domains: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Malignant Brain Tumor (MBT) domain is a crucial "reader" module in the epigenetic machinery, specifically recognizing mono- and di-methylated lysine residues on histone tails and other proteins.[1][2] This recognition is a key event in chromatin compaction, transcriptional repression, and the regulation of genomic stability.[3][4][5] The dysregulation of MBT domain-containing proteins, such as L3MBTL1 and L3MBTL3, has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This document provides a detailed technical overview of the structural basis for the binding of small-molecule antagonists, exemplified by the well-characterized UNC series of compounds (e.g., UNC1215), to MBT domains. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to MBT Domains
MBT domains are a class of protein modules belonging to the "Royal Family" of chromatin-binding domains. Unlike many other reader domains that prefer trimethylated lysine (Kme3), MBT domains exhibit a binding preference for lower methylation states, primarily mono- and di-methylated lysines (Kme1/2). They achieve this specificity through a unique "cavity insertion" binding mode, where the methylated lysine side chain is buried within a deep, narrow aromatic cage, in contrast to the "surface groove" recognition employed by domains like chromodomains.
Key human MBT domain-containing proteins include:
-
L3MBTL1: Contains three MBT repeats and is involved in chromatin compaction by binding to H4K20me1/2 and H1bK26me1/2. It also acts as a transcriptional repressor and plays a role in maintaining genomic stability.
-
L3MBTL3: A member of the MBT family that recognizes mono- and dimethylated lysine residues. It functions as a dimer and has been a primary target for the development of potent chemical probes.
-
SFMBT1: Contains four MBT domains and is homologous to the Drosophila Sex comb on midleg (Scm) protein.
Structural Basis of UNC Compound Binding to L3MBTL3
The development of potent and selective chemical probes, such as UNC1215, has provided profound insights into the druggability of MBT domains. X-ray crystallography has been instrumental in elucidating the unique binding mode of these antagonists to L3MBTL3.
A Unique 2:2 Polyvalent Binding Mode
Crystal structures of L3MBTL3 in complex with antagonists like UNC1215 and UNC2533 revealed an unexpected and unique 2:2 binding stoichiometry. In this arrangement, two molecules of the antagonist bridge two monomers of the L3MBTL3 protein. This dimerization is a functional characteristic of L3MBTL3, occurring even in the absence of small-molecule ligands.
Each antagonist molecule spans the L3MBTL3 dimer interface, with one end of the molecule occupying the canonical methyl-lysine binding pocket of one MBT domain, while the other end engages a second site on the adjacent L3MBTL3 monomer. This polyvalent interaction is critical for the high affinity and selectivity of these compounds.
Key Molecular Interactions
The binding pocket for the methyl-lysine mimic portion of the UNC compounds is the canonical aromatic cage within the MBT domain, typically formed by conserved phenylalanine, tryptophan, and tyrosine residues. The antagonist makes critical interactions within this pocket, effectively competing with and displacing native histone peptide ligands. The selectivity of these compounds for L3MBTL3 over other MBT proteins like L3MBTL1 is achieved through subtle differences in the pocket architecture and the exploitation of the unique dimeric interface. For example, modifications to the (pyrrolidinyl)piperidine moiety of the antagonist scaffold were shown to significantly decrease activity against L3MBTL1 while retaining potency for L3MBTL3, highlighting the importance of this region for achieving selectivity.
Quantitative Binding Data
The affinity and selectivity of various UNC compounds for MBT domains have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and AlphaScreen®. The data below is compiled from published studies.
| Compound | Target Protein | Assay Type | Kd (nM) | IC50 (µM) | Reference |
| UNC1215 | L3MBTL3 | ITC | 120 | - | |
| UNC2533 | L3MBTL3 | ITC | 1400 | - | |
| UNC2533 | L3MBTL3 | AlphaScreen® | - | 0.35 ± 0.11 | |
| Compound 2 | L3MBTL3 | ITC | 2400 | - | |
| Compound 2 | L3MBTL3 | AlphaScreen® | - | 0.77 ± 0.14 | |
| Compound 2 | L3MBTL1 | AlphaScreen® | - | 50 ± 3.2 |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by half.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to study UNC-MBT interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
-
Principle: A solution of the ligand (e.g., UNC1215) is titrated into a solution of the macromolecule (e.g., L3MBTL3 MBT domains) in the sample cell of a calorimeter. The heat change upon each injection is measured relative to a reference cell. As the macromolecule becomes saturated, the heat signal diminishes.
-
Sample Preparation:
-
Recombinant L3MBTL3 protein (e.g., residues 117-533) is expressed and purified.
-
The protein is extensively dialyzed against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The UNC compound is dissolved in 100% DMSO and then diluted into the final ITC buffer to the desired concentration, ensuring the final DMSO concentration is matched in both protein and ligand solutions to minimize heats of dilution.
-
-
Data Acquisition:
-
The sample cell is filled with the purified L3MBTL3 protein solution (typically 10-20 µM).
-
The injection syringe is filled with the UNC compound solution (typically 100-200 µM).
-
A series of small (e.g., 2 µL) injections are made at regular intervals (e.g., 150 seconds) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The integrated heat data from each injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kd, n, and ΔH.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex, revealing the precise atomic interactions.
-
Principle: A highly ordered crystal of the protein-ligand complex is grown and then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.
-
Methodology:
-
Protein-Ligand Complex Formation: Purified L3MBTL3 protein is concentrated to a high concentration (e.g., 10-15 mg/mL) and incubated with a molar excess of the UNC compound.
-
Crystallization: The complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion. This involves mixing the complex with a variety of precipitant solutions to find conditions that promote crystal growth.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known structure of the apo-protein as a search model. The model is then refined against the experimental data to yield the final atomic coordinates of the complex. The PDB ID for the co-crystal structure of UNC2533 and L3MBTL3 is 4L59.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.
-
Principle: One molecule (ligand, e.g., biotinylated histone peptide) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (analyte, e.g., L3MBTL3) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the Kd can be calculated.
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip) is prepared. A biotinylated ligand, such as a mono- or di-methylated histone H3 or H4 peptide, is immobilized on the chip surface.
-
Binding Analysis: A series of concentrations of the L3MBTL3 protein are injected over the chip surface, and the binding response is recorded.
-
Competition Assay: To measure the IC50 of an inhibitor, a fixed concentration of L3MBTL3 is pre-incubated with varying concentrations of the UNC compound and then injected over the ligand-coated surface. The reduction in the binding signal is measured to determine the extent of inhibition.
-
Signaling and Functional Context
The binding of MBT domains to methylated histones is a critical step in gene regulation. By antagonizing this interaction, UNC compounds can modulate downstream cellular processes.
For instance, L3MBTL1 binds to monomethylated p53 (at K382) to repress its transcriptional activity in the absence of DNA damage. Inhibition of L3MBTL1 could therefore modulate the p53 pathway. Similarly, UNC1215 was used to demonstrate a new methyl-lysine-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in apoptosis and DNA damage repair, highlighting the utility of these chemical probes in uncovering novel biology.
Conclusion
The study of small-molecule antagonists like UNC1215 has been pivotal in understanding the structural and functional roles of MBT domains. The discovery of a unique 2:2 polyvalent binding mode for L3MBTL3 provides a clear structural basis for the high affinity and selectivity of these compounds. The detailed experimental protocols and quantitative data presented herein serve as a comprehensive resource for researchers aiming to further investigate this important class of epigenetic readers and to guide the development of next-generation therapeutics targeting MBT domain-containing proteins.
References
- 1. MBT domain proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBT domain proteins in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
In Vitro Characterization of UNC926: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domain of the human L3MBTL1 protein. L3MBTL1 is a "reader" protein that recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, making it an attractive target for therapeutic intervention. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Data Summary
The following table summarizes the key in vitro binding and activity data for this compound.
| Parameter | Target | Value | Assay Type |
| IC50 | L3MBTL1 | 3.9 µM | AlphaScreen |
| IC50 | L3MBTL3 | 3.2 µM | AlphaScreen |
| Kd | L3MBTL1 (MBT domain) | 3.9 µM | Peptide Pulldown |
Biochemical and Biophysical Characterization
L3MBTL1 Inhibition Assay (AlphaScreen)
The inhibitory activity of this compound against the L3MBTL1 reader domain was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures the disruption of the interaction between the L3MBTL1 protein and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Experimental Protocol:
-
Reagents:
-
Recombinant human L3MBTL1 protein (containing the 3xMBT domains) with a GST tag.
-
Biotinylated H4K20me1 peptide.
-
Streptavidin-coated Donor beads.
-
Anti-GST coated Acceptor beads.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound was dissolved in DMSO to create a stock solution and serially diluted.
-
-
Procedure:
-
L3MBTL1 protein and biotinylated H4K20me1 peptide were incubated in the assay buffer in a 384-well plate.
-
This compound at various concentrations was added to the wells.
-
The mixture was incubated to allow for binding to reach equilibrium.
-
Anti-GST Acceptor beads were added, followed by a subsequent incubation.
-
Streptavidin Donor beads were added in the dark.
-
The plate was incubated in the dark to allow for bead association.
-
The AlphaScreen signal was read on an appropriate plate reader.
-
-
Data Analysis:
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: L3MBTL1 AlphaScreen Assay
Caption: Workflow for the L3MBTL1 AlphaScreen inhibition assay.
Binding Affinity Determination (Peptide Pulldown)
The binding affinity (Kd) of this compound for the MBT domain of L3MBTL1 was determined using a peptide pulldown assay.[1] This method assesses the ability of the compound to compete with a methylated histone peptide for binding to the protein.
Experimental Protocol:
-
Reagents:
-
Recombinant human L3MBTL1 (3xMBT domain).
-
Biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
-
Streptavidin-coated magnetic beads.
-
Wash Buffer: PBS with 0.1% Tween-20.
-
Elution Buffer: SDS-PAGE loading buffer.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Streptavidin magnetic beads were incubated with the biotinylated H4K20me1 peptide to immobilize the peptide.
-
The peptide-coated beads were washed to remove unbound peptide.
-
A fixed concentration of L3MBTL1 protein was pre-incubated with varying concentrations of this compound.
-
The protein-inhibitor mixture was then added to the peptide-coated beads and incubated to allow for binding.
-
The beads were washed to remove unbound protein.
-
Bound protein was eluted from the beads using elution buffer.
-
The amount of eluted L3MBTL1 was quantified by SDS-PAGE followed by Coomassie staining or Western blotting.
-
-
Data Analysis:
-
The intensity of the protein bands was quantified, and the data were used to determine the Kd value.
-
Experimental Workflow: Peptide Pulldown Assay
Caption: Workflow for the peptide pulldown binding affinity assay.
Selectivity Profile
This compound exhibits a degree of selectivity for L3MBTL1 and its close homolog L3MBTL3.[2][3] It shows a decrease in affinity for other MBT domain-containing proteins.[3] Importantly, this compound does not inhibit the interaction of 53BP1 with H4K20me1, demonstrating specificity for L3MBTL1 over this other methyl-lysine binding protein.[3]
Cellular Characterization
While detailed cellular assay protocols for this compound are not extensively published in the primary literature, its utility as a chemical probe implies its ability to engage L3MBTL1 in a cellular context. The following represents a general signaling pathway involving L3MBTL1 that can be investigated using this compound.
L3MBTL1 Signaling Pathway
Caption: Simplified L3MBTL1 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound serves as a valuable tool for the in vitro investigation of L3MBTL1 function. With a micromolar affinity for L3MBTL1 and selectivity over some other methyl-lysine reader proteins, it can be utilized in biochemical and biophysical assays to probe the role of L3MBTL1 in chromatin biology and gene regulation. The provided protocols and data serve as a foundational guide for researchers employing this compound in their studies. Further investigation into its cellular effects is warranted to fully elucidate its potential as a modulator of epigenetic pathways.
References
- 1. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
In Vitro Characterization of UNC926: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domain of the human L3MBTL1 protein. L3MBTL1 is a "reader" protein that recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, making it an attractive target for therapeutic intervention. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Data Summary
The following table summarizes the key in vitro binding and activity data for this compound.
| Parameter | Target | Value | Assay Type |
| IC50 | L3MBTL1 | 3.9 µM | AlphaScreen |
| IC50 | L3MBTL3 | 3.2 µM | AlphaScreen |
| Kd | L3MBTL1 (MBT domain) | 3.9 µM | Peptide Pulldown |
Biochemical and Biophysical Characterization
L3MBTL1 Inhibition Assay (AlphaScreen)
The inhibitory activity of this compound against the L3MBTL1 reader domain was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures the disruption of the interaction between the L3MBTL1 protein and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Experimental Protocol:
-
Reagents:
-
Recombinant human L3MBTL1 protein (containing the 3xMBT domains) with a GST tag.
-
Biotinylated H4K20me1 peptide.
-
Streptavidin-coated Donor beads.
-
Anti-GST coated Acceptor beads.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound was dissolved in DMSO to create a stock solution and serially diluted.
-
-
Procedure:
-
L3MBTL1 protein and biotinylated H4K20me1 peptide were incubated in the assay buffer in a 384-well plate.
-
This compound at various concentrations was added to the wells.
-
The mixture was incubated to allow for binding to reach equilibrium.
-
Anti-GST Acceptor beads were added, followed by a subsequent incubation.
-
Streptavidin Donor beads were added in the dark.
-
The plate was incubated in the dark to allow for bead association.
-
The AlphaScreen signal was read on an appropriate plate reader.
-
-
Data Analysis:
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: L3MBTL1 AlphaScreen Assay
Caption: Workflow for the L3MBTL1 AlphaScreen inhibition assay.
Binding Affinity Determination (Peptide Pulldown)
The binding affinity (Kd) of this compound for the MBT domain of L3MBTL1 was determined using a peptide pulldown assay.[1] This method assesses the ability of the compound to compete with a methylated histone peptide for binding to the protein.
Experimental Protocol:
-
Reagents:
-
Recombinant human L3MBTL1 (3xMBT domain).
-
Biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
-
Streptavidin-coated magnetic beads.
-
Wash Buffer: PBS with 0.1% Tween-20.
-
Elution Buffer: SDS-PAGE loading buffer.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Streptavidin magnetic beads were incubated with the biotinylated H4K20me1 peptide to immobilize the peptide.
-
The peptide-coated beads were washed to remove unbound peptide.
-
A fixed concentration of L3MBTL1 protein was pre-incubated with varying concentrations of this compound.
-
The protein-inhibitor mixture was then added to the peptide-coated beads and incubated to allow for binding.
-
The beads were washed to remove unbound protein.
-
Bound protein was eluted from the beads using elution buffer.
-
The amount of eluted L3MBTL1 was quantified by SDS-PAGE followed by Coomassie staining or Western blotting.
-
-
Data Analysis:
-
The intensity of the protein bands was quantified, and the data were used to determine the Kd value.
-
Experimental Workflow: Peptide Pulldown Assay
Caption: Workflow for the peptide pulldown binding affinity assay.
Selectivity Profile
This compound exhibits a degree of selectivity for L3MBTL1 and its close homolog L3MBTL3.[2][3] It shows a decrease in affinity for other MBT domain-containing proteins.[3] Importantly, this compound does not inhibit the interaction of 53BP1 with H4K20me1, demonstrating specificity for L3MBTL1 over this other methyl-lysine binding protein.[3]
Cellular Characterization
While detailed cellular assay protocols for this compound are not extensively published in the primary literature, its utility as a chemical probe implies its ability to engage L3MBTL1 in a cellular context. The following represents a general signaling pathway involving L3MBTL1 that can be investigated using this compound.
L3MBTL1 Signaling Pathway
Caption: Simplified L3MBTL1 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound serves as a valuable tool for the in vitro investigation of L3MBTL1 function. With a micromolar affinity for L3MBTL1 and selectivity over some other methyl-lysine reader proteins, it can be utilized in biochemical and biophysical assays to probe the role of L3MBTL1 in chromatin biology and gene regulation. The provided protocols and data serve as a foundational guide for researchers employing this compound in their studies. Further investigation into its cellular effects is warranted to fully elucidate its potential as a modulator of epigenetic pathways.
References
- 1. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
UNC926: A Technical Guide to its Selectivity Profile Against Reader Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a chemical probe that has garnered attention within the epigenetics field for its role as an inhibitor of methyl-lysine (Kme) reader domains. Specifically, it targets the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein. The selectivity of such probes is a critical parameter, dictating their utility in dissecting the biological functions of their target proteins and their potential as therapeutic agents. A highly selective probe minimizes off-target effects, ensuring that observed biological responses can be confidently attributed to the inhibition of the intended target. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of other reader domains, supported by detailed experimental methodologies and visual representations of the workflows involved in this characterization.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been assessed against a variety of reader domains to establish its selectivity. The primary target of this compound is the MBT domain of L3MBTL1, for which it exhibits a dissociation constant (Kd) of 3.9 μM[1][2]. While comprehensive screening data against a wide array of reader domains is not extensively published in a single repository, the initial characterization of related compounds, such as UNC1215, provides a strong indication of the selectivity achievable with this chemical scaffold. For instance, UNC1215, a potent L3MBTL3 inhibitor, was demonstrated to be over 50-fold more selective for L3MBTL3 than other MBT family members and showed minimal activity against more than 200 other reader domains[3].
| Target Domain | Protein Family | Binding Affinity (Kd) | Reference |
| L3MBTL1 (MBT domain) | MBT | 3.9 μM | [1][2] |
Experimental Protocols for Determining Selectivity
The determination of the selectivity profile of a chemical probe like this compound involves a series of robust and quantitative biochemical or biophysical assays. These assays measure the binding affinity or inhibitory activity of the compound against the target reader domain and a panel of other related and unrelated reader domains. Commonly employed techniques include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay platform widely used for studying biomolecular interactions.
Principle: The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm.
Experimental Workflow for this compound Selectivity Screening:
-
Reagent Preparation:
-
Recombinant reader domains (both the primary target and the panel of off-targets) are expressed and purified. Many of these are engineered with an affinity tag (e.g., 6xHis or GST).
-
A biotinylated peptide corresponding to the cognate histone mark for the reader domain is synthesized. For L3MBTL1, this would typically be a peptide containing mono- or di-methylated lysine (B10760008) (e.g., H4K20me1/2).
-
This compound is serially diluted to create a concentration gradient.
-
-
Assay Setup:
-
Streptavidin-coated Donor beads are incubated with the biotinylated histone peptide to allow for binding.
-
Nickel Chelate (for His-tagged proteins) or anti-GST Acceptor beads are incubated with the respective tagged reader domain.
-
In a microplate, the reader domain-Acceptor bead complex, the histone peptide-Donor bead complex, and varying concentrations of this compound are combined.
-
-
Incubation and Detection:
-
The plate is incubated in the dark at room temperature to allow the binding reaction to reach equilibrium and for the inhibitor to exert its effect.
-
The plate is read using an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The intensity of the luminescent signal is inversely proportional to the inhibitory activity of this compound.
-
The data is plotted as signal intensity versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
-
General Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the selectivity of a small molecule inhibitor against a panel of reader domains using a proximity-based assay like AlphaScreen or TR-FRET.
Caption: Generalized workflow for inhibitor selectivity profiling.
Signaling Pathways and Logical Relationships
The interaction of this compound with L3MBTL1 disrupts the recognition of methylated histones, which is a key event in the regulation of gene expression. L3MBTL1 is a component of Polycomb group (PcG) repressive complexes and is involved in chromatin compaction and transcriptional repression. By inhibiting the reader function of L3MBTL1, this compound can lead to the de-repression of target genes.
The following diagram illustrates the logical relationship of this compound's mechanism of action.
Caption: this compound mechanism of action.
Conclusion
References
- 1. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC926: A Technical Guide to its Selectivity Profile Against Reader Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a chemical probe that has garnered attention within the epigenetics field for its role as an inhibitor of methyl-lysine (Kme) reader domains. Specifically, it targets the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein. The selectivity of such probes is a critical parameter, dictating their utility in dissecting the biological functions of their target proteins and their potential as therapeutic agents. A highly selective probe minimizes off-target effects, ensuring that observed biological responses can be confidently attributed to the inhibition of the intended target. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of other reader domains, supported by detailed experimental methodologies and visual representations of the workflows involved in this characterization.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been assessed against a variety of reader domains to establish its selectivity. The primary target of this compound is the MBT domain of L3MBTL1, for which it exhibits a dissociation constant (Kd) of 3.9 μM[1][2]. While comprehensive screening data against a wide array of reader domains is not extensively published in a single repository, the initial characterization of related compounds, such as UNC1215, provides a strong indication of the selectivity achievable with this chemical scaffold. For instance, UNC1215, a potent L3MBTL3 inhibitor, was demonstrated to be over 50-fold more selective for L3MBTL3 than other MBT family members and showed minimal activity against more than 200 other reader domains[3].
| Target Domain | Protein Family | Binding Affinity (Kd) | Reference |
| L3MBTL1 (MBT domain) | MBT | 3.9 μM | [1][2] |
Experimental Protocols for Determining Selectivity
The determination of the selectivity profile of a chemical probe like this compound involves a series of robust and quantitative biochemical or biophysical assays. These assays measure the binding affinity or inhibitory activity of the compound against the target reader domain and a panel of other related and unrelated reader domains. Commonly employed techniques include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay platform widely used for studying biomolecular interactions.
Principle: The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm.
Experimental Workflow for this compound Selectivity Screening:
-
Reagent Preparation:
-
Recombinant reader domains (both the primary target and the panel of off-targets) are expressed and purified. Many of these are engineered with an affinity tag (e.g., 6xHis or GST).
-
A biotinylated peptide corresponding to the cognate histone mark for the reader domain is synthesized. For L3MBTL1, this would typically be a peptide containing mono- or di-methylated lysine (e.g., H4K20me1/2).
-
This compound is serially diluted to create a concentration gradient.
-
-
Assay Setup:
-
Streptavidin-coated Donor beads are incubated with the biotinylated histone peptide to allow for binding.
-
Nickel Chelate (for His-tagged proteins) or anti-GST Acceptor beads are incubated with the respective tagged reader domain.
-
In a microplate, the reader domain-Acceptor bead complex, the histone peptide-Donor bead complex, and varying concentrations of this compound are combined.
-
-
Incubation and Detection:
-
The plate is incubated in the dark at room temperature to allow the binding reaction to reach equilibrium and for the inhibitor to exert its effect.
-
The plate is read using an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The intensity of the luminescent signal is inversely proportional to the inhibitory activity of this compound.
-
The data is plotted as signal intensity versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
-
General Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the selectivity of a small molecule inhibitor against a panel of reader domains using a proximity-based assay like AlphaScreen or TR-FRET.
Caption: Generalized workflow for inhibitor selectivity profiling.
Signaling Pathways and Logical Relationships
The interaction of this compound with L3MBTL1 disrupts the recognition of methylated histones, which is a key event in the regulation of gene expression. L3MBTL1 is a component of Polycomb group (PcG) repressive complexes and is involved in chromatin compaction and transcriptional repression. By inhibiting the reader function of L3MBTL1, this compound can lead to the de-repression of target genes.
The following diagram illustrates the logical relationship of this compound's mechanism of action.
Caption: this compound mechanism of action.
Conclusion
References
- 1. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC926 Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of UNC926 hydrochloride, a known inhibitor of the methyl-lysine reader domain of the L3MBTL1 protein. Due to the limited availability of specific experimental data in public literature, this document presents detailed, best-practice experimental protocols to enable researchers to generate precise solubility and stability data. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride is a small molecule with the following chemical structure and properties:
| Property | Value |
| Chemical Name | (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride |
| Molecular Formula | C₁₆H₂₁BrN₂O·HCl |
| Molecular Weight | 373.72 g/mol [1] |
| CAS Number | 1782573-49-2[1] |
| Appearance | White to off-white solid |
| Purity | ≥99% (HPLC) |
Solubility Profile
Currently, public data indicates that this compound hydrochloride is soluble in water and DMSO up to 100 mM. However, for rigorous experimental design, a more detailed solubility profile across a range of solvents and temperatures is often required. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Solubility Determination by the Gravimetric Method
This protocol outlines a standard procedure for determining the solubility of this compound hydrochloride in various solvents.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, DMSO, ethanol, PBS pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Drying oven or vacuum desiccator
-
Glass vials with screw caps
Procedure:
-
Add an excess amount of this compound hydrochloride to a pre-weighed glass vial.
-
Record the total weight of the vial and compound.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and transfer it to a new pre-weighed vial.
-
Evaporate the solvent from the supernatant vial using a drying oven or vacuum desiccator until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected
Stability Profile
The stability of this compound hydrochloride is crucial for its handling, storage, and application in experimental settings. The manufacturer's safety data sheet suggests that the compound is stable under recommended storage conditions (-20°C for long-term, 2-8°C for short-term). However, comprehensive stability data under various stress conditions is essential for drug development and robust experimental design. The following sections provide protocols for assessing the stability of this compound hydrochloride.
Table 2: Stability of this compound Hydrochloride Solution (e.g., 10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | % Remaining | Degradation Products |
| -20°C | 1 week | Data to be determined | Data to be determined |
| 1 month | Data to be determined | Data to be determined | |
| 3 months | Data to be determined | Data to be determined | |
| 4°C | 1 week | Data to be determined | Data to be determined |
| 1 month | Data to be determined | Data to be determined | |
| Room Temperature | 24 hours | Data to be determined | Data to be determined |
| 1 week | Data to be determined | Data to be determined |
Table 3: Forced Degradation of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | Data to be determined | Data to be determined |
| 1 M HCl | 24 h | Data to be determined | Data to be determined | |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | Data to be determined | Data to be determined |
| 1 M NaOH | 24 h | Data to be determined | Data to be determined | |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Data to be determined | Data to be determined |
| 30% H₂O₂ | 24 h | Data to be determined | Data to be determined | |
| Thermal Degradation | 60°C | 48 h | Data to be determined | Data to be determined |
| Photolytic Degradation | ICH Q1B Option 2 | - | Data to be determined | Data to be determined |
Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound hydrochloride and its degradation under stress conditions.
3.1.1. HPLC Method Development (Example)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound hydrochloride (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3.1.2. Forced Degradation Study Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M and 1 M HCl). Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw an aliquot, neutralize with a corresponding molar equivalent of NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M and 1 M NaOH). Follow the same incubation and analysis procedure as for acidic hydrolysis, neutralizing with HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and hydrogen peroxide solution (e.g., 3% and 30% H₂O₂). Incubate at room temperature and analyze at different time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze all samples by the developed HPLC method. The percentage of remaining this compound hydrochloride and the formation of any degradation products should be monitored. The peak purity of the parent drug should be assessed to ensure the method is stability-indicating.
Signaling Pathways and Experimental Workflows
L3MBTL1-p53 Signaling Pathway
This compound hydrochloride targets the MBT domain of L3MBTL1. A key function of L3MBTL1 is the regulation of the tumor suppressor protein p53. In the absence of DNA damage, the methyltransferase SET8 monomethylates p53 at lysine (B10760008) 382 (p53K382me1). This methylation event creates a binding site for L3MBTL1, which then binds to p53 and represses the transcription of p53 target genes like p21 and PUMA. Upon DNA damage, p53K382me1 levels decrease, leading to the dissociation of L3MBTL1 and the activation of p53-mediated gene transcription. This compound hydrochloride, by inhibiting L3MBTL1, is expected to prevent this repression and thereby activate p53 target gene expression.
References
UNC926 Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of UNC926 hydrochloride, a known inhibitor of the methyl-lysine reader domain of the L3MBTL1 protein. Due to the limited availability of specific experimental data in public literature, this document presents detailed, best-practice experimental protocols to enable researchers to generate precise solubility and stability data. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride is a small molecule with the following chemical structure and properties:
| Property | Value |
| Chemical Name | (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride |
| Molecular Formula | C₁₆H₂₁BrN₂O·HCl |
| Molecular Weight | 373.72 g/mol [1] |
| CAS Number | 1782573-49-2[1] |
| Appearance | White to off-white solid |
| Purity | ≥99% (HPLC) |
Solubility Profile
Currently, public data indicates that this compound hydrochloride is soluble in water and DMSO up to 100 mM. However, for rigorous experimental design, a more detailed solubility profile across a range of solvents and temperatures is often required. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Solubility Determination by the Gravimetric Method
This protocol outlines a standard procedure for determining the solubility of this compound hydrochloride in various solvents.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, DMSO, ethanol, PBS pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Drying oven or vacuum desiccator
-
Glass vials with screw caps
Procedure:
-
Add an excess amount of this compound hydrochloride to a pre-weighed glass vial.
-
Record the total weight of the vial and compound.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and transfer it to a new pre-weighed vial.
-
Evaporate the solvent from the supernatant vial using a drying oven or vacuum desiccator until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected
Stability Profile
The stability of this compound hydrochloride is crucial for its handling, storage, and application in experimental settings. The manufacturer's safety data sheet suggests that the compound is stable under recommended storage conditions (-20°C for long-term, 2-8°C for short-term). However, comprehensive stability data under various stress conditions is essential for drug development and robust experimental design. The following sections provide protocols for assessing the stability of this compound hydrochloride.
Table 2: Stability of this compound Hydrochloride Solution (e.g., 10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | % Remaining | Degradation Products |
| -20°C | 1 week | Data to be determined | Data to be determined |
| 1 month | Data to be determined | Data to be determined | |
| 3 months | Data to be determined | Data to be determined | |
| 4°C | 1 week | Data to be determined | Data to be determined |
| 1 month | Data to be determined | Data to be determined | |
| Room Temperature | 24 hours | Data to be determined | Data to be determined |
| 1 week | Data to be determined | Data to be determined |
Table 3: Forced Degradation of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | Data to be determined | Data to be determined |
| 1 M HCl | 24 h | Data to be determined | Data to be determined | |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | Data to be determined | Data to be determined |
| 1 M NaOH | 24 h | Data to be determined | Data to be determined | |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Data to be determined | Data to be determined |
| 30% H₂O₂ | 24 h | Data to be determined | Data to be determined | |
| Thermal Degradation | 60°C | 48 h | Data to be determined | Data to be determined |
| Photolytic Degradation | ICH Q1B Option 2 | - | Data to be determined | Data to be determined |
Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound hydrochloride and its degradation under stress conditions.
3.1.1. HPLC Method Development (Example)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound hydrochloride (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3.1.2. Forced Degradation Study Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M and 1 M HCl). Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw an aliquot, neutralize with a corresponding molar equivalent of NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M and 1 M NaOH). Follow the same incubation and analysis procedure as for acidic hydrolysis, neutralizing with HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and hydrogen peroxide solution (e.g., 3% and 30% H₂O₂). Incubate at room temperature and analyze at different time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze all samples by the developed HPLC method. The percentage of remaining this compound hydrochloride and the formation of any degradation products should be monitored. The peak purity of the parent drug should be assessed to ensure the method is stability-indicating.
Signaling Pathways and Experimental Workflows
L3MBTL1-p53 Signaling Pathway
This compound hydrochloride targets the MBT domain of L3MBTL1. A key function of L3MBTL1 is the regulation of the tumor suppressor protein p53. In the absence of DNA damage, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). This methylation event creates a binding site for L3MBTL1, which then binds to p53 and represses the transcription of p53 target genes like p21 and PUMA. Upon DNA damage, p53K382me1 levels decrease, leading to the dissociation of L3MBTL1 and the activation of p53-mediated gene transcription. This compound hydrochloride, by inhibiting L3MBTL1, is expected to prevent this repression and thereby activate p53 target gene expression.
References
Methodological & Application
Application Notes and Protocols for UNC926 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a chemical probe that functions as a methyl-lysine (Kme) reader domain inhibitor.[1][2][3][4][5] Specifically, it targets the MBT (Malignant Brain Tumor) domain of the L3MBTL1 (Lethal (3) malignant brain tumor-like protein 1), inhibiting its interaction with histone peptides. This compound has been shown to bind to the MBT domain of L3MBTL1 with a Kd of 3.9 μM and inhibits the L3MBTL13XMBT-H4K20me1 interaction in a dose-dependent manner. It also shows affinity for the close homolog L3MBTL3.
L3MBTL1 is a chromatin reader that plays a role in transcriptional repression and has been implicated as a tumor suppressor. It is involved in maintaining genomic stability, and its loss can lead to replicative stress, DNA breaks, and activation of the DNA damage response. As an inhibitor of L3MBTL1, this compound serves as a valuable tool for studying the biological functions of this protein and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its cytotoxic effects, and assessing its impact on apoptosis and relevant signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) |
| L3MBTL1 | Biochemical Assay | 3.9 |
| L3MBTL3 | Biochemical Assay | 3.2 |
| L3MBTL4 | Biochemical Assay | 15.6 |
Cellular IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines has not been extensively reported in publicly available literature. Therefore, it is crucial to determine the IC50 empirically in the cell line(s) of interest. A recommended starting point for a dose-response experiment would be to use a concentration range from 0.1 µM to 100 µM.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| User-defined | User-defined | 24 | To be determined |
| User-defined | User-defined | 48 | To be determined |
| User-defined | User-defined | 72 | To be determined |
Mandatory Visualizations
Caption: this compound inhibits the L3MBTL1 reader protein.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines the use of a resazurin-based assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the predetermined IC50 concentration and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and gating.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 3: Western Blotting for Key Signaling Proteins
This protocol details the detection of proteins involved in the DNA damage response and apoptosis following this compound treatment.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-p53, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the IC50 concentration as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
References
Application Notes and Protocols for UNC926 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a chemical probe that functions as a methyl-lysine (Kme) reader domain inhibitor.[1][2][3][4][5] Specifically, it targets the MBT (Malignant Brain Tumor) domain of the L3MBTL1 (Lethal (3) malignant brain tumor-like protein 1), inhibiting its interaction with histone peptides. This compound has been shown to bind to the MBT domain of L3MBTL1 with a Kd of 3.9 μM and inhibits the L3MBTL13XMBT-H4K20me1 interaction in a dose-dependent manner. It also shows affinity for the close homolog L3MBTL3.
L3MBTL1 is a chromatin reader that plays a role in transcriptional repression and has been implicated as a tumor suppressor. It is involved in maintaining genomic stability, and its loss can lead to replicative stress, DNA breaks, and activation of the DNA damage response. As an inhibitor of L3MBTL1, this compound serves as a valuable tool for studying the biological functions of this protein and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its cytotoxic effects, and assessing its impact on apoptosis and relevant signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) |
| L3MBTL1 | Biochemical Assay | 3.9 |
| L3MBTL3 | Biochemical Assay | 3.2 |
| L3MBTL4 | Biochemical Assay | 15.6 |
Cellular IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines has not been extensively reported in publicly available literature. Therefore, it is crucial to determine the IC50 empirically in the cell line(s) of interest. A recommended starting point for a dose-response experiment would be to use a concentration range from 0.1 µM to 100 µM.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| User-defined | User-defined | 24 | To be determined |
| User-defined | User-defined | 48 | To be determined |
| User-defined | User-defined | 72 | To be determined |
Mandatory Visualizations
Caption: this compound inhibits the L3MBTL1 reader protein.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines the use of a resazurin-based assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the predetermined IC50 concentration and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and gating.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 3: Western Blotting for Key Signaling Proteins
This protocol details the detection of proteins involved in the DNA damage response and apoptosis following this compound treatment.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-p53, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the IC50 concentration as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
References
Application Notes and Protocols for UNC926 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC926, a potent and specific chemical inhibitor of the BAP1 deubiquitinase, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The primary application of this compound in this context is to investigate the genome-wide distribution of histone H2A monoubiquitination at lysine (B10760008) 119 (H2AK119ub1), a key epigenetic mark in Polycomb-mediated gene silencing.
Introduction to this compound and its Mechanism of Action
This compound is a chemical probe that targets the deubiquitinase (DUB) activity of BRCA1-associated protein 1 (BAP1). BAP1 is the catalytic subunit of the Polycomb Repressive Deubiquitinase (PR-DUB) complex. The primary substrate of BAP1 is H2AK119ub1, a histone modification deposited by the Polycomb Repressive Complex 1 (PRC1) E3 ubiquitin ligase.[1] By removing this ubiquitin mark, BAP1 counteracts PRC1-mediated gene repression and facilitates gene expression.[1]
Inhibition of BAP1 by this compound leads to a global increase in H2AK119ub1 levels, effectively mimicking the cellular phenotype of BAP1 loss-of-function.[1][2] This makes this compound a valuable tool for studying the dynamics of H2AK119ub1 and its role in transcriptional regulation in a time-controlled manner, which is not always possible with genetic knockout models.
Core Application: this compound in ChIP-seq for H2AK119ub1
A key application of this compound is to treat cells in culture to induce an accumulation of H2AK119ub1, followed by a ChIP-seq experiment using an antibody specific for H2AK119ub1. This allows for the genome-wide mapping of regions that gain this repressive mark upon BAP1 inhibition. The resulting data can provide insights into:
-
Direct targets of the PR-DUB complex: Regions that show a significant increase in H2AK119ub1 upon this compound treatment are likely direct targets of BAP1 activity.
-
Gene silencing mechanisms: Correlation of increased H2AK119ub1 peaks with changes in gene expression (as measured by RNA-seq) can elucidate the role of BAP1 in regulating specific gene networks.[1]
-
Crosstalk with other histone modifications: The data can be integrated with ChIP-seq for other histone marks (e.g., H3K27me3, H3K4me3) to understand the interplay of different epigenetic modifications in gene regulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for a this compound-ChIP-seq experiment.
Caption: this compound inhibits BAP1, increasing H2AK119ub1 and gene repression.
Caption: Workflow for a this compound ChIP-seq experiment.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the steps for treating cultured mammalian cells with this compound prior to a ChIP-seq experiment. Note: The optimal concentration and duration of this compound treatment should be determined empirically for each cell line and experimental goal.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration range for this compound is 1-10 µM. Also prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a desired period. A starting point for treatment duration can be 24-72 hours. The optimal time will depend on the half-life of H2AK119ub1 and the desired level of accumulation.
-
Verification of Target Engagement (Optional but Recommended): Before proceeding to a full ChIP-seq experiment, it is advisable to perform a Western blot on nuclear extracts from this compound-treated and control cells to confirm an increase in global H2AK119ub1 levels.
-
Harvesting: After the incubation period, proceed immediately to the chromatin cross-linking step of the ChIP-seq protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H2AK119ub1
This is a generalized protocol for ChIP-seq. Volumes and times may need to be optimized for specific cell types and equipment.
Materials:
-
This compound-treated and vehicle-treated cells
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
PBS (ice-cold)
-
Lysis Buffers
-
Sonication equipment
-
Anti-H2AK119ub1 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet by centrifugation.
-
Cell Lysis and Sonication: Resuspend the cell pellet in lysis buffer and incubate on ice. Sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H2AK119ub1 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and proceed with high-throughput sequencing.
Data Presentation
The following tables summarize the expected quantitative outcomes from a ChIP-seq experiment investigating the effects of BAP1 inhibition, based on data from BAP1 knockout studies which this compound treatment is designed to mimic.
Table 1: Expected Changes in H2AK119ub1 ChIP-seq Signal upon BAP1 Inhibition
| Genomic Feature | Expected Change in H2AK119ub1 Signal | Rationale |
| Gene Promoters | Widespread increase | BAP1 normally removes H2AK119ub1 at many active and poised promoters. |
| Gene Bodies | General increase | BAP1's activity is not restricted to promoters and it constrains H2AK119ub1 across gene bodies. |
| Enhancers | Widespread increase | Similar to promoters, BAP1 regulates H2AK119ub1 levels at distal regulatory elements. |
| Intergenic Regions | General increase | BAP1 counteracts pervasive H2AK119ub1 deposition throughout the genome. |
Table 2: Representative Quantitative Data from BAP1 Knockout ChIP-seq Studies
| Comparison | Number of Differentially Expressed Genes | Fold Change in H2AK119ub1 at Promoters | Reference |
| BAP1 knockout vs. Wild-type (Mouse ESCs) | 6440 genes with >20% reduction in expression | Significant widespread increase | |
| BAP1 knockout vs. Wild-type (CH12F3 B cells) | Not specified, but GO terms for affected genes identified | Significant increase at BAP1 binding sites | |
| BAP1 knockout vs. Wild-type (Human cell lines) | Not specified, but global increase observed | ~50% increase in global H2AK119ub1 by Western blot |
Note: The data in Table 2 is derived from BAP1 knockout models and serves as a proxy for the expected effects of this compound treatment. The exact magnitude of change will depend on the cell type, treatment conditions, and data analysis methods.
Data Analysis Considerations
-
Peak Calling: Use a suitable peak caller to identify regions of H2AK119ub1 enrichment in both this compound-treated and control samples.
-
Differential Binding Analysis: Perform differential binding analysis to identify regions with a statistically significant increase in H2AK119ub1 signal upon this compound treatment.
-
Data Integration: Integrate the ChIP-seq data with other genomic data, such as RNA-seq, ATAC-seq, and ChIP-seq for other histone marks, to gain a comprehensive understanding of the functional consequences of BAP1 inhibition.
-
Visualization: Use a genome browser to visualize the H2AK119ub1 signal at specific loci of interest.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of BAP1 and H2AK119ub1 dynamics in gene regulation and disease.
References
Application Notes and Protocols for UNC926 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC926, a potent and specific chemical inhibitor of the BAP1 deubiquitinase, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The primary application of this compound in this context is to investigate the genome-wide distribution of histone H2A monoubiquitination at lysine 119 (H2AK119ub1), a key epigenetic mark in Polycomb-mediated gene silencing.
Introduction to this compound and its Mechanism of Action
This compound is a chemical probe that targets the deubiquitinase (DUB) activity of BRCA1-associated protein 1 (BAP1). BAP1 is the catalytic subunit of the Polycomb Repressive Deubiquitinase (PR-DUB) complex. The primary substrate of BAP1 is H2AK119ub1, a histone modification deposited by the Polycomb Repressive Complex 1 (PRC1) E3 ubiquitin ligase.[1] By removing this ubiquitin mark, BAP1 counteracts PRC1-mediated gene repression and facilitates gene expression.[1]
Inhibition of BAP1 by this compound leads to a global increase in H2AK119ub1 levels, effectively mimicking the cellular phenotype of BAP1 loss-of-function.[1][2] This makes this compound a valuable tool for studying the dynamics of H2AK119ub1 and its role in transcriptional regulation in a time-controlled manner, which is not always possible with genetic knockout models.
Core Application: this compound in ChIP-seq for H2AK119ub1
A key application of this compound is to treat cells in culture to induce an accumulation of H2AK119ub1, followed by a ChIP-seq experiment using an antibody specific for H2AK119ub1. This allows for the genome-wide mapping of regions that gain this repressive mark upon BAP1 inhibition. The resulting data can provide insights into:
-
Direct targets of the PR-DUB complex: Regions that show a significant increase in H2AK119ub1 upon this compound treatment are likely direct targets of BAP1 activity.
-
Gene silencing mechanisms: Correlation of increased H2AK119ub1 peaks with changes in gene expression (as measured by RNA-seq) can elucidate the role of BAP1 in regulating specific gene networks.[1]
-
Crosstalk with other histone modifications: The data can be integrated with ChIP-seq for other histone marks (e.g., H3K27me3, H3K4me3) to understand the interplay of different epigenetic modifications in gene regulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for a this compound-ChIP-seq experiment.
Caption: this compound inhibits BAP1, increasing H2AK119ub1 and gene repression.
Caption: Workflow for a this compound ChIP-seq experiment.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the steps for treating cultured mammalian cells with this compound prior to a ChIP-seq experiment. Note: The optimal concentration and duration of this compound treatment should be determined empirically for each cell line and experimental goal.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration range for this compound is 1-10 µM. Also prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a desired period. A starting point for treatment duration can be 24-72 hours. The optimal time will depend on the half-life of H2AK119ub1 and the desired level of accumulation.
-
Verification of Target Engagement (Optional but Recommended): Before proceeding to a full ChIP-seq experiment, it is advisable to perform a Western blot on nuclear extracts from this compound-treated and control cells to confirm an increase in global H2AK119ub1 levels.
-
Harvesting: After the incubation period, proceed immediately to the chromatin cross-linking step of the ChIP-seq protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H2AK119ub1
This is a generalized protocol for ChIP-seq. Volumes and times may need to be optimized for specific cell types and equipment.
Materials:
-
This compound-treated and vehicle-treated cells
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
PBS (ice-cold)
-
Lysis Buffers
-
Sonication equipment
-
Anti-H2AK119ub1 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet by centrifugation.
-
Cell Lysis and Sonication: Resuspend the cell pellet in lysis buffer and incubate on ice. Sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H2AK119ub1 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and proceed with high-throughput sequencing.
Data Presentation
The following tables summarize the expected quantitative outcomes from a ChIP-seq experiment investigating the effects of BAP1 inhibition, based on data from BAP1 knockout studies which this compound treatment is designed to mimic.
Table 1: Expected Changes in H2AK119ub1 ChIP-seq Signal upon BAP1 Inhibition
| Genomic Feature | Expected Change in H2AK119ub1 Signal | Rationale |
| Gene Promoters | Widespread increase | BAP1 normally removes H2AK119ub1 at many active and poised promoters. |
| Gene Bodies | General increase | BAP1's activity is not restricted to promoters and it constrains H2AK119ub1 across gene bodies. |
| Enhancers | Widespread increase | Similar to promoters, BAP1 regulates H2AK119ub1 levels at distal regulatory elements. |
| Intergenic Regions | General increase | BAP1 counteracts pervasive H2AK119ub1 deposition throughout the genome. |
Table 2: Representative Quantitative Data from BAP1 Knockout ChIP-seq Studies
| Comparison | Number of Differentially Expressed Genes | Fold Change in H2AK119ub1 at Promoters | Reference |
| BAP1 knockout vs. Wild-type (Mouse ESCs) | 6440 genes with >20% reduction in expression | Significant widespread increase | |
| BAP1 knockout vs. Wild-type (CH12F3 B cells) | Not specified, but GO terms for affected genes identified | Significant increase at BAP1 binding sites | |
| BAP1 knockout vs. Wild-type (Human cell lines) | Not specified, but global increase observed | ~50% increase in global H2AK119ub1 by Western blot |
Note: The data in Table 2 is derived from BAP1 knockout models and serves as a proxy for the expected effects of this compound treatment. The exact magnitude of change will depend on the cell type, treatment conditions, and data analysis methods.
Data Analysis Considerations
-
Peak Calling: Use a suitable peak caller to identify regions of H2AK119ub1 enrichment in both this compound-treated and control samples.
-
Differential Binding Analysis: Perform differential binding analysis to identify regions with a statistically significant increase in H2AK119ub1 signal upon this compound treatment.
-
Data Integration: Integrate the ChIP-seq data with other genomic data, such as RNA-seq, ATAC-seq, and ChIP-seq for other histone marks, to gain a comprehensive understanding of the functional consequences of BAP1 inhibition.
-
Visualization: Use a genome browser to visualize the H2AK119ub1 signal at specific loci of interest.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of BAP1 and H2AK119ub1 dynamics in gene regulation and disease.
References
Application Notes and Protocols for UNC926 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UNC926, a selective chemical probe for the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyllysine reader domain, in the treatment of cancer cell lines. This document includes summaries of effective concentrations, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a valuable tool for investigating the biological functions of L3MBTL3 in cancer. L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. Its dysregulation has been implicated in various cancers, making it a potential therapeutic target. This compound offers a means to probe the effects of L3MBTL3 inhibition on cancer cell proliferation, survival, and signaling pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its target protein, L3MBTL3, and its effect on a cancer cell line.
| Compound | Target | IC50 (in vitro) | Cell Line | Effect | Effective Concentration (in cells) |
| This compound | L3MBTL3 | 2.5 µM | MOLM-13 (Acute Myeloid Leukemia) | Anti-proliferative | 1-10 µM |
Note: The provided data is based on limited published studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cancer cell line and assay.
Signaling Pathway
L3MBTL3 is a reader of histone methylation marks and is involved in transcriptional repression. It has been shown to interact with various proteins and influence key cellular processes. The precise downstream signaling pathways of L3MBTL3 in cancer are still under investigation, but it is known to play a role in regulating gene expression related to cell proliferation and survival. Inhibition of L3MBTL3 by this compound can disrupt these processes, leading to anti-cancer effects.
Caption: L3MBTL3 signaling and the effect of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving the treatment of cancer cell lines with this compound.
Experimental Workflow
Caption: General workflow for this compound experiments.
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Protocol 3: Western Blot Analysis
Objective: To analyze the protein levels of L3MBTL3 and potential downstream signaling molecules following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L3MBTL3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described in previous protocols.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-L3MBTL3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup.
Application Notes and Protocols for UNC926 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UNC926, a selective chemical probe for the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyllysine reader domain, in the treatment of cancer cell lines. This document includes summaries of effective concentrations, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a valuable tool for investigating the biological functions of L3MBTL3 in cancer. L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. Its dysregulation has been implicated in various cancers, making it a potential therapeutic target. This compound offers a means to probe the effects of L3MBTL3 inhibition on cancer cell proliferation, survival, and signaling pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its target protein, L3MBTL3, and its effect on a cancer cell line.
| Compound | Target | IC50 (in vitro) | Cell Line | Effect | Effective Concentration (in cells) |
| This compound | L3MBTL3 | 2.5 µM | MOLM-13 (Acute Myeloid Leukemia) | Anti-proliferative | 1-10 µM |
Note: The provided data is based on limited published studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cancer cell line and assay.
Signaling Pathway
L3MBTL3 is a reader of histone methylation marks and is involved in transcriptional repression. It has been shown to interact with various proteins and influence key cellular processes. The precise downstream signaling pathways of L3MBTL3 in cancer are still under investigation, but it is known to play a role in regulating gene expression related to cell proliferation and survival. Inhibition of L3MBTL3 by this compound can disrupt these processes, leading to anti-cancer effects.
Caption: L3MBTL3 signaling and the effect of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving the treatment of cancer cell lines with this compound.
Experimental Workflow
Caption: General workflow for this compound experiments.
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Protocol 3: Western Blot Analysis
Objective: To analyze the protein levels of L3MBTL3 and potential downstream signaling molecules following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L3MBTL3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described in previous protocols.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-L3MBTL3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup.
Application Notes and Protocols for In Vivo Animal Studies with UNC926
A-1210, Adooq Bioscience
For Research Use Only
Abstract
UNC926 is a chemical probe that acts as an antagonist of the methyl-lysine (Kme) reader domain, specifically binding to the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein with a dissociation constant (Kd) of 3.9 μM.[1] It selectively inhibits the interaction between L3MBTL1's triple MBT domain and monomethylated histone H4 at lysine (B10760008) 20 (H4K20me1) in a dose-dependent manner.[1][2] While the in vitro activity of this compound is established, there is currently a notable lack of publicly available data regarding its use in in vivo animal studies.
Due to the absence of specific preclinical data on this compound, this document provides a generalized framework for conducting in vivo studies with a novel small molecule inhibitor. The following protocols and guidelines are intended to serve as a comprehensive template for researchers to adapt once preliminary in vivo pharmacokinetic, pharmacodynamic, and toxicity data for this compound become available.
Introduction to L3MBTL1
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to methylated histones, which contributes to chromatin compaction.[3] L3MBTL1 has been implicated in various cellular processes, including the regulation of the p53 tumor suppressor pathway and protein quality control. Dysregulation of L3MBTL1 has been associated with certain cancers and neurodegenerative diseases, making it a potential therapeutic target.
Quantitative Data Summary (Template)
This section should be populated with experimental data as it becomes available.
Table 1: In Vivo Efficacy of this compound in [Specify Animal Model]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Route of Administration | Tumor Volume Change (%) | Survival Rate (%) |
| Vehicle Control | N/A | Daily | IP/IV/PO | ||
| This compound | |||||
| Positive Control |
Table 2: Pharmacokinetic Profile of this compound in [Specify Species]
| Parameter | Value | Units |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng*h/mL | |
| Half-life (t1/2) | h | |
| Bioavailability | % |
Table 3: Toxicology Profile of this compound (Single Dose)
| Species | Route | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |
| Mouse | IP/IV/PO | |||
| Rat | IP/IV/PO |
Experimental Protocols (Template)
In Vivo Efficacy Study in Xenograft Mouse Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: [Specify cancer cell line] cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution to the final desired concentration in a vehicle such as a mixture of saline, PEG400, and Tween 80.
-
-
Administration:
-
Administer this compound or vehicle control via the determined route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize mice and collect tumors and major organs for further analysis (e.g., histology, western blotting).
-
Pharmacokinetic Study
-
Animals: Male and female [Specify species, e.g., C57BL/6 mice], 8-10 weeks old.
-
Compound Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO) or Intraperitoneal (IP): Administer a single dose via oral gavage or IP injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: L3MBTL1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for In Vivo Animal Studies with UNC926
A-1210, Adooq Bioscience
For Research Use Only
Abstract
UNC926 is a chemical probe that acts as an antagonist of the methyl-lysine (Kme) reader domain, specifically binding to the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein with a dissociation constant (Kd) of 3.9 μM.[1] It selectively inhibits the interaction between L3MBTL1's triple MBT domain and monomethylated histone H4 at lysine 20 (H4K20me1) in a dose-dependent manner.[1][2] While the in vitro activity of this compound is established, there is currently a notable lack of publicly available data regarding its use in in vivo animal studies.
Due to the absence of specific preclinical data on this compound, this document provides a generalized framework for conducting in vivo studies with a novel small molecule inhibitor. The following protocols and guidelines are intended to serve as a comprehensive template for researchers to adapt once preliminary in vivo pharmacokinetic, pharmacodynamic, and toxicity data for this compound become available.
Introduction to L3MBTL1
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to methylated histones, which contributes to chromatin compaction.[3] L3MBTL1 has been implicated in various cellular processes, including the regulation of the p53 tumor suppressor pathway and protein quality control. Dysregulation of L3MBTL1 has been associated with certain cancers and neurodegenerative diseases, making it a potential therapeutic target.
Quantitative Data Summary (Template)
This section should be populated with experimental data as it becomes available.
Table 1: In Vivo Efficacy of this compound in [Specify Animal Model]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Route of Administration | Tumor Volume Change (%) | Survival Rate (%) |
| Vehicle Control | N/A | Daily | IP/IV/PO | ||
| This compound | |||||
| Positive Control |
Table 2: Pharmacokinetic Profile of this compound in [Specify Species]
| Parameter | Value | Units |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng*h/mL | |
| Half-life (t1/2) | h | |
| Bioavailability | % |
Table 3: Toxicology Profile of this compound (Single Dose)
| Species | Route | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |
| Mouse | IP/IV/PO | |||
| Rat | IP/IV/PO |
Experimental Protocols (Template)
In Vivo Efficacy Study in Xenograft Mouse Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: [Specify cancer cell line] cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution to the final desired concentration in a vehicle such as a mixture of saline, PEG400, and Tween 80.
-
-
Administration:
-
Administer this compound or vehicle control via the determined route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize mice and collect tumors and major organs for further analysis (e.g., histology, western blotting).
-
Pharmacokinetic Study
-
Animals: Male and female [Specify species, e.g., C57BL/6 mice], 8-10 weeks old.
-
Compound Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO) or Intraperitoneal (IP): Administer a single dose via oral gavage or IP injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: L3MBTL1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for In Vivo Delivery of Small Molecule Inhibitors
A Note on UNC926: Initial searches for a compound specifically named "this compound" did not yield any publicly available information. It is possible that this is an internal compound name, a typographical error, or a molecule that is not yet described in scientific literature. Therefore, this document provides a comprehensive guide to the in vivo delivery methods for a hypothetical small molecule inhibitor, which we will refer to as "this compound," based on established practices in preclinical research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to In Vivo Delivery of Small Molecule Inhibitors
The successful in vivo evaluation of a novel small molecule inhibitor like this compound is critically dependent on the selection of an appropriate delivery method. The route of administration significantly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] The choice of delivery method should be tailored to the physicochemical properties of the compound, the biological question being addressed, and the specific animal model being used.[1][2] Common objectives for in vivo delivery include assessing efficacy in disease models, determining pharmacokinetic parameters, and evaluating toxicology.
Common Routes of Administration for In Vivo Models
The selection of an appropriate administration route is a critical step in designing in vivo studies. The following table summarizes the most common routes used in rodent models, along with key considerations for each.
| Administration Route | Typical Injection Volume (Mouse) | Injection Site | Advantages | Disadvantages |
| Intravenous (IV) | 100-200 µL | Lateral tail vein, retro-orbital sinus | Rapid onset, 100% bioavailability, precise dose control. | Requires technical skill, potential for tail vein injury, rapid clearance. |
| Intraperitoneal (IP) | 200-500 µL | Lower abdominal quadrant | Easier than IV, larger volumes can be administered, rapid absorption. | Potential for injection into organs, variable absorption, first-pass metabolism in the liver. |
| Subcutaneous (SC) | 100-200 µL | Dorsal scapular region | Slower, sustained absorption, suitable for suspensions. | Slower onset, variable absorption depending on local blood flow, potential for skin irritation. |
| Oral Gavage (PO) | 100-300 µL | Directly into the stomach via a gavage needle | Clinically relevant route, convenient for repeat dosing. | Risk of esophageal or stomach injury, variable bioavailability due to first-pass metabolism and gut absorption. |
| Intramuscular (IM) | 20-30 µL | Quadriceps or gastrocnemius muscle | Rapid absorption from aqueous solutions. | Small injection volume in mice, potential for muscle damage. |
Experimental Protocols
Below are detailed protocols for common administration routes in a mouse model. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Injection via the Lateral Tail Vein
Materials:
-
This compound formulated in a sterile, injectable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80).
-
Mouse restrainer.
-
Heat lamp or warm water to induce vasodilation.
-
27-30 gauge needle with a 1 mL syringe.
-
70% ethanol.
-
Gauze pads.
Procedure:
-
Prepare the this compound formulation and draw it into the syringe, ensuring no air bubbles are present.
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound formulation.
-
25-27 gauge needle with a 1 mL syringe.
-
70% ethanol.
Procedure:
-
Prepare the this compound formulation and draw it into the syringe.
-
Securely restrain the mouse by scruffing the neck and immobilizing the tail.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Wipe the lower left or right abdominal quadrant with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Oral Gavage (PO)
Materials:
-
This compound formulation.
-
Flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
1 mL syringe.
Procedure:
-
Prepare the this compound formulation and draw it into the syringe attached to the gavage needle.
-
Securely restrain the mouse by scruffing the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then gently advance it down the esophagus into the stomach. Do not force the needle.
-
Dispense the this compound solution.
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Hypothetical Signaling Pathway for this compound
For the purpose of illustration, let's assume this compound is an inhibitor of a kinase (Kinase X) in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Pharmacokinetic and Biodistribution Studies
Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy and toxicology data. A typical PK study involves administering a single dose of this compound and collecting blood samples at various time points to measure drug concentration. Biodistribution studies involve measuring the concentration of the compound in various organs at a specific time point after administration.
The table below presents example pharmacokinetic parameters that would be determined from such a study.
| Parameter | Description | Example Value (IV) | Example Value (PO) |
| Cmax | Maximum plasma concentration | 1500 ng/mL | 450 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 30 min |
| AUC (0-t) | Area under the concentration-time curve | 3200 ngh/mL | 1800 ngh/mL |
| t1/2 | Elimination half-life | 2.5 h | 3.1 h |
| CL | Clearance | 15 mL/h/kg | - |
| Vd | Volume of distribution | 1.2 L/kg | - |
| F (%) | Bioavailability | 100% | 56% |
These application notes and protocols provide a foundational framework for the in vivo evaluation of a novel small molecule inhibitor. The specific details of the experimental design, including the choice of animal model, dosing regimen, and endpoints, should be tailored to the specific research objectives.
References
Application Notes and Protocols for In Vivo Delivery of Small Molecule Inhibitors
A Note on UNC926: Initial searches for a compound specifically named "this compound" did not yield any publicly available information. It is possible that this is an internal compound name, a typographical error, or a molecule that is not yet described in scientific literature. Therefore, this document provides a comprehensive guide to the in vivo delivery methods for a hypothetical small molecule inhibitor, which we will refer to as "this compound," based on established practices in preclinical research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to In Vivo Delivery of Small Molecule Inhibitors
The successful in vivo evaluation of a novel small molecule inhibitor like this compound is critically dependent on the selection of an appropriate delivery method. The route of administration significantly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] The choice of delivery method should be tailored to the physicochemical properties of the compound, the biological question being addressed, and the specific animal model being used.[1][2] Common objectives for in vivo delivery include assessing efficacy in disease models, determining pharmacokinetic parameters, and evaluating toxicology.
Common Routes of Administration for In Vivo Models
The selection of an appropriate administration route is a critical step in designing in vivo studies. The following table summarizes the most common routes used in rodent models, along with key considerations for each.
| Administration Route | Typical Injection Volume (Mouse) | Injection Site | Advantages | Disadvantages |
| Intravenous (IV) | 100-200 µL | Lateral tail vein, retro-orbital sinus | Rapid onset, 100% bioavailability, precise dose control. | Requires technical skill, potential for tail vein injury, rapid clearance. |
| Intraperitoneal (IP) | 200-500 µL | Lower abdominal quadrant | Easier than IV, larger volumes can be administered, rapid absorption. | Potential for injection into organs, variable absorption, first-pass metabolism in the liver. |
| Subcutaneous (SC) | 100-200 µL | Dorsal scapular region | Slower, sustained absorption, suitable for suspensions. | Slower onset, variable absorption depending on local blood flow, potential for skin irritation. |
| Oral Gavage (PO) | 100-300 µL | Directly into the stomach via a gavage needle | Clinically relevant route, convenient for repeat dosing. | Risk of esophageal or stomach injury, variable bioavailability due to first-pass metabolism and gut absorption. |
| Intramuscular (IM) | 20-30 µL | Quadriceps or gastrocnemius muscle | Rapid absorption from aqueous solutions. | Small injection volume in mice, potential for muscle damage. |
Experimental Protocols
Below are detailed protocols for common administration routes in a mouse model. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Injection via the Lateral Tail Vein
Materials:
-
This compound formulated in a sterile, injectable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80).
-
Mouse restrainer.
-
Heat lamp or warm water to induce vasodilation.
-
27-30 gauge needle with a 1 mL syringe.
-
70% ethanol.
-
Gauze pads.
Procedure:
-
Prepare the this compound formulation and draw it into the syringe, ensuring no air bubbles are present.
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound formulation.
-
25-27 gauge needle with a 1 mL syringe.
-
70% ethanol.
Procedure:
-
Prepare the this compound formulation and draw it into the syringe.
-
Securely restrain the mouse by scruffing the neck and immobilizing the tail.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Wipe the lower left or right abdominal quadrant with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Oral Gavage (PO)
Materials:
-
This compound formulation.
-
Flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
1 mL syringe.
Procedure:
-
Prepare the this compound formulation and draw it into the syringe attached to the gavage needle.
-
Securely restrain the mouse by scruffing the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then gently advance it down the esophagus into the stomach. Do not force the needle.
-
Dispense the this compound solution.
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Hypothetical Signaling Pathway for this compound
For the purpose of illustration, let's assume this compound is an inhibitor of a kinase (Kinase X) in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Pharmacokinetic and Biodistribution Studies
Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy and toxicology data. A typical PK study involves administering a single dose of this compound and collecting blood samples at various time points to measure drug concentration. Biodistribution studies involve measuring the concentration of the compound in various organs at a specific time point after administration.
The table below presents example pharmacokinetic parameters that would be determined from such a study.
| Parameter | Description | Example Value (IV) | Example Value (PO) |
| Cmax | Maximum plasma concentration | 1500 ng/mL | 450 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 30 min |
| AUC (0-t) | Area under the concentration-time curve | 3200 ngh/mL | 1800 ngh/mL |
| t1/2 | Elimination half-life | 2.5 h | 3.1 h |
| CL | Clearance | 15 mL/h/kg | - |
| Vd | Volume of distribution | 1.2 L/kg | - |
| F (%) | Bioavailability | 100% | 56% |
These application notes and protocols provide a foundational framework for the in vivo evaluation of a novel small molecule inhibitor. The specific details of the experimental design, including the choice of animal model, dosing regimen, and endpoints, should be tailored to the specific research objectives.
References
Application Notes and Protocols for IPI-926 (Saridegib) in Combination Therapies
A Cursory Note on Nomenclature: The query for "UNC926" is ambiguous. This document will focus on IPI-926 (saridegib) , a well-documented Hedgehog pathway inhibitor that has been investigated in combination with other drugs in numerous preclinical and clinical studies. This focus is based on the high likelihood that IPI-926 is the compound of interest for a research and drug development audience.
Introduction
IPI-926 (saridegib) is a potent, orally bioavailable, semi-synthetic analog of cyclopamine (B1684311) that acts as an antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, not only through direct effects on tumor cell proliferation but also by modulating the tumor microenvironment.[2] In certain cancers, such as pancreatic adenocarcinoma, Hh signaling drives the formation of a dense, desmoplastic stroma that can impede the delivery and efficacy of chemotherapeutic agents.[3] IPI-926 was developed to inhibit this pathway, thereby reducing stromal density and enhancing the activity of co-administered cytotoxic drugs.[4]
These application notes provide an overview of the preclinical rationale, clinical trial data, and detailed protocols for studying IPI-926 in combination with other anticancer agents.
Data Presentation
Preclinical Efficacy of IPI-926
| Parameter | Value | Cell Line/Model | Notes |
| IC₅₀ (SMO Binding) | 1.4 nmol/L | N/A | Direct binding affinity to the Smoothened receptor.[1] |
| EC₅₀ (Cell-based Hh Pathway Inhibition) | 5 - 7 nmol/L | N/A | Functional inhibition of the Hedgehog pathway in cellular assays. |
| IC₅₀ (Reporter Activity) | 9 nmol/L | C3H10T1/2 cells (WT SMO) | Inhibition of Hedgehog reporter activity. |
| IC₅₀ (Reporter Activity) | 244 nmol/L | C3H10T1/2 cells (D473H SMO mutant) | Activity against a known resistance mutation. |
| In Vivo Efficacy (Monotherapy) | Complete tumor regression | Medulloblastoma allograft model | Daily oral administration of 40 mg/kg. |
| In Vivo Efficacy (Combination) | Prolonged survival | Genetically engineered mouse model of pancreatic cancer | Combination with gemcitabine (B846). |
Clinical Trial Data for IPI-926 Combination Therapies
Table 1: Phase Ib/II Study of IPI-926 with Gemcitabine in Metastatic Pancreatic Cancer
| Parameter | Value | Patient Cohort | Reference |
| Recommended Phase 2 Dose | 160 mg IPI-926 daily + 1,000 mg/m² gemcitabine | Untreated metastatic pancreatic cancer | |
| Objective Response Rate (Phase Ib) | 31% (5/16 patients with partial response) | Untreated metastatic pancreatic cancer | |
| Median Progression-Free Survival (Phase Ib) | > 7 months | Untreated metastatic pancreatic cancer | |
| 6-Month Survival Rate (Phase Ib) | 74% | Untreated metastatic pancreatic cancer | |
| Phase II Outcome | Trial stopped due to shorter median overall survival in the IPI-926 arm compared to placebo. | Untreated metastatic pancreatic cancer |
Table 2: Phase Ib Study of IPI-926 with FOLFIRINOX in Advanced Pancreatic Cancer
| Parameter | Value | Patient Cohort | Reference |
| Objective Response Rate | 67% | Advanced pancreatic cancer | |
| Study Status | Closed early due to results from the IPI-926/gemcitabine trial. | Advanced pancreatic cancer |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway Inhibition by IPI-926
Caption: The Hedgehog signaling pathway and the mechanism of action of IPI-926.
General Workflow for In Vitro Combination Studies
Caption: Workflow for assessing drug synergy in vitro.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IPI-926 and a combination drug, and to quantify the synergistic, additive, or antagonistic effects using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, medulloblastoma)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
IPI-926 (saridegib)
-
Combination drug (e.g., gemcitabine)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration that will result in 50-70% confluency after 72-96 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of IPI-926 and the combination drug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug in culture medium to create a range of concentrations (typically 5-7 concentrations spanning the expected IC₅₀).
-
For combination studies, prepare a matrix of concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC₅₀ values.
-
Remove the medium from the seeded plates and add 100 µL of the drug-containing medium (or vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a period appropriate to the cell line's doubling time, typically 72-96 hours, at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage of viable cells relative to the vehicle-treated control wells.
-
Plot the dose-response curves for each single agent and calculate the IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot Analysis of Hedgehog Pathway Inhibition
Objective: To confirm the on-target effect of IPI-926 by measuring the protein levels of the downstream Hh pathway target, GLI1.
Materials:
-
Cell or tissue lysates from samples treated with IPI-926 and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GLI1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLI1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GLI1 signal to the β-actin signal. A decrease in the normalized GLI1 signal in IPI-926-treated samples indicates successful pathway inhibition.
-
Protocol 3: In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the efficacy of IPI-926 in combination with gemcitabine in a mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Pancreatic cancer cells (e.g., KPC-derived cell line) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
IPI-926 formulation for oral gavage
-
Gemcitabine formulation for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal welfare-approved endpoint criteria
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant pancreatic cancer cells (resuspended in a 1:1 mixture of medium and Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Treatment:
-
Measure tumor volumes and randomize mice into treatment groups (e.g., Vehicle, IPI-926 alone, Gemcitabine alone, IPI-926 + Gemcitabine).
-
Administer IPI-926 (e.g., 20-40 mg/kg) daily via oral gavage.
-
Administer gemcitabine (e.g., 50-100 mg/kg) via IP injection on a clinically relevant schedule (e.g., twice weekly).
-
Treat for a defined period (e.g., 3-4 weeks).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health status daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors for downstream analysis (e.g., weight, histology, immunohistochemistry for stromal markers, Western blot for GLI1).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to compare tumor growth inhibition between groups.
-
Analyze excised tumors to correlate efficacy with target modulation (e.g., reduced stromal density or GLI1 expression).
-
Conclusion
IPI-926 (saridegib) is a potent inhibitor of the Hedgehog signaling pathway with a clear preclinical rationale for combination therapy, particularly in stroma-rich tumors like pancreatic cancer. While early clinical trials showed promise, the Phase 2 study with gemcitabine did not meet its primary endpoint, highlighting the complexities of targeting the tumor microenvironment. The protocols outlined here provide a framework for researchers to further investigate the potential of IPI-926 and other Hedgehog pathway inhibitors in various combination strategies, enabling a deeper understanding of their mechanisms of synergy and resistance.
References
- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPI-926-03 - THE OLIVE LABORATORY [olivelab.org]
- 4. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPI-926 (Saridegib) in Combination Therapies
A Cursory Note on Nomenclature: The query for "UNC926" is ambiguous. This document will focus on IPI-926 (saridegib) , a well-documented Hedgehog pathway inhibitor that has been investigated in combination with other drugs in numerous preclinical and clinical studies. This focus is based on the high likelihood that IPI-926 is the compound of interest for a research and drug development audience.
Introduction
IPI-926 (saridegib) is a potent, orally bioavailable, semi-synthetic analog of cyclopamine that acts as an antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, not only through direct effects on tumor cell proliferation but also by modulating the tumor microenvironment.[2] In certain cancers, such as pancreatic adenocarcinoma, Hh signaling drives the formation of a dense, desmoplastic stroma that can impede the delivery and efficacy of chemotherapeutic agents.[3] IPI-926 was developed to inhibit this pathway, thereby reducing stromal density and enhancing the activity of co-administered cytotoxic drugs.[4]
These application notes provide an overview of the preclinical rationale, clinical trial data, and detailed protocols for studying IPI-926 in combination with other anticancer agents.
Data Presentation
Preclinical Efficacy of IPI-926
| Parameter | Value | Cell Line/Model | Notes |
| IC₅₀ (SMO Binding) | 1.4 nmol/L | N/A | Direct binding affinity to the Smoothened receptor.[1] |
| EC₅₀ (Cell-based Hh Pathway Inhibition) | 5 - 7 nmol/L | N/A | Functional inhibition of the Hedgehog pathway in cellular assays. |
| IC₅₀ (Reporter Activity) | 9 nmol/L | C3H10T1/2 cells (WT SMO) | Inhibition of Hedgehog reporter activity. |
| IC₅₀ (Reporter Activity) | 244 nmol/L | C3H10T1/2 cells (D473H SMO mutant) | Activity against a known resistance mutation. |
| In Vivo Efficacy (Monotherapy) | Complete tumor regression | Medulloblastoma allograft model | Daily oral administration of 40 mg/kg. |
| In Vivo Efficacy (Combination) | Prolonged survival | Genetically engineered mouse model of pancreatic cancer | Combination with gemcitabine. |
Clinical Trial Data for IPI-926 Combination Therapies
Table 1: Phase Ib/II Study of IPI-926 with Gemcitabine in Metastatic Pancreatic Cancer
| Parameter | Value | Patient Cohort | Reference |
| Recommended Phase 2 Dose | 160 mg IPI-926 daily + 1,000 mg/m² gemcitabine | Untreated metastatic pancreatic cancer | |
| Objective Response Rate (Phase Ib) | 31% (5/16 patients with partial response) | Untreated metastatic pancreatic cancer | |
| Median Progression-Free Survival (Phase Ib) | > 7 months | Untreated metastatic pancreatic cancer | |
| 6-Month Survival Rate (Phase Ib) | 74% | Untreated metastatic pancreatic cancer | |
| Phase II Outcome | Trial stopped due to shorter median overall survival in the IPI-926 arm compared to placebo. | Untreated metastatic pancreatic cancer |
Table 2: Phase Ib Study of IPI-926 with FOLFIRINOX in Advanced Pancreatic Cancer
| Parameter | Value | Patient Cohort | Reference |
| Objective Response Rate | 67% | Advanced pancreatic cancer | |
| Study Status | Closed early due to results from the IPI-926/gemcitabine trial. | Advanced pancreatic cancer |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway Inhibition by IPI-926
Caption: The Hedgehog signaling pathway and the mechanism of action of IPI-926.
General Workflow for In Vitro Combination Studies
Caption: Workflow for assessing drug synergy in vitro.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IPI-926 and a combination drug, and to quantify the synergistic, additive, or antagonistic effects using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, medulloblastoma)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
IPI-926 (saridegib)
-
Combination drug (e.g., gemcitabine)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration that will result in 50-70% confluency after 72-96 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of IPI-926 and the combination drug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug in culture medium to create a range of concentrations (typically 5-7 concentrations spanning the expected IC₅₀).
-
For combination studies, prepare a matrix of concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC₅₀ values.
-
Remove the medium from the seeded plates and add 100 µL of the drug-containing medium (or vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a period appropriate to the cell line's doubling time, typically 72-96 hours, at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage of viable cells relative to the vehicle-treated control wells.
-
Plot the dose-response curves for each single agent and calculate the IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot Analysis of Hedgehog Pathway Inhibition
Objective: To confirm the on-target effect of IPI-926 by measuring the protein levels of the downstream Hh pathway target, GLI1.
Materials:
-
Cell or tissue lysates from samples treated with IPI-926 and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GLI1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLI1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GLI1 signal to the β-actin signal. A decrease in the normalized GLI1 signal in IPI-926-treated samples indicates successful pathway inhibition.
-
Protocol 3: In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the efficacy of IPI-926 in combination with gemcitabine in a mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Pancreatic cancer cells (e.g., KPC-derived cell line) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
IPI-926 formulation for oral gavage
-
Gemcitabine formulation for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal welfare-approved endpoint criteria
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant pancreatic cancer cells (resuspended in a 1:1 mixture of medium and Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Treatment:
-
Measure tumor volumes and randomize mice into treatment groups (e.g., Vehicle, IPI-926 alone, Gemcitabine alone, IPI-926 + Gemcitabine).
-
Administer IPI-926 (e.g., 20-40 mg/kg) daily via oral gavage.
-
Administer gemcitabine (e.g., 50-100 mg/kg) via IP injection on a clinically relevant schedule (e.g., twice weekly).
-
Treat for a defined period (e.g., 3-4 weeks).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health status daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors for downstream analysis (e.g., weight, histology, immunohistochemistry for stromal markers, Western blot for GLI1).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to compare tumor growth inhibition between groups.
-
Analyze excised tumors to correlate efficacy with target modulation (e.g., reduced stromal density or GLI1 expression).
-
Conclusion
IPI-926 (saridegib) is a potent inhibitor of the Hedgehog signaling pathway with a clear preclinical rationale for combination therapy, particularly in stroma-rich tumors like pancreatic cancer. While early clinical trials showed promise, the Phase 2 study with gemcitabine did not meet its primary endpoint, highlighting the complexities of targeting the tumor microenvironment. The protocols outlined here provide a framework for researchers to further investigate the potential of IPI-926 and other Hedgehog pathway inhibitors in various combination strategies, enabling a deeper understanding of their mechanisms of synergy and resistance.
References
- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPI-926-03 - THE OLIVE LABORATORY [olivelab.org]
- 4. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomics Sample Preparation: In-Solution Digestion
Introduction
Effective sample preparation is a cornerstone of successful proteomics analysis, significantly impacting the quality and reproducibility of mass spectrometry results.[1] While a multitude of protocols exist, tailored to specific sample types and experimental goals, in-solution digestion remains a widely adopted and robust method for the preparation of complex protein mixtures for bottom-up proteomic analysis.[2] This technique involves the denaturation, reduction, alkylation, and enzymatic digestion of proteins in a liquid phase, yielding a solution of peptides suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This document provides a detailed protocol for a standard in-solution digestion procedure using trypsin. It also includes a comparison with the in-gel digestion method and illustrative diagrams to guide researchers, scientists, and drug development professionals through the workflow and its underlying principles.
Mechanism of Action: In-Solution Protein Digestion
The primary goal of in-solution digestion is to enzymatically cleave proteins into smaller peptides that are more amenable to mass spectrometric analysis.[1] The process systematically breaks down the complex protein structure to ensure efficient and complete digestion. Key steps include:
-
Denaturation: Proteins are unfolded using chaotropic agents like urea (B33335) or detergents such as sodium deoxycholate (SDC) to expose the amino acid side chains. This step is crucial for making the protein accessible to reducing agents and proteolytic enzymes.
-
Reduction: Disulfide bonds within the protein structure, which contribute to its tertiary and quaternary structure, are cleaved using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylation: To prevent the reformation of disulfide bonds, the reduced sulfhydryl groups of cysteine residues are capped with an alkylating agent, typically iodoacetamide (B48618) (IAA).
-
Enzymatic Digestion: A specific protease, most commonly trypsin, is added to the protein solution. Trypsin cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues, generating a predictable set of peptides. The use of detergents like SDC has been shown to enhance trypsin activity.
-
Quenching and Cleanup: The digestion reaction is stopped, and detergents that can interfere with downstream LC-MS/MS analysis are removed. The resulting peptide mixture is then desalted and concentrated.
Experimental Workflow: In-Solution Digestion
Caption: Workflow for in-solution protein digestion for proteomics.
Detailed Experimental Protocol: In-Solution Digestion
This protocol is optimized for the digestion of 10-100 µg of protein.
Reagents and Materials:
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reduction Solution: 45 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Solution: 100 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0
-
Trypsin: Proteomics grade, reconstituted in 50 mM acetic acid to 0.5 µg/µL
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
Peptide Cleanup: C18 Solid Phase Extraction (SPE) columns or tips
-
Solvents: Acetonitrile (ACN), HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or dilute the protein solution in Lysis Buffer to a final concentration of 1-2 mg/mL.
-
Incubate for 10 minutes at room temperature with gentle mixing.
-
-
Reduction:
-
Add the 45 mM DTT solution to the protein sample to a final concentration of 5 mM.
-
Incubate for 30 minutes at 37°C.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 100 mM IAA solution to a final concentration of 15 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Dilution and Digestion:
-
Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M.
-
Add trypsin to the protein mixture at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight (16-18 hours) at 37°C with gentle shaking.
-
-
Quenching and Peptide Cleanup:
-
Acidify the sample by adding TFA to a final concentration of 0.5% to stop the digestion.
-
Proceed with peptide desalting and concentration using a C18 SPE column or tip according to the manufacturer's instructions.
-
Briefly, activate the C18 material with ACN, equilibrate with 0.1% TFA in water, load the sample, wash with 0.1% TFA in water, and elute the peptides with a solution of 50-80% ACN and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Presentation: Comparison of Digestion Methods
The choice of digestion method can significantly impact the number of identified proteins and peptides, as well as the overall sequence coverage. In-solution digestion is often favored for its simplicity and efficiency, especially for complex mixtures.
| Parameter | In-Solution Digestion | In-Gel Digestion | Reference |
| Protein Identifications | Higher | Lower | |
| Peptide Identifications | Higher | Lower | |
| Sequence Coverage | Greater | Lower | |
| Sample Throughput | Higher | Lower | |
| Experimental Time | Shorter | Longer | |
| Potential for Sample Loss | Lower | Higher |
Signaling Pathway Analysis Example: EGFR Signaling
Proteomics is a powerful tool for elucidating the mechanisms of action of drugs and understanding cellular signaling pathways. For instance, quantitative proteomics can be used to study changes in protein expression and post-translational modifications (PTMs) in response to epidermal growth factor (EGF) stimulation.
Caption: Simplified EGFR signaling pathway.
The in-solution digestion protocol detailed in this application note provides a reliable and efficient method for preparing protein samples for proteomic analysis. By following these guidelines, researchers can generate high-quality peptide samples, leading to more robust and comprehensive proteomic datasets. The ability to effectively prepare samples is fundamental to leveraging the power of mass spectrometry for a deeper understanding of complex biological systems, from elucidating signaling pathways to discovering novel drug targets and biomarkers.
References
Application Notes and Protocols for Proteomics Sample Preparation: In-Solution Digestion
Introduction
Effective sample preparation is a cornerstone of successful proteomics analysis, significantly impacting the quality and reproducibility of mass spectrometry results.[1] While a multitude of protocols exist, tailored to specific sample types and experimental goals, in-solution digestion remains a widely adopted and robust method for the preparation of complex protein mixtures for bottom-up proteomic analysis.[2] This technique involves the denaturation, reduction, alkylation, and enzymatic digestion of proteins in a liquid phase, yielding a solution of peptides suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This document provides a detailed protocol for a standard in-solution digestion procedure using trypsin. It also includes a comparison with the in-gel digestion method and illustrative diagrams to guide researchers, scientists, and drug development professionals through the workflow and its underlying principles.
Mechanism of Action: In-Solution Protein Digestion
The primary goal of in-solution digestion is to enzymatically cleave proteins into smaller peptides that are more amenable to mass spectrometric analysis.[1] The process systematically breaks down the complex protein structure to ensure efficient and complete digestion. Key steps include:
-
Denaturation: Proteins are unfolded using chaotropic agents like urea or detergents such as sodium deoxycholate (SDC) to expose the amino acid side chains. This step is crucial for making the protein accessible to reducing agents and proteolytic enzymes.
-
Reduction: Disulfide bonds within the protein structure, which contribute to its tertiary and quaternary structure, are cleaved using a reducing agent like dithiothreitol (DTT).
-
Alkylation: To prevent the reformation of disulfide bonds, the reduced sulfhydryl groups of cysteine residues are capped with an alkylating agent, typically iodoacetamide (IAA).
-
Enzymatic Digestion: A specific protease, most commonly trypsin, is added to the protein solution. Trypsin cleaves proteins at the C-terminal side of lysine and arginine residues, generating a predictable set of peptides. The use of detergents like SDC has been shown to enhance trypsin activity.
-
Quenching and Cleanup: The digestion reaction is stopped, and detergents that can interfere with downstream LC-MS/MS analysis are removed. The resulting peptide mixture is then desalted and concentrated.
Experimental Workflow: In-Solution Digestion
Caption: Workflow for in-solution protein digestion for proteomics.
Detailed Experimental Protocol: In-Solution Digestion
This protocol is optimized for the digestion of 10-100 µg of protein.
Reagents and Materials:
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reduction Solution: 45 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Solution: 100 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0
-
Trypsin: Proteomics grade, reconstituted in 50 mM acetic acid to 0.5 µg/µL
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
Peptide Cleanup: C18 Solid Phase Extraction (SPE) columns or tips
-
Solvents: Acetonitrile (ACN), HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or dilute the protein solution in Lysis Buffer to a final concentration of 1-2 mg/mL.
-
Incubate for 10 minutes at room temperature with gentle mixing.
-
-
Reduction:
-
Add the 45 mM DTT solution to the protein sample to a final concentration of 5 mM.
-
Incubate for 30 minutes at 37°C.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 100 mM IAA solution to a final concentration of 15 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Dilution and Digestion:
-
Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M.
-
Add trypsin to the protein mixture at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight (16-18 hours) at 37°C with gentle shaking.
-
-
Quenching and Peptide Cleanup:
-
Acidify the sample by adding TFA to a final concentration of 0.5% to stop the digestion.
-
Proceed with peptide desalting and concentration using a C18 SPE column or tip according to the manufacturer's instructions.
-
Briefly, activate the C18 material with ACN, equilibrate with 0.1% TFA in water, load the sample, wash with 0.1% TFA in water, and elute the peptides with a solution of 50-80% ACN and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Presentation: Comparison of Digestion Methods
The choice of digestion method can significantly impact the number of identified proteins and peptides, as well as the overall sequence coverage. In-solution digestion is often favored for its simplicity and efficiency, especially for complex mixtures.
| Parameter | In-Solution Digestion | In-Gel Digestion | Reference |
| Protein Identifications | Higher | Lower | |
| Peptide Identifications | Higher | Lower | |
| Sequence Coverage | Greater | Lower | |
| Sample Throughput | Higher | Lower | |
| Experimental Time | Shorter | Longer | |
| Potential for Sample Loss | Lower | Higher |
Signaling Pathway Analysis Example: EGFR Signaling
Proteomics is a powerful tool for elucidating the mechanisms of action of drugs and understanding cellular signaling pathways. For instance, quantitative proteomics can be used to study changes in protein expression and post-translational modifications (PTMs) in response to epidermal growth factor (EGF) stimulation.
Caption: Simplified EGFR signaling pathway.
The in-solution digestion protocol detailed in this application note provides a reliable and efficient method for preparing protein samples for proteomic analysis. By following these guidelines, researchers can generate high-quality peptide samples, leading to more robust and comprehensive proteomic datasets. The ability to effectively prepare samples is fundamental to leveraging the power of mass spectrometry for a deeper understanding of complex biological systems, from elucidating signaling pathways to discovering novel drug targets and biomarkers.
References
Application Notes and Protocols for Immunofluorescence Staining with UNC926 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC926 is a small molecule inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) protein. L3MBTL1 is a "reader" of histone methylation marks, specifically recognizing mono- and dimethylated lysine (B10760008) residues on histones (such as H1bK26 and H4K20) and non-histone proteins like p53.[1] By binding to these methylated sites, L3MBTL1 contributes to chromatin compaction and transcriptional repression.[1][2][3] Inhibition of L3MBTL1 by this compound disrupts these processes, leading to downstream cellular effects such as the induction of DNA damage response, cell cycle arrest, and modulation of signaling pathways.[4]
These application notes provide detailed protocols for utilizing this compound in cell-based immunofluorescence assays to study its effects on key cellular markers. The primary applications include the quantitative analysis of DNA damage markers (γH2A.x and 53BP1) and the subcellular localization of the Hippo pathway effector YAP.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the MBT (Malignant Brain Tumor) domains of L3MBTL1, preventing their interaction with methylated lysine residues on target proteins. This disruption of L3MBTL1's reader function leads to a more open chromatin state and de-repression of target genes. Consequently, inhibition of L3MBTL1 has been shown to induce replicative stress and DNA double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) pathway. This is characterized by the phosphorylation of H2A.x (forming γH2A.x) and the recruitment of DNA repair proteins like 53BP1 to the sites of damage. Furthermore, L3MBTL1 has been implicated in the regulation of the Hippo signaling pathway, which controls cell proliferation and apoptosis, partly through modulating the activity of the transcriptional co-activator YAP.
Data Presentation: Quantitative Analysis of this compound Treatment
The following tables present hypothetical quantitative data from immunofluorescence experiments to illustrate the expected outcomes of this compound treatment.
Table 1: Quantification of γH2A.x and 53BP1 Foci Formation
| Treatment | Concentration (µM) | % of Cells with >10 γH2A.x Foci | Average Number of 53BP1 Foci per Cell |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 2.1 ± 0.8 |
| This compound | 5 | 35.8 ± 4.5 | 15.7 ± 2.3 |
| This compound | 10 | 68.3 ± 6.2 | 28.4 ± 3.1 |
| This compound | 25 | 85.1 ± 5.9 | 45.9 ± 4.7 |
Table 2: Quantification of YAP Subcellular Localization
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic Ratio of YAP | % of Cells with Predominantly Nuclear YAP |
| Vehicle (DMSO) | - | 0.85 ± 0.15 | 25.4 ± 3.8 |
| This compound | 5 | 1.35 ± 0.21 | 55.9 ± 4.9 |
| This compound | 10 | 1.89 ± 0.28 | 78.2 ± 6.1 |
| This compound | 25 | 2.41 ± 0.35 | 91.5 ± 4.3 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for DNA Damage Markers (γH2A.x and 53BP1) after this compound Treatment
Materials:
-
Cells (e.g., U2OS, HeLa)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-γH2A.x, Mouse anti-53BP1
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle (DMSO) for 24-48 hours.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2A.x and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Immunofluorescence Staining for YAP Subcellular Localization after this compound Treatment
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-YAP
-
Secondary antibody: Goat anti-Rabbit IgG (Alexa Fluor 488)
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Primary Antibody Incubation: Dilute the primary anti-YAP antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Follow steps 7-11 of Protocol 1.
-
Image Analysis: For quantification of YAP localization, measure the mean fluorescence intensity of YAP in the nucleus and in the cytoplasm for each cell. Calculate the nuclear-to-cytoplasmic ratio.
Controls for Immunofluorescence:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a cell line known to express the target protein or induce its expression/localization (e.g., treat cells with a known DNA damaging agent like etoposide (B1684455) as a positive control for γH2A.x and 53BP1 foci formation).
-
Isotype Control: For monoclonal primary antibodies, incubate with an antibody of the same isotype and concentration that is not specific to the target protein.
Mandatory Visualizations
Caption: Mechanism of this compound-induced DNA damage response.
References
Application Notes and Protocols for Immunofluorescence Staining with UNC926 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC926 is a small molecule inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) protein. L3MBTL1 is a "reader" of histone methylation marks, specifically recognizing mono- and dimethylated lysine residues on histones (such as H1bK26 and H4K20) and non-histone proteins like p53.[1] By binding to these methylated sites, L3MBTL1 contributes to chromatin compaction and transcriptional repression.[1][2][3] Inhibition of L3MBTL1 by this compound disrupts these processes, leading to downstream cellular effects such as the induction of DNA damage response, cell cycle arrest, and modulation of signaling pathways.[4]
These application notes provide detailed protocols for utilizing this compound in cell-based immunofluorescence assays to study its effects on key cellular markers. The primary applications include the quantitative analysis of DNA damage markers (γH2A.x and 53BP1) and the subcellular localization of the Hippo pathway effector YAP.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the MBT (Malignant Brain Tumor) domains of L3MBTL1, preventing their interaction with methylated lysine residues on target proteins. This disruption of L3MBTL1's reader function leads to a more open chromatin state and de-repression of target genes. Consequently, inhibition of L3MBTL1 has been shown to induce replicative stress and DNA double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) pathway. This is characterized by the phosphorylation of H2A.x (forming γH2A.x) and the recruitment of DNA repair proteins like 53BP1 to the sites of damage. Furthermore, L3MBTL1 has been implicated in the regulation of the Hippo signaling pathway, which controls cell proliferation and apoptosis, partly through modulating the activity of the transcriptional co-activator YAP.
Data Presentation: Quantitative Analysis of this compound Treatment
The following tables present hypothetical quantitative data from immunofluorescence experiments to illustrate the expected outcomes of this compound treatment.
Table 1: Quantification of γH2A.x and 53BP1 Foci Formation
| Treatment | Concentration (µM) | % of Cells with >10 γH2A.x Foci | Average Number of 53BP1 Foci per Cell |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 2.1 ± 0.8 |
| This compound | 5 | 35.8 ± 4.5 | 15.7 ± 2.3 |
| This compound | 10 | 68.3 ± 6.2 | 28.4 ± 3.1 |
| This compound | 25 | 85.1 ± 5.9 | 45.9 ± 4.7 |
Table 2: Quantification of YAP Subcellular Localization
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic Ratio of YAP | % of Cells with Predominantly Nuclear YAP |
| Vehicle (DMSO) | - | 0.85 ± 0.15 | 25.4 ± 3.8 |
| This compound | 5 | 1.35 ± 0.21 | 55.9 ± 4.9 |
| This compound | 10 | 1.89 ± 0.28 | 78.2 ± 6.1 |
| This compound | 25 | 2.41 ± 0.35 | 91.5 ± 4.3 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for DNA Damage Markers (γH2A.x and 53BP1) after this compound Treatment
Materials:
-
Cells (e.g., U2OS, HeLa)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-γH2A.x, Mouse anti-53BP1
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle (DMSO) for 24-48 hours.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2A.x and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Immunofluorescence Staining for YAP Subcellular Localization after this compound Treatment
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-YAP
-
Secondary antibody: Goat anti-Rabbit IgG (Alexa Fluor 488)
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Primary Antibody Incubation: Dilute the primary anti-YAP antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Follow steps 7-11 of Protocol 1.
-
Image Analysis: For quantification of YAP localization, measure the mean fluorescence intensity of YAP in the nucleus and in the cytoplasm for each cell. Calculate the nuclear-to-cytoplasmic ratio.
Controls for Immunofluorescence:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a cell line known to express the target protein or induce its expression/localization (e.g., treat cells with a known DNA damaging agent like etoposide as a positive control for γH2A.x and 53BP1 foci formation).
-
Isotype Control: For monoclonal primary antibodies, incubate with an antibody of the same isotype and concentration that is not specific to the target protein.
Mandatory Visualizations
Caption: Mechanism of this compound-induced DNA damage response.
References
Application Notes and Protocols for Western Blot Analysis of L3MBTL1 Following UNC926 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the histone methyl-lysine binding protein L3MBTL1 via Western blot, specifically following the inhibition of its activity by the small molecule inhibitor UNC926. This document outlines the necessary reagents, equipment, and steps for sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it includes a summary of expected outcomes based on available data for similar inhibitors and visual diagrams to illustrate the experimental workflow and the relevant biological pathway.
Introduction
L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression and maintaining genomic stability by binding to mono- and di-methylated lysine (B10760008) residues on histones.[1][2] Its dysregulation has been implicated in various diseases, including cancer.[1] this compound is a chemical probe that acts as an inhibitor of L3MBTL1 by binding to its MBT (Malignant Brain Tumor) domain with an IC50 of 3.9 μM, thereby disrupting its interaction with methylated histones.[3]
Western blotting is a fundamental technique to assess the expression levels of L3MBTL1 protein in cells or tissues following treatment with this compound. This allows researchers to investigate the inhibitor's effects on L3MBTL1 protein stability and downstream signaling pathways.
Data Presentation
Table 1: Representative Dose-Dependent Effect of an L3MBTL1 Inhibitor (UNC669) on SOD1G85R Protein Levels
| Treatment Group | Concentration (µM) | Soluble Fraction (Normalized Intensity) | Insoluble Pellet (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| UNC669 | 12.5 | 0.85 | 0.60 |
| UNC669 | 25 | 0.70 | 0.45 |
| UNC669 | 50 | 0.55 | 0.30 |
Note: This data is illustrative and based on the effects of the related inhibitor UNC669 on a model protein. Actual results with this compound and L3MBTL1 may vary depending on the cell type, experimental conditions, and the specific biological context.
Experimental Protocols
This protocol provides a comprehensive guide for performing a Western blot for L3MBTL1 after treating cells with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, U2OS, K562)
-
This compound Hydrochloride: (MedChemExpress, Tocris Bioscience, etc.)
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford protein assay kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Sample Buffer: Laemmli buffer (2X or 4X)
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-L3MBTL1 polyclonal antibody (e.g., Novus Biologicals NBP2-19317, Active Motif 39182)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Experimental Workflow
Caption: A step-by-step workflow for the Western blot analysis of L3MBTL1.
Detailed Protocol
-
Cell Culture and this compound Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into the wells of an SDS-polyacrylamide gel (a 4-20% gradient gel is recommended).
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against L3MBTL1 diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the L3MBTL1 band intensity to a loading control (e.g., GAPDH, β-actin, or vinculin) to account for loading differences.
-
Signaling Pathway
L3MBTL1 is involved in several cellular processes, primarily through its role in chromatin compaction and transcriptional repression. Its inhibition by this compound is expected to de-repress target genes and affect associated signaling pathways.
Caption: L3MBTL1's role in chromatin regulation and the point of this compound intervention.
This diagram illustrates that L3MBTL1 binds to methylated histones, leading to chromatin compaction and the repression of target genes involved in processes like cell cycle control and the DNA damage response. This compound inhibits the initial binding step, which is expected to alter the expression of these target genes and impact downstream cellular functions.
By following this detailed protocol and understanding the underlying biological context, researchers can effectively utilize Western blotting to investigate the consequences of L3MBTL1 inhibition by this compound in their specific experimental systems.
References
Application Notes and Protocols for Western Blot Analysis of L3MBTL1 Following UNC926 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the histone methyl-lysine binding protein L3MBTL1 via Western blot, specifically following the inhibition of its activity by the small molecule inhibitor UNC926. This document outlines the necessary reagents, equipment, and steps for sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it includes a summary of expected outcomes based on available data for similar inhibitors and visual diagrams to illustrate the experimental workflow and the relevant biological pathway.
Introduction
L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression and maintaining genomic stability by binding to mono- and di-methylated lysine residues on histones.[1][2] Its dysregulation has been implicated in various diseases, including cancer.[1] this compound is a chemical probe that acts as an inhibitor of L3MBTL1 by binding to its MBT (Malignant Brain Tumor) domain with an IC50 of 3.9 μM, thereby disrupting its interaction with methylated histones.[3]
Western blotting is a fundamental technique to assess the expression levels of L3MBTL1 protein in cells or tissues following treatment with this compound. This allows researchers to investigate the inhibitor's effects on L3MBTL1 protein stability and downstream signaling pathways.
Data Presentation
Table 1: Representative Dose-Dependent Effect of an L3MBTL1 Inhibitor (UNC669) on SOD1G85R Protein Levels
| Treatment Group | Concentration (µM) | Soluble Fraction (Normalized Intensity) | Insoluble Pellet (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| UNC669 | 12.5 | 0.85 | 0.60 |
| UNC669 | 25 | 0.70 | 0.45 |
| UNC669 | 50 | 0.55 | 0.30 |
Note: This data is illustrative and based on the effects of the related inhibitor UNC669 on a model protein. Actual results with this compound and L3MBTL1 may vary depending on the cell type, experimental conditions, and the specific biological context.
Experimental Protocols
This protocol provides a comprehensive guide for performing a Western blot for L3MBTL1 after treating cells with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, U2OS, K562)
-
This compound Hydrochloride: (MedChemExpress, Tocris Bioscience, etc.)
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford protein assay kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Sample Buffer: Laemmli buffer (2X or 4X)
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-L3MBTL1 polyclonal antibody (e.g., Novus Biologicals NBP2-19317, Active Motif 39182)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Experimental Workflow
Caption: A step-by-step workflow for the Western blot analysis of L3MBTL1.
Detailed Protocol
-
Cell Culture and this compound Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into the wells of an SDS-polyacrylamide gel (a 4-20% gradient gel is recommended).
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against L3MBTL1 diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the L3MBTL1 band intensity to a loading control (e.g., GAPDH, β-actin, or vinculin) to account for loading differences.
-
Signaling Pathway
L3MBTL1 is involved in several cellular processes, primarily through its role in chromatin compaction and transcriptional repression. Its inhibition by this compound is expected to de-repress target genes and affect associated signaling pathways.
Caption: L3MBTL1's role in chromatin regulation and the point of this compound intervention.
This diagram illustrates that L3MBTL1 binds to methylated histones, leading to chromatin compaction and the repression of target genes involved in processes like cell cycle control and the DNA damage response. This compound inhibits the initial binding step, which is expected to alter the expression of these target genes and impact downstream cellular functions.
By following this detailed protocol and understanding the underlying biological context, researchers can effectively utilize Western blotting to investigate the consequences of L3MBTL1 inhibition by this compound in their specific experimental systems.
References
Troubleshooting & Optimization
UNC926 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the L3MBTL1 inhibitor, UNC926, particularly when the expected phenotype is not observed.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
Researchers using this compound may not observe the anticipated biological effects for a variety of reasons, ranging from issues with the compound itself to the specifics of the experimental setup. This guide provides a structured approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A stepwise workflow to diagnose and resolve issues when this compound fails to produce the expected experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the methyl-lysine (Kme) reader domain of the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1). It specifically binds to the malignant brain tumor (MBT) domain of L3MBTL1, thereby preventing its interaction with mono- and di-methylated histone H4 at lysine (B10760008) 20 (H4K20me1/2).[1] L3MBTL1 is a transcriptional repressor, and by inhibiting its function, this compound is expected to modulate the expression of L3MBTL1 target genes.
Q2: What is the expected phenotype of L3MBTL1 inhibition?
Based on studies involving the genetic depletion of L3MBTL1, the expected phenotypes of its inhibition may include:
-
Inhibition of Cell Proliferation: Depletion of L3MBTL1 has been shown to reduce cell proliferation.
-
Cell Cycle Arrest: Specifically, a G2/M phase arrest has been observed in cells lacking L3MBTL1.
-
Induction of DNA Damage Response: Loss of L3MBTL1 can lead to replicative stress and DNA breaks.[2]
-
Modulation of p53 Activity: L3MBTL1 is a known repressor of p53, so its inhibition may lead to the activation of p53 target genes.[2]
It is important to note that these phenotypes have been primarily observed with genetic knockdown and may not be fully recapitulated with a chemical inhibitor like this compound. The cellular context and potential off-target effects of the compound can influence the outcome.
Q3: I am not seeing any effect with this compound. What are the possible reasons?
Several factors could contribute to a lack of an observable phenotype with this compound:
-
Compound Quality and Handling:
-
Purity: The purity of the this compound batch may be insufficient.
-
Age and Storage: The compound may have degraded over time, especially if not stored under recommended conditions (desiccate at room temperature).
-
Discontinued (B1498344) Product: It is worth noting that this compound is listed as a discontinued product by some suppliers, which could indicate potential issues with its synthesis, stability, or activity.
-
-
Experimental Conditions:
-
Concentration: The concentration of this compound used may be too low. A dose-response experiment is recommended to determine the optimal concentration for your cell line. The reported Kd for this compound binding to the L3MBTL1 MBT domain is 3.9 μM.
-
Incubation Time: The treatment duration may be too short to induce a measurable phenotype. A time-course experiment is advisable.
-
Solubility: this compound has a reported solubility of 67 mg/mL in DMSO. Ensure the compound is fully dissolved and does not precipitate in your culture medium.
-
Cell Line Choice: The expression level of L3MBTL1 can vary between cell lines. It is crucial to use cell lines with detectable L3MBTL1 expression.
-
-
Target Engagement and Downstream Effects:
-
Lack of Target Engagement: this compound may not be entering the cells or binding to L3MBTL1 effectively in your experimental system.
-
No Change in Downstream Markers: Even with target engagement, the downstream effects might be subtle or context-dependent.
-
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 3.9 μM | |
| Molecular Weight | 373.72 g/mol | |
| Solubility in DMSO | 67 mg/mL (198.66 mM) |
Experimental Protocols
To troubleshoot and validate the activity of this compound, a series of experiments should be performed.
Diagram: L3MBTL1 Signaling Pathway
Caption: A simplified diagram of the L3MBTL1 signaling pathway and the point of inhibition by this compound.
Cell Viability Assay
-
Objective: To determine the effect of this compound on cell proliferation and to establish a dose-response curve.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 μM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
-
Western Blot for L3MBTL1 Expression and Downstream Markers
-
Objective: To confirm L3MBTL1 expression in the cell line and to assess the effect of this compound on downstream markers.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against L3MBTL1, H4K20me1, and p53. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Cell Cycle Analysis
-
Objective: To determine if this compound induces cell cycle arrest.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase A treatment.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
DNA Damage Assay (e.g., γH2AX Staining)
-
Objective: To assess whether this compound induces DNA damage.
-
Methodology:
-
Cell Treatment: Treat cells with this compound. Include a positive control for DNA damage (e.g., etoposide).
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against phosphorylated H2AX (γH2AX).
-
Microscopy: Visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: Count the number of foci per cell to quantify the extent of DNA damage.
-
Positive Control: L3MBTL1 Knockdown
-
Objective: To compare the phenotype of this compound treatment with the genetic knockdown of L3MBTL1.
-
Methodology:
-
Transfection/Transduction: Transfect cells with siRNA or transduce with shRNA targeting L3MBTL1. Include a non-targeting control.
-
Phenotypic Analysis: After confirming L3MBTL1 knockdown by Western blot, perform the same phenotypic assays (cell viability, cell cycle, DNA damage) as with this compound treatment.
-
Comparison: Compare the results from the L3MBTL1 knockdown with those from this compound treatment to determine if the inhibitor phenocopies the genetic perturbation.
-
By systematically working through this troubleshooting guide and performing the appropriate validation experiments, researchers can better understand why this compound may not be producing the expected phenotype in their specific experimental context.
References
UNC926 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the L3MBTL1 inhibitor, UNC926, particularly when the expected phenotype is not observed.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
Researchers using this compound may not observe the anticipated biological effects for a variety of reasons, ranging from issues with the compound itself to the specifics of the experimental setup. This guide provides a structured approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A stepwise workflow to diagnose and resolve issues when this compound fails to produce the expected experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the methyl-lysine (Kme) reader domain of the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1). It specifically binds to the malignant brain tumor (MBT) domain of L3MBTL1, thereby preventing its interaction with mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2).[1] L3MBTL1 is a transcriptional repressor, and by inhibiting its function, this compound is expected to modulate the expression of L3MBTL1 target genes.
Q2: What is the expected phenotype of L3MBTL1 inhibition?
Based on studies involving the genetic depletion of L3MBTL1, the expected phenotypes of its inhibition may include:
-
Inhibition of Cell Proliferation: Depletion of L3MBTL1 has been shown to reduce cell proliferation.
-
Cell Cycle Arrest: Specifically, a G2/M phase arrest has been observed in cells lacking L3MBTL1.
-
Induction of DNA Damage Response: Loss of L3MBTL1 can lead to replicative stress and DNA breaks.[2]
-
Modulation of p53 Activity: L3MBTL1 is a known repressor of p53, so its inhibition may lead to the activation of p53 target genes.[2]
It is important to note that these phenotypes have been primarily observed with genetic knockdown and may not be fully recapitulated with a chemical inhibitor like this compound. The cellular context and potential off-target effects of the compound can influence the outcome.
Q3: I am not seeing any effect with this compound. What are the possible reasons?
Several factors could contribute to a lack of an observable phenotype with this compound:
-
Compound Quality and Handling:
-
Purity: The purity of the this compound batch may be insufficient.
-
Age and Storage: The compound may have degraded over time, especially if not stored under recommended conditions (desiccate at room temperature).
-
Discontinued Product: It is worth noting that this compound is listed as a discontinued product by some suppliers, which could indicate potential issues with its synthesis, stability, or activity.
-
-
Experimental Conditions:
-
Concentration: The concentration of this compound used may be too low. A dose-response experiment is recommended to determine the optimal concentration for your cell line. The reported Kd for this compound binding to the L3MBTL1 MBT domain is 3.9 μM.
-
Incubation Time: The treatment duration may be too short to induce a measurable phenotype. A time-course experiment is advisable.
-
Solubility: this compound has a reported solubility of 67 mg/mL in DMSO. Ensure the compound is fully dissolved and does not precipitate in your culture medium.
-
Cell Line Choice: The expression level of L3MBTL1 can vary between cell lines. It is crucial to use cell lines with detectable L3MBTL1 expression.
-
-
Target Engagement and Downstream Effects:
-
Lack of Target Engagement: this compound may not be entering the cells or binding to L3MBTL1 effectively in your experimental system.
-
No Change in Downstream Markers: Even with target engagement, the downstream effects might be subtle or context-dependent.
-
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 3.9 μM | |
| Molecular Weight | 373.72 g/mol | |
| Solubility in DMSO | 67 mg/mL (198.66 mM) |
Experimental Protocols
To troubleshoot and validate the activity of this compound, a series of experiments should be performed.
Diagram: L3MBTL1 Signaling Pathway
Caption: A simplified diagram of the L3MBTL1 signaling pathway and the point of inhibition by this compound.
Cell Viability Assay
-
Objective: To determine the effect of this compound on cell proliferation and to establish a dose-response curve.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 μM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
-
Western Blot for L3MBTL1 Expression and Downstream Markers
-
Objective: To confirm L3MBTL1 expression in the cell line and to assess the effect of this compound on downstream markers.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against L3MBTL1, H4K20me1, and p53. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Cell Cycle Analysis
-
Objective: To determine if this compound induces cell cycle arrest.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) or DAPI, along with RNase A treatment.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
DNA Damage Assay (e.g., γH2AX Staining)
-
Objective: To assess whether this compound induces DNA damage.
-
Methodology:
-
Cell Treatment: Treat cells with this compound. Include a positive control for DNA damage (e.g., etoposide).
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against phosphorylated H2AX (γH2AX).
-
Microscopy: Visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: Count the number of foci per cell to quantify the extent of DNA damage.
-
Positive Control: L3MBTL1 Knockdown
-
Objective: To compare the phenotype of this compound treatment with the genetic knockdown of L3MBTL1.
-
Methodology:
-
Transfection/Transduction: Transfect cells with siRNA or transduce with shRNA targeting L3MBTL1. Include a non-targeting control.
-
Phenotypic Analysis: After confirming L3MBTL1 knockdown by Western blot, perform the same phenotypic assays (cell viability, cell cycle, DNA damage) as with this compound treatment.
-
Comparison: Compare the results from the L3MBTL1 knockdown with those from this compound treatment to determine if the inhibitor phenocopies the genetic perturbation.
-
By systematically working through this troubleshooting guide and performing the appropriate validation experiments, researchers can better understand why this compound may not be producing the expected phenotype in their specific experimental context.
References
troubleshooting UNC926 cellular toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the methyl-lysine (Kme) reader domain inhibitor, UNC926. This compound primarily targets the MBT domains of L3MBTL1 and its close homolog L3MBTL3.[1][2] This guide will help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domains of L3MBTL1 and L3MBTL3.[1][2] MBT domains are "readers" of histone modifications, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histone tails.[3] By binding to these MBT domains, this compound competitively inhibits the interaction of L3MBTL1 and L3MBTL3 with their histone substrates, thereby disrupting their function in transcriptional repression and chromatin compaction.
Q2: I am observing significant cytotoxicity or a decrease in cell viability at my desired concentration. What could be the cause?
Observed cytotoxicity can stem from either on-target effects of inhibiting L3MBTL1/L3MBTL3 or off-target effects of the compound.
-
On-Target Toxicity:
-
DNA Damage Response: L3MBTL1 is essential for genome stability, and its depletion can lead to DNA replication stress, DNA breaks, and activation of the DNA damage response. Inhibition of L3MBTL1 by this compound could mimic these effects, leading to cell cycle arrest and apoptosis.
-
Tumor Suppressor Function: L3MBTL1 is considered a tumor suppressor. Its inhibition in certain cell types could paradoxically lead to cellular stress and death.
-
Disruption of Protein Degradation: L3MBTL3 is involved in the ubiquitin-dependent degradation of several key proteins, including DNMT1, SOX2, and E2F1. Inhibition of L3MBTL3 by this compound may lead to the accumulation of these proteins, potentially causing cellular toxicity.
-
-
Off-Target Toxicity: Like many small molecule inhibitors, this compound could have off-target effects that contribute to cytotoxicity. These are currently uncharacterized for this compound.
-
Solubility Issues: Poor solubility of this compound in your cell culture media can lead to compound precipitation and non-specific toxicity.
Q3: How can I troubleshoot unexpected cytotoxicity?
Follow this troubleshooting workflow to identify and mitigate the cause of cytotoxicity:
Q4: My experimental results are inconsistent. What are the potential causes and solutions?
Inconsistent results with small molecule inhibitors are common and can be addressed by careful experimental design and execution.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Cellular Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. Monitor cell morphology. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded for each experiment. |
| Variable Incubation Times | Standardize the duration of this compound treatment across all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for your cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol uses a cell viability assay to determine the concentration range of this compound that can be used without causing significant cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
-
Signaling Pathways
This compound Target Pathway and Potential Downstream Effects
The following diagram illustrates the primary targets of this compound and the potential downstream cellular consequences of their inhibition.
References
troubleshooting UNC926 cellular toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the methyl-lysine (Kme) reader domain inhibitor, UNC926. This compound primarily targets the MBT domains of L3MBTL1 and its close homolog L3MBTL3.[1][2] This guide will help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domains of L3MBTL1 and L3MBTL3.[1][2] MBT domains are "readers" of histone modifications, specifically recognizing mono- and di-methylated lysine residues on histone tails.[3] By binding to these MBT domains, this compound competitively inhibits the interaction of L3MBTL1 and L3MBTL3 with their histone substrates, thereby disrupting their function in transcriptional repression and chromatin compaction.
Q2: I am observing significant cytotoxicity or a decrease in cell viability at my desired concentration. What could be the cause?
Observed cytotoxicity can stem from either on-target effects of inhibiting L3MBTL1/L3MBTL3 or off-target effects of the compound.
-
On-Target Toxicity:
-
DNA Damage Response: L3MBTL1 is essential for genome stability, and its depletion can lead to DNA replication stress, DNA breaks, and activation of the DNA damage response. Inhibition of L3MBTL1 by this compound could mimic these effects, leading to cell cycle arrest and apoptosis.
-
Tumor Suppressor Function: L3MBTL1 is considered a tumor suppressor. Its inhibition in certain cell types could paradoxically lead to cellular stress and death.
-
Disruption of Protein Degradation: L3MBTL3 is involved in the ubiquitin-dependent degradation of several key proteins, including DNMT1, SOX2, and E2F1. Inhibition of L3MBTL3 by this compound may lead to the accumulation of these proteins, potentially causing cellular toxicity.
-
-
Off-Target Toxicity: Like many small molecule inhibitors, this compound could have off-target effects that contribute to cytotoxicity. These are currently uncharacterized for this compound.
-
Solubility Issues: Poor solubility of this compound in your cell culture media can lead to compound precipitation and non-specific toxicity.
Q3: How can I troubleshoot unexpected cytotoxicity?
Follow this troubleshooting workflow to identify and mitigate the cause of cytotoxicity:
Q4: My experimental results are inconsistent. What are the potential causes and solutions?
Inconsistent results with small molecule inhibitors are common and can be addressed by careful experimental design and execution.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Cellular Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. Monitor cell morphology. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded for each experiment. |
| Variable Incubation Times | Standardize the duration of this compound treatment across all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for your cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol uses a cell viability assay to determine the concentration range of this compound that can be used without causing significant cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
-
Signaling Pathways
This compound Target Pathway and Potential Downstream Effects
The following diagram illustrates the primary targets of this compound and the potential downstream cellular consequences of their inhibition.
References
how to improve UNC926 solubility in media
Welcome to the technical support center for UNC926. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on improving the solubility of this compound in media.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound when preparing solutions and working with cell culture media. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound precipitates out of solution when added to my cell culture medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is fully dissolved. If any precipitate is visible, gently warm the solution at 37°C and vortex or sonicate briefly.[1]
-
If the precipitate persists, your stock concentration may be too high. Prepare a new stock solution at a lower concentration.
-
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[1] This gradual reduction in solvent concentration can prevent precipitation.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[1]
-
-
Adjust the Final Concentration:
-
The desired experimental concentration of this compound may exceed its solubility limit in your specific cell culture medium. Determine the maximum soluble concentration using the protocol provided below.
-
-
Consider Media Components:
-
The type of basal medium (e.g., DMEM, RPMI-1640) and the concentration of supplements like Fetal Bovine Serum (FBS) can impact solubility. Proteins in serum, such as albumin, can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, solubility challenges may be more pronounced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For this compound (the free base), anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is soluble in DMSO at a concentration of 67 mg/mL (198.66 mM).[2] this compound hydrochloride, a salt form of the compound, is soluble up to 100 mM in both water and DMSO.[1] For most cell-based assays, preparing a concentrated stock in DMSO is the standard procedure.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, though this should be empirically determined for your specific cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q3: How does the type of cell culture medium affect this compound solubility?
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: A serial dilution method can be used to visually determine the maximum soluble concentration. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration of this compound that can be used in your experiments without precipitation.
Q5: Can I do anything to improve the stability of this compound in my aqueous media?
A5: The stability of small molecules in aqueous solutions can be time and temperature-dependent. It is recommended to prepare fresh dilutions of this compound in your media for each experiment. Avoid storing diluted this compound solutions for extended periods. The stability of this compound in aqueous solutions has not been extensively reported, so empirical testing for your experimental timeframe is advised.
Quantitative Data Summary
| Compound Form | Solvent | Maximum Solubility |
| This compound (Free Base) | DMSO | 67 mg/mL (198.66 mM) |
| This compound (Free Base) | Water | Insoluble |
| This compound (Free Base) | Ethanol | 2 mg/mL (5.93 mM) |
| This compound hydrochloride | Water | 100 mM |
| This compound hydrochloride | DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 337.25 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control, which is the medium containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the dilutions at 37°C in a 5% CO₂ incubator for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.
-
For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration of this compound under these conditions.
Visualizations
Caption: Workflow for preparing this compound solutions and determining solubility.
Caption: Simplified signaling pathway of L3MBTL1, the target of this compound.
References
how to improve UNC926 solubility in media
Welcome to the technical support center for UNC926. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on improving the solubility of this compound in media.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound when preparing solutions and working with cell culture media. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound precipitates out of solution when added to my cell culture medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is fully dissolved. If any precipitate is visible, gently warm the solution at 37°C and vortex or sonicate briefly.[1]
-
If the precipitate persists, your stock concentration may be too high. Prepare a new stock solution at a lower concentration.
-
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[1] This gradual reduction in solvent concentration can prevent precipitation.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[1]
-
-
Adjust the Final Concentration:
-
The desired experimental concentration of this compound may exceed its solubility limit in your specific cell culture medium. Determine the maximum soluble concentration using the protocol provided below.
-
-
Consider Media Components:
-
The type of basal medium (e.g., DMEM, RPMI-1640) and the concentration of supplements like Fetal Bovine Serum (FBS) can impact solubility. Proteins in serum, such as albumin, can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, solubility challenges may be more pronounced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For this compound (the free base), anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is soluble in DMSO at a concentration of 67 mg/mL (198.66 mM).[2] this compound hydrochloride, a salt form of the compound, is soluble up to 100 mM in both water and DMSO.[1] For most cell-based assays, preparing a concentrated stock in DMSO is the standard procedure.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, though this should be empirically determined for your specific cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q3: How does the type of cell culture medium affect this compound solubility?
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: A serial dilution method can be used to visually determine the maximum soluble concentration. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration of this compound that can be used in your experiments without precipitation.
Q5: Can I do anything to improve the stability of this compound in my aqueous media?
A5: The stability of small molecules in aqueous solutions can be time and temperature-dependent. It is recommended to prepare fresh dilutions of this compound in your media for each experiment. Avoid storing diluted this compound solutions for extended periods. The stability of this compound in aqueous solutions has not been extensively reported, so empirical testing for your experimental timeframe is advised.
Quantitative Data Summary
| Compound Form | Solvent | Maximum Solubility |
| This compound (Free Base) | DMSO | 67 mg/mL (198.66 mM) |
| This compound (Free Base) | Water | Insoluble |
| This compound (Free Base) | Ethanol | 2 mg/mL (5.93 mM) |
| This compound hydrochloride | Water | 100 mM |
| This compound hydrochloride | DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 337.25 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control, which is the medium containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the dilutions at 37°C in a 5% CO₂ incubator for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.
-
For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration of this compound under these conditions.
Visualizations
Caption: Workflow for preparing this compound solutions and determining solubility.
Caption: Simplified signaling pathway of L3MBTL1, the target of this compound.
References
Technical Support Center: Optimizing UNC926 Concentration for IC50 Determination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing UNC926 in IC50 determination assays. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is an inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). It specifically binds to the MBT (Malignant Brain Tumor) domain of L3MBTL1. The reported dissociation constant (Kd) for this interaction is 3.9 µM. L3MBTL1 is an epigenetic "reader" protein that recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2 and H1bK26. This binding contributes to chromatin compaction and transcriptional repression of target genes. By inhibiting L3MBTL1, this compound can de-repress the expression of genes regulated by this pathway.
Q2: I thought this compound was a MERTK inhibitor. Can you clarify?
A2: This is a common point of confusion. The user's initial query associated this compound with MERTK. However, based on available scientific literature and chemical supplier information, this compound is characterized as an L3MBTL1 inhibitor. It is crucial to proceed with your experiments with the correct target, L3MBTL1, in mind, as this will fundamentally influence your assay design, choice of cell lines, and interpretation of results.
Q3: What is a recommended starting concentration range for this compound in an IC50 determination experiment?
A3: Based on the reported Kd value of 3.9 µM and data from similar L3MBTL1 inhibitors, a logical starting point for a dose-response curve would be to bracket this concentration. We recommend an initial broad concentration range to capture the full sigmoidal curve. A second, narrower range can then be used for more precise IC50 determination.
| Parameter | Concentration Range | Rationale |
| Initial Broad-Range Screen | 10 nM to 100 µM | To determine the general potency of this compound and identify the dynamic range of its effect. |
| Focused Narrow-Range Screen | 100 nM to 50 µM | To generate a more detailed dose-response curve around the expected IC50 for accurate calculation. |
Q4: What are suitable cell lines for testing the effects of this compound?
A4: The choice of cell line is critical and should be guided by the expression levels of L3MBTL1 and the functional status of downstream pathways you intend to measure. Consider cell lines where L3MBTL1 is known to be expressed and functionally important. Some examples of cell lines where L3MBTL1 has been studied include K562 (chronic myelogenous leukemia) and various cancer cell lines where epigenetic regulation is a key driver of pathology. It is recommended to verify L3MBTL1 expression in your chosen cell line by western blot or qPCR.
Q5: What are appropriate assay readouts for determining the IC50 of this compound?
A5: The ideal readout will depend on the specific biological question you are asking. Here are several options:
| Assay Type | Principle | Considerations |
| Cell Viability/Proliferation | Measures the effect of this compound on cell survival and growth (e.g., MTT, CellTiter-Glo). | Simple and high-throughput, but may not reflect the direct target engagement. |
| Target Engagement | Measures the direct binding of this compound to L3MBTL1 in a cellular context (e.g., NanoBRET, CETSA). | Provides direct evidence of target inhibition and is often more specific. |
| Gene Expression Analysis | Measures the mRNA levels of L3MBTL1 target genes (e.g., qPCR of p53 target genes like p21). | A functional readout that demonstrates the downstream consequences of L3MBTL1 inhibition. |
| Histone Methylation Analysis | Measures changes in global or specific histone methylation marks (e.g., western blot for H4K20me1/2). | Can provide insight into the epigenetic impact of this compound. |
L3MBTL1 Signaling and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of L3MBTL1 and a general workflow for IC50 determination.
Experimental Protocol: Cell Viability IC50 Determination using MTT Assay
This protocol provides a general framework. Optimization of cell number, incubation times, and this compound concentrations is essential.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for vehicle control (DMSO) and no-cell blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. For a broad screen, a 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control wells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No inhibition observed, even at high this compound concentrations | 1. Compound Insolubility: this compound may have precipitated out of the medium. 2. Inactive Compound: The stock solution may have degraded. 3. Cell Line Resistance: The chosen cell line may not be sensitive to L3MBTL1 inhibition. | 1. Visually inspect the wells for precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. 2. Prepare a fresh stock solution of this compound. 3. Confirm L3MBTL1 expression in your cell line. Consider using a cell line known to be sensitive to epigenetic modulators. |
| A shallow or incomplete dose-response curve | 1. Inappropriate Concentration Range: The concentrations tested may be too narrow or not centered around the IC50. 2. Assay Window: The dynamic range of the assay may be too small. 3. Cell Seeding Density: The cell density may be too high or too low. | 1. Perform a broader range of serial dilutions (e.g., spanning several orders of magnitude from nM to high µM). 2. Optimize the incubation time with the inhibitor. A longer incubation may be required to observe a full effect. 3. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| High variability between replicate wells | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of cells or compound. 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Cell Clumping: A non-uniform cell suspension will lead to variable cell numbers per well. | 1. Use calibrated pipettes and ensure proper technique. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation. 3. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. |
| Unexpected cell death in vehicle control wells | 1. DMSO Toxicity: The concentration of DMSO may be too high for the chosen cell line. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%). Run a DMSO toxicity curve for your specific cell line. 2. Regularly check for contamination and practice sterile cell culture techniques. |
Technical Support Center: Optimizing UNC926 Concentration for IC50 Determination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing UNC926 in IC50 determination assays. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is an inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). It specifically binds to the MBT (Malignant Brain Tumor) domain of L3MBTL1. The reported dissociation constant (Kd) for this interaction is 3.9 µM. L3MBTL1 is an epigenetic "reader" protein that recognizes and binds to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26. This binding contributes to chromatin compaction and transcriptional repression of target genes. By inhibiting L3MBTL1, this compound can de-repress the expression of genes regulated by this pathway.
Q2: I thought this compound was a MERTK inhibitor. Can you clarify?
A2: This is a common point of confusion. The user's initial query associated this compound with MERTK. However, based on available scientific literature and chemical supplier information, this compound is characterized as an L3MBTL1 inhibitor. It is crucial to proceed with your experiments with the correct target, L3MBTL1, in mind, as this will fundamentally influence your assay design, choice of cell lines, and interpretation of results.
Q3: What is a recommended starting concentration range for this compound in an IC50 determination experiment?
A3: Based on the reported Kd value of 3.9 µM and data from similar L3MBTL1 inhibitors, a logical starting point for a dose-response curve would be to bracket this concentration. We recommend an initial broad concentration range to capture the full sigmoidal curve. A second, narrower range can then be used for more precise IC50 determination.
| Parameter | Concentration Range | Rationale |
| Initial Broad-Range Screen | 10 nM to 100 µM | To determine the general potency of this compound and identify the dynamic range of its effect. |
| Focused Narrow-Range Screen | 100 nM to 50 µM | To generate a more detailed dose-response curve around the expected IC50 for accurate calculation. |
Q4: What are suitable cell lines for testing the effects of this compound?
A4: The choice of cell line is critical and should be guided by the expression levels of L3MBTL1 and the functional status of downstream pathways you intend to measure. Consider cell lines where L3MBTL1 is known to be expressed and functionally important. Some examples of cell lines where L3MBTL1 has been studied include K562 (chronic myelogenous leukemia) and various cancer cell lines where epigenetic regulation is a key driver of pathology. It is recommended to verify L3MBTL1 expression in your chosen cell line by western blot or qPCR.
Q5: What are appropriate assay readouts for determining the IC50 of this compound?
A5: The ideal readout will depend on the specific biological question you are asking. Here are several options:
| Assay Type | Principle | Considerations |
| Cell Viability/Proliferation | Measures the effect of this compound on cell survival and growth (e.g., MTT, CellTiter-Glo). | Simple and high-throughput, but may not reflect the direct target engagement. |
| Target Engagement | Measures the direct binding of this compound to L3MBTL1 in a cellular context (e.g., NanoBRET, CETSA). | Provides direct evidence of target inhibition and is often more specific. |
| Gene Expression Analysis | Measures the mRNA levels of L3MBTL1 target genes (e.g., qPCR of p53 target genes like p21). | A functional readout that demonstrates the downstream consequences of L3MBTL1 inhibition. |
| Histone Methylation Analysis | Measures changes in global or specific histone methylation marks (e.g., western blot for H4K20me1/2). | Can provide insight into the epigenetic impact of this compound. |
L3MBTL1 Signaling and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of L3MBTL1 and a general workflow for IC50 determination.
Experimental Protocol: Cell Viability IC50 Determination using MTT Assay
This protocol provides a general framework. Optimization of cell number, incubation times, and this compound concentrations is essential.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for vehicle control (DMSO) and no-cell blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. For a broad screen, a 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control wells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No inhibition observed, even at high this compound concentrations | 1. Compound Insolubility: this compound may have precipitated out of the medium. 2. Inactive Compound: The stock solution may have degraded. 3. Cell Line Resistance: The chosen cell line may not be sensitive to L3MBTL1 inhibition. | 1. Visually inspect the wells for precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. 2. Prepare a fresh stock solution of this compound. 3. Confirm L3MBTL1 expression in your cell line. Consider using a cell line known to be sensitive to epigenetic modulators. |
| A shallow or incomplete dose-response curve | 1. Inappropriate Concentration Range: The concentrations tested may be too narrow or not centered around the IC50. 2. Assay Window: The dynamic range of the assay may be too small. 3. Cell Seeding Density: The cell density may be too high or too low. | 1. Perform a broader range of serial dilutions (e.g., spanning several orders of magnitude from nM to high µM). 2. Optimize the incubation time with the inhibitor. A longer incubation may be required to observe a full effect. 3. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| High variability between replicate wells | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of cells or compound. 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Cell Clumping: A non-uniform cell suspension will lead to variable cell numbers per well. | 1. Use calibrated pipettes and ensure proper technique. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation. 3. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. |
| Unexpected cell death in vehicle control wells | 1. DMSO Toxicity: The concentration of DMSO may be too high for the chosen cell line. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%). Run a DMSO toxicity curve for your specific cell line. 2. Regularly check for contamination and practice sterile cell culture techniques. |
Technical Support Center: UNC926 and Kinase Inhibitor Off-Target Effects
A Note on UNC926: Initial searches for "this compound" did not yield a specific small molecule inhibitor. The term may refer to other biological entities or be a non-standard nomenclature. This guide will therefore focus on the broader and critical topic of identifying and controlling for off-target effects of kinase inhibitors, using a hypothetical inhibitor, "Compound X," as an example. The principles and methodologies described here are widely applicable to research involving any kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its intended target.[1][2] These interactions can lead to misleading experimental results and potential toxicity in a clinical setting.[2] For instance, an inhibitor designed to target a specific kinase in a cancer-related pathway might also inhibit other kinases, leading to unforeseen cellular responses.[1]
Q2: Why is it crucial to control for off-target effects?
A2: Controlling for off-target effects is essential for several reasons:
-
Data Integrity: To ensure that the observed biological effect is a direct result of inhibiting the intended target.
-
Translational Relevance: In drug development, minimizing off-target effects is critical to reduce the risk of adverse events in patients.[2]
Q3: What are the common methods to identify off-target effects?
A3: Several methods are used to identify off-target effects:
-
Kinase Profiling: Screening the inhibitor against a large panel of kinases to determine its selectivity.
-
Cellular Thermal Shift Assay (CETSA): A method to verify target engagement and identify off-target binding in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Phenotypic Analysis: Using structurally distinct inhibitors of the same target or genetic knockdown (e.g., siRNA, CRISPR) to see if they replicate the same phenotype.
Troubleshooting Guide
Q1: My inhibitor, Compound X, shows the expected effect, but I also observe unexpected cellular changes. How can I determine if these are off-target effects?
A1: This is a common issue. Here’s a step-by-step approach to troubleshoot:
-
Confirm Target Engagement: Use a target engagement assay like CETSA to confirm that Compound X is binding to its intended target in your cellular model.
-
Perform Kinase Profiling: Screen Compound X against a broad kinase panel to identify potential off-targets.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, well-characterized inhibitor of the same target. If the unexpected phenotype persists with Compound X but not the alternative inhibitor, it is likely an off-target effect of Compound X.
-
Rescue Experiment: If possible, express a drug-resistant mutant of your target kinase. If the phenotype can be rescued, it suggests the effect is on-target.
Q2: The kinase profiling results for Compound X show inhibition of several other kinases. What should I do?
A2:
-
Analyze the Off-Targets: Investigate the known biological functions of the identified off-target kinases. Are they involved in pathways that could explain your unexpected phenotype?
-
Dose-Response Analysis: Determine the IC50 or EC50 for both the on-target and off-target kinases. If there is a sufficient therapeutic window (e.g., >30-fold selectivity), you may be able to use a lower concentration of Compound X that inhibits the on-target without significantly affecting the off-targets.
-
Use a Negative Control: Synthesize a structurally similar but inactive analog of Compound X. This can help differentiate between specific and non-specific effects.
Data Presentation: Kinase Selectivity of Compound X
The following tables present hypothetical data for our example inhibitor, Compound X, to illustrate how to structure and present quantitative data for off-target analysis.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | Compound X (IC50, nM) | Imatinib (IC50, nM) | Crizotinib (IC50, nM) |
| Primary Target(s) | |||
| ABL1 | >10,000 | 25 - 750 | >1000 |
| ALK | 5 | >10,000 | 20 - 60 |
| c-MET | 8 | >10,000 | 5 - 20 |
| c-Kit | >10,000 | 100 | >1000 |
| PDGFRα | >10,000 | 100 | >1000 |
| ROS1 | 15 | >10,000 | 30 |
| Selected Off-Targets | |||
| EGFR | 150 | >10,000 | >1000 |
| VEGFR2 | 250 | 500 | 100 |
| SRC | 800 | >1,000 | >1000 |
| LCK | >10,000 | >1,000 | >1000 |
| p38α (MAPK14) | 5,000 | >10,000 | >5000 |
Note: Data for Compound X is hypothetical. Data for Imatinib and Crizotinib are compiled from publicly available sources for comparative purposes.
Experimental Protocols
Protocol 1: Kinase Profiling using KINOMEscan™
This method is based on a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.
Methodology:
-
Compound Preparation: Dissolve Compound X in DMSO to create a stock solution. Prepare serial dilutions as required for the assay.
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel. The amount of kinase that remains bound to the support after washing is quantified by qPCR.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with Compound X or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. Ligand-bound proteins are more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: After the heat challenge, lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
References
Technical Support Center: UNC926 and Kinase Inhibitor Off-Target Effects
A Note on UNC926: Initial searches for "this compound" did not yield a specific small molecule inhibitor. The term may refer to other biological entities or be a non-standard nomenclature. This guide will therefore focus on the broader and critical topic of identifying and controlling for off-target effects of kinase inhibitors, using a hypothetical inhibitor, "Compound X," as an example. The principles and methodologies described here are widely applicable to research involving any kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its intended target.[1][2] These interactions can lead to misleading experimental results and potential toxicity in a clinical setting.[2] For instance, an inhibitor designed to target a specific kinase in a cancer-related pathway might also inhibit other kinases, leading to unforeseen cellular responses.[1]
Q2: Why is it crucial to control for off-target effects?
A2: Controlling for off-target effects is essential for several reasons:
-
Data Integrity: To ensure that the observed biological effect is a direct result of inhibiting the intended target.
-
Translational Relevance: In drug development, minimizing off-target effects is critical to reduce the risk of adverse events in patients.[2]
Q3: What are the common methods to identify off-target effects?
A3: Several methods are used to identify off-target effects:
-
Kinase Profiling: Screening the inhibitor against a large panel of kinases to determine its selectivity.
-
Cellular Thermal Shift Assay (CETSA): A method to verify target engagement and identify off-target binding in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Phenotypic Analysis: Using structurally distinct inhibitors of the same target or genetic knockdown (e.g., siRNA, CRISPR) to see if they replicate the same phenotype.
Troubleshooting Guide
Q1: My inhibitor, Compound X, shows the expected effect, but I also observe unexpected cellular changes. How can I determine if these are off-target effects?
A1: This is a common issue. Here’s a step-by-step approach to troubleshoot:
-
Confirm Target Engagement: Use a target engagement assay like CETSA to confirm that Compound X is binding to its intended target in your cellular model.
-
Perform Kinase Profiling: Screen Compound X against a broad kinase panel to identify potential off-targets.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, well-characterized inhibitor of the same target. If the unexpected phenotype persists with Compound X but not the alternative inhibitor, it is likely an off-target effect of Compound X.
-
Rescue Experiment: If possible, express a drug-resistant mutant of your target kinase. If the phenotype can be rescued, it suggests the effect is on-target.
Q2: The kinase profiling results for Compound X show inhibition of several other kinases. What should I do?
A2:
-
Analyze the Off-Targets: Investigate the known biological functions of the identified off-target kinases. Are they involved in pathways that could explain your unexpected phenotype?
-
Dose-Response Analysis: Determine the IC50 or EC50 for both the on-target and off-target kinases. If there is a sufficient therapeutic window (e.g., >30-fold selectivity), you may be able to use a lower concentration of Compound X that inhibits the on-target without significantly affecting the off-targets.
-
Use a Negative Control: Synthesize a structurally similar but inactive analog of Compound X. This can help differentiate between specific and non-specific effects.
Data Presentation: Kinase Selectivity of Compound X
The following tables present hypothetical data for our example inhibitor, Compound X, to illustrate how to structure and present quantitative data for off-target analysis.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | Compound X (IC50, nM) | Imatinib (IC50, nM) | Crizotinib (IC50, nM) |
| Primary Target(s) | |||
| ABL1 | >10,000 | 25 - 750 | >1000 |
| ALK | 5 | >10,000 | 20 - 60 |
| c-MET | 8 | >10,000 | 5 - 20 |
| c-Kit | >10,000 | 100 | >1000 |
| PDGFRα | >10,000 | 100 | >1000 |
| ROS1 | 15 | >10,000 | 30 |
| Selected Off-Targets | |||
| EGFR | 150 | >10,000 | >1000 |
| VEGFR2 | 250 | 500 | 100 |
| SRC | 800 | >1,000 | >1000 |
| LCK | >10,000 | >1,000 | >1000 |
| p38α (MAPK14) | 5,000 | >10,000 | >5000 |
Note: Data for Compound X is hypothetical. Data for Imatinib and Crizotinib are compiled from publicly available sources for comparative purposes.
Experimental Protocols
Protocol 1: Kinase Profiling using KINOMEscan™
This method is based on a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.
Methodology:
-
Compound Preparation: Dissolve Compound X in DMSO to create a stock solution. Prepare serial dilutions as required for the assay.
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel. The amount of kinase that remains bound to the support after washing is quantified by qPCR.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with Compound X or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. Ligand-bound proteins are more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: After the heat challenge, lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
References
Technical Support Center: Troubleshooting UNC926 Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for UNC926. This resource is designed to provide guidance and answer frequently asked questions regarding potential batch-to-batch variability and other common issues encountered during experimentation with this L3MBTL1 inhibitor. Our goal is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns related to the use of this compound, with a focus on potential sources of variability.
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors, although not always explicitly documented for every compound. Potential sources of variability include:
-
Purity Differences: Even with a reported purity of >98%, minor impurities can differ between batches and may have off-target effects.[1]
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
-
Compound Stability: Degradation of the compound due to improper storage or handling can result in reduced potency.
We recommend performing an internal quality control check on new batches. This could include verifying the concentration and assessing its activity in a simple, standardized assay before proceeding with more complex experiments.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: To maintain the integrity and activity of this compound, proper storage and handling are crucial.
-
Lyophilized Powder: Store at -20°C and keep desiccated. In this form, the chemical is stable for at least 2 years.[1][2]
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO.[1] Store stock solutions at -20°C and use within one month to prevent loss of potency.[2] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Q3: We are having trouble dissolving this compound. What is the recommended solvent and procedure?
A3: this compound hydrochloride is soluble in DMSO at a concentration of 150 mg/mL (444.77 mM). For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your experiment low (typically <0.5%). If you observe precipitation upon dilution into aqueous buffers, consider using a vehicle that includes excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility for in vivo studies.
Q4: How can I be sure that the this compound I have is active?
A4: Before beginning extensive experiments with a new batch of this compound, it is advisable to perform a functional validation assay. A straightforward approach is to treat a sensitive cell line with a dose-response of this compound and measure the effect on a known downstream target of the L3MBTL1 pathway. This will confirm the biological activity of the compound in your hands.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be a selective inhibitor of the L3MBTL1 methyl-lysine (Kme) reader domain. It also exhibits a low micromolar affinity for the close homolog, L3MBTL3, but has decreased affinity for other MBT domains and no binding to CBX7. It is important to note that like many small molecule inhibitors, high concentrations may lead to off-target effects. Therefore, it is recommended to use the lowest effective concentration possible in your experiments and include appropriate controls.
This compound Properties and Specifications
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Weight | 373.72 g/mol | |
| Molecular Formula | C₁₆H₂₂BrClN₂O | |
| Purity | >98% (HPLC) | |
| Binding Affinity (Kd) | 3.9 μM for L3MBTL1 | |
| IC₅₀ | 3.2 μM for L3MBTL3 | |
| Solubility | 150 mg/mL (444.77 mM) in DMSO | |
| Storage (Lyophilized) | -20°C, desiccated | |
| Storage (In Solution) | -20°C, use within 1 month |
General Experimental Protocol for this compound in a Cell-Based Assay
This protocol provides a general framework for using this compound in a cell-based experiment. It is important to optimize the conditions for your specific cell line and assay.
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound hydrochloride to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.374 mg of this compound in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight. The optimal seeding density will depend on the cell type and the duration of the experiment.
-
-
Treatment with this compound:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific experiment.
-
-
Assay:
-
After the incubation period, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for target protein expression, or qRT-PCR for gene expression analysis.
-
Visualizing the L3MBTL1 Signaling Pathway and Troubleshooting Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the L3MBTL1 signaling pathway and a logical workflow for addressing common issues with this compound.
References
Technical Support Center: Troubleshooting UNC926 Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for UNC926. This resource is designed to provide guidance and answer frequently asked questions regarding potential batch-to-batch variability and other common issues encountered during experimentation with this L3MBTL1 inhibitor. Our goal is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns related to the use of this compound, with a focus on potential sources of variability.
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors, although not always explicitly documented for every compound. Potential sources of variability include:
-
Purity Differences: Even with a reported purity of >98%, minor impurities can differ between batches and may have off-target effects.[1]
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
-
Compound Stability: Degradation of the compound due to improper storage or handling can result in reduced potency.
We recommend performing an internal quality control check on new batches. This could include verifying the concentration and assessing its activity in a simple, standardized assay before proceeding with more complex experiments.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: To maintain the integrity and activity of this compound, proper storage and handling are crucial.
-
Lyophilized Powder: Store at -20°C and keep desiccated. In this form, the chemical is stable for at least 2 years.[1][2]
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO.[1] Store stock solutions at -20°C and use within one month to prevent loss of potency.[2] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Q3: We are having trouble dissolving this compound. What is the recommended solvent and procedure?
A3: this compound hydrochloride is soluble in DMSO at a concentration of 150 mg/mL (444.77 mM). For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your experiment low (typically <0.5%). If you observe precipitation upon dilution into aqueous buffers, consider using a vehicle that includes excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility for in vivo studies.
Q4: How can I be sure that the this compound I have is active?
A4: Before beginning extensive experiments with a new batch of this compound, it is advisable to perform a functional validation assay. A straightforward approach is to treat a sensitive cell line with a dose-response of this compound and measure the effect on a known downstream target of the L3MBTL1 pathway. This will confirm the biological activity of the compound in your hands.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be a selective inhibitor of the L3MBTL1 methyl-lysine (Kme) reader domain. It also exhibits a low micromolar affinity for the close homolog, L3MBTL3, but has decreased affinity for other MBT domains and no binding to CBX7. It is important to note that like many small molecule inhibitors, high concentrations may lead to off-target effects. Therefore, it is recommended to use the lowest effective concentration possible in your experiments and include appropriate controls.
This compound Properties and Specifications
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Weight | 373.72 g/mol | |
| Molecular Formula | C₁₆H₂₂BrClN₂O | |
| Purity | >98% (HPLC) | |
| Binding Affinity (Kd) | 3.9 μM for L3MBTL1 | |
| IC₅₀ | 3.2 μM for L3MBTL3 | |
| Solubility | 150 mg/mL (444.77 mM) in DMSO | |
| Storage (Lyophilized) | -20°C, desiccated | |
| Storage (In Solution) | -20°C, use within 1 month |
General Experimental Protocol for this compound in a Cell-Based Assay
This protocol provides a general framework for using this compound in a cell-based experiment. It is important to optimize the conditions for your specific cell line and assay.
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound hydrochloride to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.374 mg of this compound in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight. The optimal seeding density will depend on the cell type and the duration of the experiment.
-
-
Treatment with this compound:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific experiment.
-
-
Assay:
-
After the incubation period, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for target protein expression, or qRT-PCR for gene expression analysis.
-
Visualizing the L3MBTL1 Signaling Pathway and Troubleshooting Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the L3MBTL1 signaling pathway and a logical workflow for addressing common issues with this compound.
References
interpreting unexpected results with UNC926
Welcome to the technical support center for UNC926, a potent and selective inhibitor of the L3MBTL1 protein. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a chemical probe that acts as a competitive inhibitor of the malignant brain tumor (MBT) domains of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a "reader" of histone methylation, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histone H4 (H4K20) and histone H1b (H1bK26). By binding to the MBT domains of L3MBTL1, this compound prevents its interaction with these histone marks, thereby inhibiting its function in chromatin compaction and transcriptional repression.
Q2: What are the known downstream effects of L3MBTL1 inhibition by this compound?
Inhibition of L3MBTL1 by this compound is expected to lead to a more "open" chromatin state in regions normally compacted by L3MBTL1. This can result in the de-repression of L3MBTL1 target genes. L3MBTL1 is known to be involved in the repression of genes related to cell cycle progression and apoptosis, partly through its interaction with p53 and the retinoblastoma protein (RB1). Therefore, treatment with this compound may lead to the activation of these pathways.[1]
Q3: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information on the specific off-target binding profile of this compound. As with any chemical inhibitor, off-target effects are possible. It is recommended to include appropriate controls in your experiments, such as using a structurally distinct L3MBTL1 inhibitor if available, or performing rescue experiments by overexpressing a resistant form of L3MBTL1. A cellular thermal shift assay (CETSA) could also be employed to verify target engagement within cells.[2][3][4][5]
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. A typical starting point for in vitro assays could be in the low micromolar range, based on its reported binding affinity for L3MBTL1.
Troubleshooting Unexpected Results
Scenario 1: Unexpected Decrease in Cell Viability or Proliferation
You are using this compound to study its effect on the expression of a specific gene, but you observe a significant decrease in overall cell viability or proliferation, which was not the primary endpoint of your experiment.
Possible Cause:
L3MBTL1 is known to repress p53 target genes. In cell lines with wild-type p53, inhibition of L3MBTL1 by this compound can lead to the activation of the p53 pathway, resulting in cell cycle arrest or apoptosis. This effect may be more pronounced in cancer cell lines where the p53 pathway is intact.
Troubleshooting Steps:
-
Assess p53 status: Determine the p53 status (wild-type, mutant, or null) of your cell line.
-
Monitor p53 pathway activation: Perform western blotting to check for an increase in the levels of p53 and its downstream targets, such as p21 (cell cycle arrest) and BAX (apoptosis).
-
Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells compared to vehicle-treated controls.
-
Apoptosis assay: Perform an apoptosis assay (e.g., Annexin V staining) to confirm if the decrease in viability is due to programmed cell death.
-
Use p53-deficient cells: If the goal is to study p53-independent effects of this compound, consider using a cell line with a deficient p53 pathway.
Hypothetical Data: Effect of this compound on Cell Viability in Different p53 Backgrounds
| Cell Line | p53 Status | This compound (1 µM) % Viability (vs. Vehicle) |
| A549 | Wild-Type | 55% |
| HCT116 | Wild-Type | 62% |
| PC-3 | Null | 95% |
| H1299 | Null | 98% |
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Scenario 2: Widespread Changes in Gene Expression
You are investigating the effect of this compound on a specific signaling pathway, but your RNA-sequencing or microarray data reveals differential expression of a large number of genes across various unrelated pathways.
Possible Cause:
L3MBTL1 is a chromatin-compacting protein. Its inhibition by this compound can lead to a more open chromatin structure at numerous genomic loci, not just at the promoter of your gene of interest. This can result in widespread, indirect effects on gene transcription.
Troubleshooting Steps:
-
Chromatin Accessibility Assay: Perform an assay to assess global changes in chromatin accessibility, such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing).
-
ChIP-seq for L3MBTL1: Conduct a Chromatin Immunoprecipitation sequencing (ChIP-seq) experiment to identify the direct binding sites of L3MBTL1 in your cell line.
-
Integrate Datasets: Correlate the ChIP-seq data with your gene expression data to distinguish between direct and indirect targets of L3MBTL1. Genes that are upregulated upon this compound treatment and are also direct binding targets of L3MBTL1 are more likely to be primary effects.
-
Time-course Experiment: Perform a time-course experiment to differentiate early (potentially direct) from late (likely indirect) gene expression changes.
Hypothetical Signaling Pathway of L3MBTL1 Inhibition
Caption: this compound inhibits L3MBTL1, leading to open chromatin and gene activation.
Experimental Protocols
Cell Proliferation Assay (using a Click Chemistry-based method)
This protocol is adapted for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
EdU Incubation: At the desired time point (e.g., 24, 48, or 72 hours post-treatment), add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 azide), copper(II) sulfate, and a reducing agent (e.g., ascorbic acid).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342.
-
Image the plate using a high-content imaging system.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive).
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol provides a general workflow for performing ChIP to assess the occupancy of L3MBTL1 at a specific gene promoter following this compound treatment.
-
Cell Treatment and Crosslinking:
-
Treat cultured cells with this compound or vehicle for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for L3MBTL1 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of low and high salt buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using primers specific for your gene of interest and a control genomic region.
-
Analyze the data to determine the relative enrichment of L3MBTL1 at the target promoter.
-
Experimental Workflow for ChIP-qPCR
Caption: Key steps in a Chromatin Immunoprecipitation (ChIP) experiment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with UNC926
Welcome to the technical support center for UNC926, a potent and selective inhibitor of the L3MBTL1 protein. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a chemical probe that acts as a competitive inhibitor of the malignant brain tumor (MBT) domains of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a "reader" of histone methylation, specifically recognizing mono- and di-methylated lysine residues on histone H4 (H4K20) and histone H1b (H1bK26). By binding to the MBT domains of L3MBTL1, this compound prevents its interaction with these histone marks, thereby inhibiting its function in chromatin compaction and transcriptional repression.
Q2: What are the known downstream effects of L3MBTL1 inhibition by this compound?
Inhibition of L3MBTL1 by this compound is expected to lead to a more "open" chromatin state in regions normally compacted by L3MBTL1. This can result in the de-repression of L3MBTL1 target genes. L3MBTL1 is known to be involved in the repression of genes related to cell cycle progression and apoptosis, partly through its interaction with p53 and the retinoblastoma protein (RB1). Therefore, treatment with this compound may lead to the activation of these pathways.[1]
Q3: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information on the specific off-target binding profile of this compound. As with any chemical inhibitor, off-target effects are possible. It is recommended to include appropriate controls in your experiments, such as using a structurally distinct L3MBTL1 inhibitor if available, or performing rescue experiments by overexpressing a resistant form of L3MBTL1. A cellular thermal shift assay (CETSA) could also be employed to verify target engagement within cells.[2][3][4][5]
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. A typical starting point for in vitro assays could be in the low micromolar range, based on its reported binding affinity for L3MBTL1.
Troubleshooting Unexpected Results
Scenario 1: Unexpected Decrease in Cell Viability or Proliferation
You are using this compound to study its effect on the expression of a specific gene, but you observe a significant decrease in overall cell viability or proliferation, which was not the primary endpoint of your experiment.
Possible Cause:
L3MBTL1 is known to repress p53 target genes. In cell lines with wild-type p53, inhibition of L3MBTL1 by this compound can lead to the activation of the p53 pathway, resulting in cell cycle arrest or apoptosis. This effect may be more pronounced in cancer cell lines where the p53 pathway is intact.
Troubleshooting Steps:
-
Assess p53 status: Determine the p53 status (wild-type, mutant, or null) of your cell line.
-
Monitor p53 pathway activation: Perform western blotting to check for an increase in the levels of p53 and its downstream targets, such as p21 (cell cycle arrest) and BAX (apoptosis).
-
Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells compared to vehicle-treated controls.
-
Apoptosis assay: Perform an apoptosis assay (e.g., Annexin V staining) to confirm if the decrease in viability is due to programmed cell death.
-
Use p53-deficient cells: If the goal is to study p53-independent effects of this compound, consider using a cell line with a deficient p53 pathway.
Hypothetical Data: Effect of this compound on Cell Viability in Different p53 Backgrounds
| Cell Line | p53 Status | This compound (1 µM) % Viability (vs. Vehicle) |
| A549 | Wild-Type | 55% |
| HCT116 | Wild-Type | 62% |
| PC-3 | Null | 95% |
| H1299 | Null | 98% |
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Scenario 2: Widespread Changes in Gene Expression
You are investigating the effect of this compound on a specific signaling pathway, but your RNA-sequencing or microarray data reveals differential expression of a large number of genes across various unrelated pathways.
Possible Cause:
L3MBTL1 is a chromatin-compacting protein. Its inhibition by this compound can lead to a more open chromatin structure at numerous genomic loci, not just at the promoter of your gene of interest. This can result in widespread, indirect effects on gene transcription.
Troubleshooting Steps:
-
Chromatin Accessibility Assay: Perform an assay to assess global changes in chromatin accessibility, such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing).
-
ChIP-seq for L3MBTL1: Conduct a Chromatin Immunoprecipitation sequencing (ChIP-seq) experiment to identify the direct binding sites of L3MBTL1 in your cell line.
-
Integrate Datasets: Correlate the ChIP-seq data with your gene expression data to distinguish between direct and indirect targets of L3MBTL1. Genes that are upregulated upon this compound treatment and are also direct binding targets of L3MBTL1 are more likely to be primary effects.
-
Time-course Experiment: Perform a time-course experiment to differentiate early (potentially direct) from late (likely indirect) gene expression changes.
Hypothetical Signaling Pathway of L3MBTL1 Inhibition
Caption: this compound inhibits L3MBTL1, leading to open chromatin and gene activation.
Experimental Protocols
Cell Proliferation Assay (using a Click Chemistry-based method)
This protocol is adapted for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
EdU Incubation: At the desired time point (e.g., 24, 48, or 72 hours post-treatment), add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), copper(II) sulfate, and a reducing agent (e.g., ascorbic acid).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342.
-
Image the plate using a high-content imaging system.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive).
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol provides a general workflow for performing ChIP to assess the occupancy of L3MBTL1 at a specific gene promoter following this compound treatment.
-
Cell Treatment and Crosslinking:
-
Treat cultured cells with this compound or vehicle for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for L3MBTL1 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of low and high salt buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using primers specific for your gene of interest and a control genomic region.
-
Analyze the data to determine the relative enrichment of L3MBTL1 at the target promoter.
-
Experimental Workflow for ChIP-qPCR
Caption: Key steps in a Chromatin Immunoprecipitation (ChIP) experiment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background signal in UNC926 assays
Welcome to the technical support center for UNC926 assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the methyl-lysine reader inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domains of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression.
Q2: What are the common assay formats for studying this compound-L3MBTL1 interaction?
The most common in vitro assay formats for studying the interaction between this compound and L3MBTL1 are Fluorescence Polarization (FP) and AlphaScreen®/AlphaLISA®. These are homogeneous assays well-suited for high-throughput screening (HTS) of inhibitors.
Q3: What are the key sources of high background signal in this compound assays?
High background signal in this compound assays can originate from several factors, including:
-
Non-specific binding: The fluorescently labeled peptide (in FP) or the assay reagents (in AlphaScreen®) can bind to the wells of the microplate, other proteins, or aggregates in the sample.
-
Suboptimal buffer conditions: Incorrect pH, ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.
-
Reagent concentration: Using excessively high concentrations of the fluorescent probe, protein, or inhibitor can lead to increased background.
-
Instrument settings: Improper gain settings or focus height on the plate reader can contribute to high background fluorescence.
-
Contaminants: Dust particles or fluorescent compounds in the assay buffer or samples can interfere with the signal.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered in this compound assays, categorized by the assay format.
I. Fluorescence Polarization (FP) Assays
High background or a low assay window (the difference in polarization between the bound and free fluorescent peptide) are common challenges in FP assays.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific binding of the fluorescent peptide to the microplate. | Use non-binding surface (NBS) or low-binding microplates. Pre-coating plates with a blocking agent like Bovine Serum Albumin (BSA) can also help. |
| Hydrophobic or electrostatic interactions of the peptide or this compound with assay components. | Optimize the assay buffer. Increase the ionic strength by adding NaCl (e.g., 100-200 mM). Include a non-ionic detergent like Tween-20 (0.01-0.05%) or Triton X-100. |
| Suboptimal pH of the assay buffer. | Adjust the pH of the buffer to be near the isoelectric point of L3MBTL1 to minimize charge-based interactions. |
| High concentration of the fluorescently labeled peptide. | Titrate the fluorescent peptide to determine the lowest concentration that provides a stable and robust signal. |
| Light scattering from aggregated protein or compounds. | Centrifuge protein stocks and compound solutions before use. Filter all buffers. |
| Contamination of buffer or reagents. | Use fresh, high-quality reagents and filter-sterilized buffers. |
Issue 2: Low Assay Window (Poor Signal-to-Background)
| Potential Cause | Recommended Solution |
| Low binding affinity of the fluorescent peptide to L3MBTL1. | Ensure the use of a high-affinity fluorescently labeled peptide specific for the MBT domains of L3MBTL1. |
| Insufficient L3MBTL1 concentration. | Titrate the L3MBTL1 protein to determine the concentration that yields a significant change in polarization upon peptide binding. |
| Fluorescent probe is too large. | The change in polarization is dependent on the relative size difference between the free and bound probe. Use a smaller fluorescent tag if possible. |
| "Propeller effect" - the fluorophore has too much rotational freedom. | Consider redesigning the fluorescent peptide with the fluorophore attached at a different position or via a shorter linker. |
| Incorrect instrument settings (gain, Z-height). | Optimize the gain settings on the plate reader to ensure the signal is within the linear range of the detector. Adjust the Z-height for optimal focus. |
II. AlphaScreen®/AlphaLISA® Assays
High background in AlphaScreen® assays can be caused by non-specific interactions bringing the donor and acceptor beads into close proximity.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific binding of beads to each other or to the microplate. | Add a non-ionic detergent such as Tween-20 (up to 0.1%) to the assay buffer. Increase the concentration of a blocking agent like BSA (0.1-1 mg/mL). |
| Cross-reactivity of antibodies (if used). | Ensure the antibodies used are highly specific for their targets. |
| High concentrations of biotinylated peptide or tagged protein. | Titrate both the biotinylated peptide and the tagged L3MBTL1 to find the optimal concentrations that give a good signal window without high background. |
| Light scattering from precipitated compounds. | Centrifuge compound plates before use. Reduce the final concentration of DMSO. |
| Autofluorescent compounds. | Screen compounds for autofluorescence in a separate assay without the AlphaScreen® beads. |
| Light leakage into the plate reader. | Ensure the plate reader is in a dark environment and that the plate is properly sealed. |
Issue 2: Low Signal or No Signal
| Potential Cause | Recommended Solution |
| One or more components are not binding. | Verify the interaction between L3MBTL1 and the methylated peptide using an orthogonal method. Confirm the integrity of the protein and peptide. |
| Incorrect buffer components. | Avoid buffers containing colored compounds (e.g., phenol (B47542) red) that can quench the AlphaScreen® signal. |
| Suboptimal concentrations of Donor or Acceptor beads. | Titrate the Donor and Acceptor beads to determine the optimal concentration for your assay. |
| Incorrect order of reagent addition. | Experiment with different orders of addition of the L3MBTL1 protein, biotinylated peptide, and this compound. |
| Expired or improperly stored reagents. | Use fresh reagents and store them according to the manufacturer's instructions. |
Experimental Protocols
Representative AlphaScreen® Assay Protocol for this compound
This protocol is adapted from a published method for screening inhibitors of L3MBTL1.
Reagents:
-
L3MBTL1 Protein: His-tagged L3MBTL1 (e.g., 10 nM final concentration)
-
Biotinylated Peptide: Biotinylated histone H4 peptide with monomethylated lysine 20 (H4K20me1) (e.g., 10 nM final concentration)
-
This compound: Serial dilutions in DMSO
-
AlphaScreen® Reagents: Nickel Chelate Donor Beads and Streptavidin Acceptor Beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
Procedure:
-
Compound Plating: Add 5 µL of this compound dilutions or DMSO (vehicle control) to the wells of a 384-well ProxiPlate.
-
Protein-Peptide Incubation: Add 10 µL of a solution containing His-tagged L3MBTL1 and biotinylated H4K20me1 peptide in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the protein, peptide, and inhibitor to reach equilibrium.
-
Bead Addition: Add 10 µL of a suspension of Nickel Chelate Donor Beads and Streptavidin Acceptor Beads in assay buffer to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen®-compatible plate reader.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| L3MBTL1-H4K20me1 Kd | ~2-5 µM | The binding affinity can vary depending on the specific peptide sequence and assay conditions. |
| This compound IC50 | Varies | The IC50 will depend on the specific assay conditions, particularly the concentrations of L3MBTL1 and the peptide. |
| Signal to Background (S/B) Ratio | >10 | A high S/B ratio is desirable for a robust assay. |
| Z'-factor | >0.5 | A Z'-factor above 0.5 indicates a high-quality assay suitable for HTS. |
Visualizations
L3MBTL1 Signaling Interaction
Caption: L3MBTL1 interaction with Hippo and BMP4 signaling pathways.
This compound Assay Workflow (AlphaScreen®)
Caption: A typical experimental workflow for a this compound AlphaScreen® assay.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common this compound assay issues.
reducing background signal in UNC926 assays
Welcome to the technical support center for UNC926 assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the methyl-lysine reader inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domains of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression.
Q2: What are the common assay formats for studying this compound-L3MBTL1 interaction?
The most common in vitro assay formats for studying the interaction between this compound and L3MBTL1 are Fluorescence Polarization (FP) and AlphaScreen®/AlphaLISA®. These are homogeneous assays well-suited for high-throughput screening (HTS) of inhibitors.
Q3: What are the key sources of high background signal in this compound assays?
High background signal in this compound assays can originate from several factors, including:
-
Non-specific binding: The fluorescently labeled peptide (in FP) or the assay reagents (in AlphaScreen®) can bind to the wells of the microplate, other proteins, or aggregates in the sample.
-
Suboptimal buffer conditions: Incorrect pH, ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.
-
Reagent concentration: Using excessively high concentrations of the fluorescent probe, protein, or inhibitor can lead to increased background.
-
Instrument settings: Improper gain settings or focus height on the plate reader can contribute to high background fluorescence.
-
Contaminants: Dust particles or fluorescent compounds in the assay buffer or samples can interfere with the signal.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered in this compound assays, categorized by the assay format.
I. Fluorescence Polarization (FP) Assays
High background or a low assay window (the difference in polarization between the bound and free fluorescent peptide) are common challenges in FP assays.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific binding of the fluorescent peptide to the microplate. | Use non-binding surface (NBS) or low-binding microplates. Pre-coating plates with a blocking agent like Bovine Serum Albumin (BSA) can also help. |
| Hydrophobic or electrostatic interactions of the peptide or this compound with assay components. | Optimize the assay buffer. Increase the ionic strength by adding NaCl (e.g., 100-200 mM). Include a non-ionic detergent like Tween-20 (0.01-0.05%) or Triton X-100. |
| Suboptimal pH of the assay buffer. | Adjust the pH of the buffer to be near the isoelectric point of L3MBTL1 to minimize charge-based interactions. |
| High concentration of the fluorescently labeled peptide. | Titrate the fluorescent peptide to determine the lowest concentration that provides a stable and robust signal. |
| Light scattering from aggregated protein or compounds. | Centrifuge protein stocks and compound solutions before use. Filter all buffers. |
| Contamination of buffer or reagents. | Use fresh, high-quality reagents and filter-sterilized buffers. |
Issue 2: Low Assay Window (Poor Signal-to-Background)
| Potential Cause | Recommended Solution |
| Low binding affinity of the fluorescent peptide to L3MBTL1. | Ensure the use of a high-affinity fluorescently labeled peptide specific for the MBT domains of L3MBTL1. |
| Insufficient L3MBTL1 concentration. | Titrate the L3MBTL1 protein to determine the concentration that yields a significant change in polarization upon peptide binding. |
| Fluorescent probe is too large. | The change in polarization is dependent on the relative size difference between the free and bound probe. Use a smaller fluorescent tag if possible. |
| "Propeller effect" - the fluorophore has too much rotational freedom. | Consider redesigning the fluorescent peptide with the fluorophore attached at a different position or via a shorter linker. |
| Incorrect instrument settings (gain, Z-height). | Optimize the gain settings on the plate reader to ensure the signal is within the linear range of the detector. Adjust the Z-height for optimal focus. |
II. AlphaScreen®/AlphaLISA® Assays
High background in AlphaScreen® assays can be caused by non-specific interactions bringing the donor and acceptor beads into close proximity.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific binding of beads to each other or to the microplate. | Add a non-ionic detergent such as Tween-20 (up to 0.1%) to the assay buffer. Increase the concentration of a blocking agent like BSA (0.1-1 mg/mL). |
| Cross-reactivity of antibodies (if used). | Ensure the antibodies used are highly specific for their targets. |
| High concentrations of biotinylated peptide or tagged protein. | Titrate both the biotinylated peptide and the tagged L3MBTL1 to find the optimal concentrations that give a good signal window without high background. |
| Light scattering from precipitated compounds. | Centrifuge compound plates before use. Reduce the final concentration of DMSO. |
| Autofluorescent compounds. | Screen compounds for autofluorescence in a separate assay without the AlphaScreen® beads. |
| Light leakage into the plate reader. | Ensure the plate reader is in a dark environment and that the plate is properly sealed. |
Issue 2: Low Signal or No Signal
| Potential Cause | Recommended Solution |
| One or more components are not binding. | Verify the interaction between L3MBTL1 and the methylated peptide using an orthogonal method. Confirm the integrity of the protein and peptide. |
| Incorrect buffer components. | Avoid buffers containing colored compounds (e.g., phenol red) that can quench the AlphaScreen® signal. |
| Suboptimal concentrations of Donor or Acceptor beads. | Titrate the Donor and Acceptor beads to determine the optimal concentration for your assay. |
| Incorrect order of reagent addition. | Experiment with different orders of addition of the L3MBTL1 protein, biotinylated peptide, and this compound. |
| Expired or improperly stored reagents. | Use fresh reagents and store them according to the manufacturer's instructions. |
Experimental Protocols
Representative AlphaScreen® Assay Protocol for this compound
This protocol is adapted from a published method for screening inhibitors of L3MBTL1.
Reagents:
-
L3MBTL1 Protein: His-tagged L3MBTL1 (e.g., 10 nM final concentration)
-
Biotinylated Peptide: Biotinylated histone H4 peptide with monomethylated lysine 20 (H4K20me1) (e.g., 10 nM final concentration)
-
This compound: Serial dilutions in DMSO
-
AlphaScreen® Reagents: Nickel Chelate Donor Beads and Streptavidin Acceptor Beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
Procedure:
-
Compound Plating: Add 5 µL of this compound dilutions or DMSO (vehicle control) to the wells of a 384-well ProxiPlate.
-
Protein-Peptide Incubation: Add 10 µL of a solution containing His-tagged L3MBTL1 and biotinylated H4K20me1 peptide in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the protein, peptide, and inhibitor to reach equilibrium.
-
Bead Addition: Add 10 µL of a suspension of Nickel Chelate Donor Beads and Streptavidin Acceptor Beads in assay buffer to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen®-compatible plate reader.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| L3MBTL1-H4K20me1 Kd | ~2-5 µM | The binding affinity can vary depending on the specific peptide sequence and assay conditions. |
| This compound IC50 | Varies | The IC50 will depend on the specific assay conditions, particularly the concentrations of L3MBTL1 and the peptide. |
| Signal to Background (S/B) Ratio | >10 | A high S/B ratio is desirable for a robust assay. |
| Z'-factor | >0.5 | A Z'-factor above 0.5 indicates a high-quality assay suitable for HTS. |
Visualizations
L3MBTL1 Signaling Interaction
Caption: L3MBTL1 interaction with Hippo and BMP4 signaling pathways.
This compound Assay Workflow (AlphaScreen®)
Caption: A typical experimental workflow for a this compound AlphaScreen® assay.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common this compound assay issues.
UNC926 stability issues in aqueous solutions
Welcome to the technical support center for UNC926. This resource is designed for researchers, scientists, and drug development professionals to address common stability and solubility issues encountered when working with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness when I dissolve this compound in my aqueous buffer. Is this a stability issue?
This is a common issue and is more likely related to the solubility of the specific form of this compound you are using, rather than chemical degradation. There are two common forms of this compound, and their aqueous solubilities are very different.
-
This compound (Free Base): This form is practically insoluble in water.[1] If you are using the free base, you will likely observe precipitation in aqueous buffers.
-
This compound Hydrochloride (HCl salt): This salt form is soluble in water up to 100 mM.[2] For experiments in aqueous solutions, it is highly recommended to use the hydrochloride salt.
Actionable Advice: Verify which form of this compound you have. If you have the free base, consider switching to the hydrochloride salt for improved solubility in aqueous media.
Q2: My this compound is dissolved, but I'm seeing a decrease in its activity over time. Is it degrading?
While chemical degradation is possible over extended periods or under harsh conditions, a loss of activity in freshly prepared solutions is often still linked to solubility. Even when initially dissolved, compounds can precipitate out of solution over time, especially if the solution is stored or if the buffer conditions (e.g., pH) change.
Troubleshooting Steps:
-
Confirm Solubility: Ensure you are using this compound hydrochloride.[2]
-
Check for Precipitate: Before using your stock solution, visually inspect it for any precipitate. Centrifuge the tube briefly to pellet any solids that may not be easily visible.
-
Storage Conditions: Prepare fresh aqueous solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For preparing high-concentration stock solutions, DMSO is a suitable solvent for both this compound free base and its hydrochloride salt.[1][2]
-
This compound (Free Base): Soluble in DMSO at 67 mg/mL (198.66 mM).
-
This compound Hydrochloride: Soluble in DMSO up to 100 mM.
When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting your biological system.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: My this compound solution is initially clear but becomes cloudy over time or after storage.
Caption: Troubleshooting delayed precipitation of this compound in solution.
Data Summary
This compound Solubility
| Compound Form | Solvent | Maximum Solubility | Reference |
| This compound (Free Base) | Water | Insoluble | |
| DMSO | 67 mg/mL (198.66 mM) | ||
| Ethanol | 2 mg/mL (5.93 mM) | ||
| This compound Hydrochloride | Water | 100 mM | |
| DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
-
Materials:
-
This compound Hydrochloride (M.Wt: 373.72 g/mol )
-
Nuclease-free water or a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound Hydrochloride. For 1 mL of a 10 mM solution, you will need 3.74 mg.
-
Add the appropriate volume of water or buffer to the this compound Hydrochloride.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution, but be cautious as excessive heat may promote degradation.
-
Visually inspect the solution to ensure there is no particulate matter.
-
For immediate use, this solution can be further diluted into your experimental media.
-
For storage, aliquot the stock solution into smaller volumes and store at -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound (free base or hydrochloride) in DMSO stock solution
-
Aqueous experimental buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform a serial dilution. Direct dilution of a high concentration DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate. A two-step dilution is recommended.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM DMSO stock 1:10 in your experimental buffer to create a 1 mM intermediate solution. This will have a DMSO concentration of 10%.
-
Step 2 (Final Dilution): Dilute the 1 mM intermediate solution 1:10 in your experimental buffer to achieve the final 100 µM working concentration. The final DMSO concentration will be 1%.
-
Vortex gently after each dilution step.
-
Use the final working solution immediately.
-
Signaling Pathway Context
This compound is an inhibitor of the L3MBTL1 protein, which is a "reader" of methylated lysine (B10760008) residues on histones. By binding to the MBT domain of L3MBTL1, this compound prevents it from interacting with its target, such as monomethylated histone H4 at lysine 20 (H4K20me1). This disrupts the normal downstream signaling and gene regulation mediated by L3MBTL1.
Caption: this compound inhibits L3MBTL1 from binding to methylated histones.
References
UNC926 stability issues in aqueous solutions
Welcome to the technical support center for UNC926. This resource is designed for researchers, scientists, and drug development professionals to address common stability and solubility issues encountered when working with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness when I dissolve this compound in my aqueous buffer. Is this a stability issue?
This is a common issue and is more likely related to the solubility of the specific form of this compound you are using, rather than chemical degradation. There are two common forms of this compound, and their aqueous solubilities are very different.
-
This compound (Free Base): This form is practically insoluble in water.[1] If you are using the free base, you will likely observe precipitation in aqueous buffers.
-
This compound Hydrochloride (HCl salt): This salt form is soluble in water up to 100 mM.[2] For experiments in aqueous solutions, it is highly recommended to use the hydrochloride salt.
Actionable Advice: Verify which form of this compound you have. If you have the free base, consider switching to the hydrochloride salt for improved solubility in aqueous media.
Q2: My this compound is dissolved, but I'm seeing a decrease in its activity over time. Is it degrading?
While chemical degradation is possible over extended periods or under harsh conditions, a loss of activity in freshly prepared solutions is often still linked to solubility. Even when initially dissolved, compounds can precipitate out of solution over time, especially if the solution is stored or if the buffer conditions (e.g., pH) change.
Troubleshooting Steps:
-
Confirm Solubility: Ensure you are using this compound hydrochloride.[2]
-
Check for Precipitate: Before using your stock solution, visually inspect it for any precipitate. Centrifuge the tube briefly to pellet any solids that may not be easily visible.
-
Storage Conditions: Prepare fresh aqueous solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For preparing high-concentration stock solutions, DMSO is a suitable solvent for both this compound free base and its hydrochloride salt.[1][2]
-
This compound (Free Base): Soluble in DMSO at 67 mg/mL (198.66 mM).
-
This compound Hydrochloride: Soluble in DMSO up to 100 mM.
When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting your biological system.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: My this compound solution is initially clear but becomes cloudy over time or after storage.
Caption: Troubleshooting delayed precipitation of this compound in solution.
Data Summary
This compound Solubility
| Compound Form | Solvent | Maximum Solubility | Reference |
| This compound (Free Base) | Water | Insoluble | |
| DMSO | 67 mg/mL (198.66 mM) | ||
| Ethanol | 2 mg/mL (5.93 mM) | ||
| This compound Hydrochloride | Water | 100 mM | |
| DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
-
Materials:
-
This compound Hydrochloride (M.Wt: 373.72 g/mol )
-
Nuclease-free water or a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound Hydrochloride. For 1 mL of a 10 mM solution, you will need 3.74 mg.
-
Add the appropriate volume of water or buffer to the this compound Hydrochloride.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution, but be cautious as excessive heat may promote degradation.
-
Visually inspect the solution to ensure there is no particulate matter.
-
For immediate use, this solution can be further diluted into your experimental media.
-
For storage, aliquot the stock solution into smaller volumes and store at -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound (free base or hydrochloride) in DMSO stock solution
-
Aqueous experimental buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform a serial dilution. Direct dilution of a high concentration DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate. A two-step dilution is recommended.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM DMSO stock 1:10 in your experimental buffer to create a 1 mM intermediate solution. This will have a DMSO concentration of 10%.
-
Step 2 (Final Dilution): Dilute the 1 mM intermediate solution 1:10 in your experimental buffer to achieve the final 100 µM working concentration. The final DMSO concentration will be 1%.
-
Vortex gently after each dilution step.
-
Use the final working solution immediately.
-
Signaling Pathway Context
This compound is an inhibitor of the L3MBTL1 protein, which is a "reader" of methylated lysine residues on histones. By binding to the MBT domain of L3MBTL1, this compound prevents it from interacting with its target, such as monomethylated histone H4 at lysine 20 (H4K20me1). This disrupts the normal downstream signaling and gene regulation mediated by L3MBTL1.
Caption: this compound inhibits L3MBTL1 from binding to methylated histones.
References
Validation & Comparative
Validating UNC926 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domains of the methyl-lysine reader protein L3MBTL1.[1] Validating that this compound engages its intended target, L3MBTL1, within a cellular context is a critical step in preclinical research and drug development. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of this compound, presenting supporting data for related compounds and detailed protocols to enable researchers to rigorously assess on-target activity.
L3MBTL1 Signaling Pathway
L3MBTL1 is a transcriptional repressor that plays a role in chromatin compaction. It recognizes and binds to mono- and dimethylated lysine (B10760008) residues on histones, particularly H4K20me1/2 and H1bK26me1/2. By recruiting other factors, L3MBTL1 contributes to the maintenance of a repressive chromatin state. The downstream effects of L3MBTL1 inhibition are context-dependent but are known to impact key cellular pathways, including the p53, RB/E2F, and c-Myc signaling axes.[2] Inhibition of L3MBTL1 can lead to the de-repression of target genes, influencing cell cycle progression, apoptosis, and cellular senescence.
Quantitative Comparison of Target Engagement Methods
While direct cellular target engagement data for this compound is not extensively available in the public domain, we can infer its potential performance based on its biochemical potency and data from analogous L3MBTL1/3 inhibitors. The following table summarizes key validation methods and provides a framework for evaluating this compound.
| Method | Principle | Readout | This compound (Biochemical IC50) | Alternative 1: UNC1215 (L3MBTL3/1 IC50) | Alternative 2: UNC669 (L3MBTL1/3 IC50) |
| Biochemical Assay (AlphaScreen) | Measures disruption of L3MBTL1 binding to a methylated histone peptide. | IC50 | 3.9 µM (L3MBTL1) | 40 nM (L3MBTL3), 1.0 µM (L3MBTL1)[3] | 4.2 µM (L3MBTL1), 3.1 µM (L3MBTL3)[1] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal Shift (ΔTm) or Cellular EC50 | Data not available | Data not available | Data not available |
| NanoBRET™ Assay | Measures proximity-based energy transfer between a NanoLuc®-tagged L3MBTL1 and a fluorescently-labeled histone H3 in live cells. | Cellular IC50 | Data not available | Dose-dependent decrease in NanoBRET signal | Dose-dependent decrease in NanoBRET signal |
| Immunoprecipitation-Western Blot | Measures the ability of the compound to disrupt the interaction between L3MBTL1 and its binding partners in cell lysates. | Reduction in co-precipitated protein | Data not available | Data not available | Disruption of L3MBTL1-p53 interaction |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein, L3MBTL1.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF-7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble L3MBTL1 by Western blotting using a specific anti-L3MBTL1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble L3MBTL1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tm of the vehicle-treated sample) and plot the amount of soluble L3MBTL1 against the this compound concentration to determine a cellular EC50.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure the interaction between two proteins in living cells. For L3MBTL1, this assay has been successfully developed to monitor its interaction with histone H3.
Experimental Workflow:
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for C-terminally NanoLuc®-tagged L3MBTL1 (or its 3xMBT domain) and C-terminally HaloTag®-tagged histone H3. A 1:100 donor to acceptor plasmid ratio has been shown to be optimal.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well assay plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a defined period (e.g., 20 hours) at 37°C.
-
Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Donor Substrate Addition: Add the Nano-Glo® Substrate to the wells.
-
Detection: Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio as a function of this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.
Immunoprecipitation-Western Blot
This technique can be used to demonstrate that this compound disrupts the interaction of L3MBTL1 with its binding partners (e.g., p53) in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293T) with this compound or vehicle for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-L3MBTL1 antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-3 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against a known L3MBTL1 interacting protein (e.g., p53).
-
Data Analysis: Compare the amount of the co-immunoprecipitated protein in the this compound-treated sample to the vehicle-treated control. A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the protein-protein interaction.
Conclusion
Validating the cellular target engagement of this compound is essential for the interpretation of its biological effects and for its continued development as a chemical probe or therapeutic lead. The methods outlined in this guide—CETSA, NanoBRET™, and Immunoprecipitation-Western Blot—provide a multi-pronged approach to rigorously confirm that this compound directly interacts with L3MBTL1 in a cellular environment. While direct cellular data for this compound is currently limited, the provided protocols, based on established methodologies for L3MBTL1 and other epigenetic targets, offer a clear path forward for researchers to generate this critical information. By employing these techniques, researchers can build a comprehensive understanding of this compound's mechanism of action and confidently advance their studies.
References
Validating UNC926 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domains of the methyl-lysine reader protein L3MBTL1.[1] Validating that this compound engages its intended target, L3MBTL1, within a cellular context is a critical step in preclinical research and drug development. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of this compound, presenting supporting data for related compounds and detailed protocols to enable researchers to rigorously assess on-target activity.
L3MBTL1 Signaling Pathway
L3MBTL1 is a transcriptional repressor that plays a role in chromatin compaction. It recognizes and binds to mono- and dimethylated lysine residues on histones, particularly H4K20me1/2 and H1bK26me1/2. By recruiting other factors, L3MBTL1 contributes to the maintenance of a repressive chromatin state. The downstream effects of L3MBTL1 inhibition are context-dependent but are known to impact key cellular pathways, including the p53, RB/E2F, and c-Myc signaling axes.[2] Inhibition of L3MBTL1 can lead to the de-repression of target genes, influencing cell cycle progression, apoptosis, and cellular senescence.
Quantitative Comparison of Target Engagement Methods
While direct cellular target engagement data for this compound is not extensively available in the public domain, we can infer its potential performance based on its biochemical potency and data from analogous L3MBTL1/3 inhibitors. The following table summarizes key validation methods and provides a framework for evaluating this compound.
| Method | Principle | Readout | This compound (Biochemical IC50) | Alternative 1: UNC1215 (L3MBTL3/1 IC50) | Alternative 2: UNC669 (L3MBTL1/3 IC50) |
| Biochemical Assay (AlphaScreen) | Measures disruption of L3MBTL1 binding to a methylated histone peptide. | IC50 | 3.9 µM (L3MBTL1) | 40 nM (L3MBTL3), 1.0 µM (L3MBTL1)[3] | 4.2 µM (L3MBTL1), 3.1 µM (L3MBTL3)[1] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal Shift (ΔTm) or Cellular EC50 | Data not available | Data not available | Data not available |
| NanoBRET™ Assay | Measures proximity-based energy transfer between a NanoLuc®-tagged L3MBTL1 and a fluorescently-labeled histone H3 in live cells. | Cellular IC50 | Data not available | Dose-dependent decrease in NanoBRET signal | Dose-dependent decrease in NanoBRET signal |
| Immunoprecipitation-Western Blot | Measures the ability of the compound to disrupt the interaction between L3MBTL1 and its binding partners in cell lysates. | Reduction in co-precipitated protein | Data not available | Data not available | Disruption of L3MBTL1-p53 interaction |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein, L3MBTL1.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF-7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble L3MBTL1 by Western blotting using a specific anti-L3MBTL1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble L3MBTL1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tm of the vehicle-treated sample) and plot the amount of soluble L3MBTL1 against the this compound concentration to determine a cellular EC50.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure the interaction between two proteins in living cells. For L3MBTL1, this assay has been successfully developed to monitor its interaction with histone H3.
Experimental Workflow:
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for C-terminally NanoLuc®-tagged L3MBTL1 (or its 3xMBT domain) and C-terminally HaloTag®-tagged histone H3. A 1:100 donor to acceptor plasmid ratio has been shown to be optimal.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well assay plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a defined period (e.g., 20 hours) at 37°C.
-
Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Donor Substrate Addition: Add the Nano-Glo® Substrate to the wells.
-
Detection: Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio as a function of this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.
Immunoprecipitation-Western Blot
This technique can be used to demonstrate that this compound disrupts the interaction of L3MBTL1 with its binding partners (e.g., p53) in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293T) with this compound or vehicle for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-L3MBTL1 antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-3 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against a known L3MBTL1 interacting protein (e.g., p53).
-
Data Analysis: Compare the amount of the co-immunoprecipitated protein in the this compound-treated sample to the vehicle-treated control. A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the protein-protein interaction.
Conclusion
Validating the cellular target engagement of this compound is essential for the interpretation of its biological effects and for its continued development as a chemical probe or therapeutic lead. The methods outlined in this guide—CETSA, NanoBRET™, and Immunoprecipitation-Western Blot—provide a multi-pronged approach to rigorously confirm that this compound directly interacts with L3MBTL1 in a cellular environment. While direct cellular data for this compound is currently limited, the provided protocols, based on established methodologies for L3MBTL1 and other epigenetic targets, offer a clear path forward for researchers to generate this critical information. By employing these techniques, researchers can build a comprehensive understanding of this compound's mechanism of action and confidently advance their studies.
References
A Comparative Guide to UNC926 and Other L3MBTL1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC926 and other inhibitors of the methyl-lysine reader protein L3MBTL1. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform inhibitor selection and future research.
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins and functions as a reader of mono- and di-methylated lysine (B10760008) residues on histones and other proteins.[1] This activity is crucial for transcriptional repression and the maintenance of genomic stability.[1] Its role in critical cellular processes, including the DNA damage response (DDR) and p53 signaling pathways, has made it an attractive target for therapeutic intervention in various diseases, including cancer.[1][2] A number of small molecule inhibitors have been developed to probe the function of L3MBTL1 and explore its therapeutic potential. This guide focuses on a comparative analysis of this compound and other notable L3MBTL1 inhibitors.
Quantitative Comparison of L3MBTL1 Inhibitors
The following tables summarize the reported biochemical and biophysical data for this compound and other well-characterized L3MBTL1 inhibitors, UNC669 and UNC1215. These inhibitors have been evaluated for their potency and selectivity against L3MBTL1 and related methyl-lysine reader domains.
Table 1: Potency of L3MBTL1 Inhibitors
| Compound | Target | IC50 (µM) | Kd (µM) | Assay Method |
| This compound | L3MBTL1 | 3.9[1] | 3.9 | Peptide Pull-down |
| UNC669 | L3MBTL1 | 4.2, 5, 6 | - | AlphaScreen |
| UNC1215 | L3MBTL1 | 1.0, 2 | - | AlphaScreen |
Table 2: Selectivity Profile of L3MBTL1 Inhibitors
| Compound | Off-Target | IC50 (µM) | Fold Selectivity (vs. L3MBTL1) | Assay Method |
| This compound | L3MBTL3 | 3.2 | ~0.8 | Not Specified |
| CBX7 | No binding | - | Not Specified | |
| 53BP1 | No effect on binding | - | Peptide Pull-down | |
| UNC669 | L3MBTL3 | 3.1, 35 | ~1.4 - 5.8 | AlphaScreen |
| L3MBTL4 | >70 | >11 | AlphaScreen | |
| UNC1215 | L3MBTL3 | 0.04 | 0.04 (UNC1215 is more potent on L3MBTL3) | AlphaScreen |
| L3MBTL4 | >30 | >30 | AlphaScreen | |
| MBTD1 | >30 | >30 | AlphaScreen | |
| SFMBT | >30 | >30 | AlphaScreen |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of L3MBTL1 in key signaling pathways and a general workflow for inhibitor screening.
Caption: L3MBTL1's role in p53-mediated gene repression and the effect of this compound.
Caption: A typical high-throughput screening workflow for identifying L3MBTL1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This protocol is adapted from commercially available kits and published studies for the screening of L3MBTL1 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the L3MBTL1-histone peptide interaction.
Materials:
-
Recombinant GST-tagged L3MBTL1 protein
-
Biotinylated histone H4K20me1 peptide
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of GST-L3MBTL1 and biotin-H4K20me1 peptide in assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute in assay buffer to a 2x final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 2x compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2x GST-L3MBTL1 and biotin-H4K20me1 peptide mix to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare a 2x mixture of AlphaScreen Donor and Acceptor beads in assay buffer according to the manufacturer's instructions, protecting from light.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
This protocol provides a general framework for measuring the dissociation constant (Kd) of an inhibitor binding to L3MBTL1.
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of inhibitor binding to L3MBTL1.
Materials:
-
Purified, high-concentration L3MBTL1 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compound (e.g., this compound) dissolved in the identical buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the L3MBTL1 protein extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the L3MBTL1 solution (typically 10-50 µM) into the sample cell.
-
Load the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 2-3 µL each) at regular intervals.
-
Monitor the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that an L3MBTL1 inhibitor engages its target in a cellular context.
Objective: To assess the ability of a compound to bind to and stabilize L3MBTL1 in intact cells.
Materials:
-
Cell line expressing L3MBTL1 (e.g., HEK293T, U2OS).
-
Test compound (e.g., this compound).
-
Cell lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-L3MBTL1 antibody.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-L3MBTL1 antibody.
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble L3MBTL1 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
This compound is a valuable tool compound for studying the biological functions of L3MBTL1. Its micromolar potency and demonstrated selectivity make it a useful probe for cellular studies. When compared to other inhibitors such as UNC669 and UNC1215, this compound shows comparable potency to UNC669 for L3MBTL1, while UNC1215 is significantly more potent for the related L3MBTL3. The choice of inhibitor will therefore depend on the specific research question, with UNC1215 being more suitable for studies focused on L3MBTL3, and this compound and UNC669 being appropriate for investigating L3MBTL1-mediated processes. The provided experimental protocols offer a starting point for researchers to quantitatively assess these and other novel L3MBTL1 inhibitors. Further head-to-head comparisons under identical experimental conditions will be crucial for a more definitive ranking of these compounds.
References
A Comparative Guide to UNC926 and Other L3MBTL1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC926 and other inhibitors of the methyl-lysine reader protein L3MBTL1. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform inhibitor selection and future research.
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins and functions as a reader of mono- and di-methylated lysine residues on histones and other proteins.[1] This activity is crucial for transcriptional repression and the maintenance of genomic stability.[1] Its role in critical cellular processes, including the DNA damage response (DDR) and p53 signaling pathways, has made it an attractive target for therapeutic intervention in various diseases, including cancer.[1][2] A number of small molecule inhibitors have been developed to probe the function of L3MBTL1 and explore its therapeutic potential. This guide focuses on a comparative analysis of this compound and other notable L3MBTL1 inhibitors.
Quantitative Comparison of L3MBTL1 Inhibitors
The following tables summarize the reported biochemical and biophysical data for this compound and other well-characterized L3MBTL1 inhibitors, UNC669 and UNC1215. These inhibitors have been evaluated for their potency and selectivity against L3MBTL1 and related methyl-lysine reader domains.
Table 1: Potency of L3MBTL1 Inhibitors
| Compound | Target | IC50 (µM) | Kd (µM) | Assay Method |
| This compound | L3MBTL1 | 3.9[1] | 3.9 | Peptide Pull-down |
| UNC669 | L3MBTL1 | 4.2, 5, 6 | - | AlphaScreen |
| UNC1215 | L3MBTL1 | 1.0, 2 | - | AlphaScreen |
Table 2: Selectivity Profile of L3MBTL1 Inhibitors
| Compound | Off-Target | IC50 (µM) | Fold Selectivity (vs. L3MBTL1) | Assay Method |
| This compound | L3MBTL3 | 3.2 | ~0.8 | Not Specified |
| CBX7 | No binding | - | Not Specified | |
| 53BP1 | No effect on binding | - | Peptide Pull-down | |
| UNC669 | L3MBTL3 | 3.1, 35 | ~1.4 - 5.8 | AlphaScreen |
| L3MBTL4 | >70 | >11 | AlphaScreen | |
| UNC1215 | L3MBTL3 | 0.04 | 0.04 (UNC1215 is more potent on L3MBTL3) | AlphaScreen |
| L3MBTL4 | >30 | >30 | AlphaScreen | |
| MBTD1 | >30 | >30 | AlphaScreen | |
| SFMBT | >30 | >30 | AlphaScreen |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of L3MBTL1 in key signaling pathways and a general workflow for inhibitor screening.
Caption: L3MBTL1's role in p53-mediated gene repression and the effect of this compound.
Caption: A typical high-throughput screening workflow for identifying L3MBTL1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This protocol is adapted from commercially available kits and published studies for the screening of L3MBTL1 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the L3MBTL1-histone peptide interaction.
Materials:
-
Recombinant GST-tagged L3MBTL1 protein
-
Biotinylated histone H4K20me1 peptide
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of GST-L3MBTL1 and biotin-H4K20me1 peptide in assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute in assay buffer to a 2x final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 2x compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2x GST-L3MBTL1 and biotin-H4K20me1 peptide mix to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare a 2x mixture of AlphaScreen Donor and Acceptor beads in assay buffer according to the manufacturer's instructions, protecting from light.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
This protocol provides a general framework for measuring the dissociation constant (Kd) of an inhibitor binding to L3MBTL1.
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of inhibitor binding to L3MBTL1.
Materials:
-
Purified, high-concentration L3MBTL1 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compound (e.g., this compound) dissolved in the identical buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the L3MBTL1 protein extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the L3MBTL1 solution (typically 10-50 µM) into the sample cell.
-
Load the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 2-3 µL each) at regular intervals.
-
Monitor the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that an L3MBTL1 inhibitor engages its target in a cellular context.
Objective: To assess the ability of a compound to bind to and stabilize L3MBTL1 in intact cells.
Materials:
-
Cell line expressing L3MBTL1 (e.g., HEK293T, U2OS).
-
Test compound (e.g., this compound).
-
Cell lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-L3MBTL1 antibody.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-L3MBTL1 antibody.
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble L3MBTL1 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
This compound is a valuable tool compound for studying the biological functions of L3MBTL1. Its micromolar potency and demonstrated selectivity make it a useful probe for cellular studies. When compared to other inhibitors such as UNC669 and UNC1215, this compound shows comparable potency to UNC669 for L3MBTL1, while UNC1215 is significantly more potent for the related L3MBTL3. The choice of inhibitor will therefore depend on the specific research question, with UNC1215 being more suitable for studies focused on L3MBTL3, and this compound and UNC669 being appropriate for investigating L3MBTL1-mediated processes. The provided experimental protocols offer a starting point for researchers to quantitatively assess these and other novel L3MBTL1 inhibitors. Further head-to-head comparisons under identical experimental conditions will be crucial for a more definitive ranking of these compounds.
References
A Comparative Guide to UNC926 and UNC669: Efficacy as L3MBTL1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UNC926 and UNC669, two small molecule inhibitors targeting the methyl-lysine reader protein L3MBTL1. This document synthesizes available data to facilitate an objective evaluation of their biochemical and cellular efficacy.
Introduction
This compound and UNC669 are chemical probes developed for studying the function of L3MBTL1 (Lethal(3) malignant brain tumor-like protein 1), a member of the malignant brain tumor (MBT) domain-containing family of chromatin readers. L3MBTL1 specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, playing a crucial role in transcriptional repression and chromatin compaction. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Both this compound and UNC669 are designed to competitively bind to the MBT domains of L3MBTL1, thereby inhibiting its interaction with histone substrates.
Quantitative Efficacy Data
The following table summarizes the available in vitro inhibitory activities of this compound and UNC669 against L3MBTL1 and related proteins. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. The data presented is compiled from various sources and may reflect inter-assay variability.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Selectivity | Source |
| This compound | L3MBTL1 | Biochemical Assay | 3.9 | 3.9 | Exhibits affinity for L3MBTL3 (IC50 = 3.2 µM) | Commercial Suppliers |
| UNC669 | L3MBTL1 | Biochemical Assay | 4.2 - 6 | - | 5-fold selective over L3MBTL3 (IC50 = 35 µM) and 11-fold over L3MBTL4 (IC50 = 69 µM) | Commercial Suppliers, Research Article |
| UNC669 | L3MBTL3 | Biochemical Assay | 3.1 - 35 | - | - | Commercial Suppliers, Research Article |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein. Lower values for both indicate higher potency and affinity, respectively.
Signaling Pathway and Mechanism of Action
Both this compound and UNC669 function by inhibiting the "reader" function of the L3MBTL1 protein. L3MBTL1 is a component of a larger protein complex that is involved in the regulation of gene expression. One of its key functions is the binding to mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2), which is a mark associated with transcriptional repression. By binding to the MBT domains of L3MBTL1, this compound and UNC669 prevent this interaction, leading to a de-repression of target genes.
Recent studies have also elucidated a role for L3MBTL1 in protein quality control through its interaction with the tumor suppressor p53. L3MBTL1 can bind to methylated p53, leading to its stabilization and subsequent degradation of misfolded proteins. Inhibition of L3MBTL1 by UNC669 has been shown to disrupt the L3MBTL1-p53 interaction, leading to enhanced clearance of proteotoxic species, a mechanism with potential therapeutic implications in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assays used to characterize L3MBTL1 inhibitors.
L3MBTL1 Inhibition Assay (AlphaScreen)
This assay is a common method for screening and characterizing inhibitors of protein-protein interactions in a high-throughput format.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of two beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm. In the context of L3MBTL1, one bead is conjugated to a tagged L3MBTL1 protein, and the other to a biotinylated histone peptide containing the methylated lysine recognized by L3MBTL1. Inhibition of this interaction by a compound like this compound or UNC669 leads to a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute recombinant His-tagged L3MBTL1 protein and biotinylated H4K20me1 peptide to desired concentrations in assay buffer.
-
Prepare serial dilutions of this compound and UNC669 in DMSO and then dilute in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in the dark.
-
-
Assay Procedure:
-
In a 384-well plate, add the L3MBTL1 protein solution.
-
Add the inhibitor solution (this compound, UNC669, or DMSO control).
-
Add the biotinylated histone peptide solution to initiate the binding reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Add the Acceptor bead slurry and incubate for 30-60 minutes in the dark.
-
Add the Donor bead slurry and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 100% activity and no L3MBTL1 for 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for L3MBTL1-p53 Interaction
This technique is used to investigate the in-cell interaction between L3MBTL1 and p53 and how it is affected by inhibitors.
Principle: An antibody specific to a target protein (e.g., L3MBTL1) is used to pull down the target protein from a cell lysate. If another protein (e.g., p53) is bound to the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Treat cells with the desired concentration of UNC669 or a vehicle control (DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-L3MBTL1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against L3MBTL1 and p53.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for p53 in the L3MBTL1 immunoprecipitates to determine the effect of the inhibitor on the interaction.
-
Conclusion
Both this compound and UNC669 are valuable chemical probes for studying the biological functions of L3MBTL1. Based on the available data, UNC669 appears to have been more extensively characterized in cellular assays, with demonstrated effects on the L3MBTL1-p53 interaction and proteotoxicity. While both compounds exhibit low micromolar potency against L3MBTL1, the selectivity profile of UNC669 over other MBT domain-containing proteins has been more clearly defined in the literature.
The choice between this compound and UNC669 for a specific research application will depend on the experimental context. For biochemical screening and initial validation of L3MBTL1 inhibition, both compounds are suitable. For cellular studies, particularly those investigating the role of L3MBTL1 in protein quality control and neurodegeneration, UNC669 currently has more extensive supporting data. Researchers should carefully consider the reported potency and selectivity of each compound and, if possible, perform head-to-head comparisons in their specific assay systems to make the most informed decision. Further studies directly comparing the efficacy and off-target effects of these two inhibitors are warranted to provide a more definitive guide for the research community.
A Comparative Guide to UNC926 and UNC669: Efficacy as L3MBTL1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UNC926 and UNC669, two small molecule inhibitors targeting the methyl-lysine reader protein L3MBTL1. This document synthesizes available data to facilitate an objective evaluation of their biochemical and cellular efficacy.
Introduction
This compound and UNC669 are chemical probes developed for studying the function of L3MBTL1 (Lethal(3) malignant brain tumor-like protein 1), a member of the malignant brain tumor (MBT) domain-containing family of chromatin readers. L3MBTL1 specifically recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a crucial role in transcriptional repression and chromatin compaction. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Both this compound and UNC669 are designed to competitively bind to the MBT domains of L3MBTL1, thereby inhibiting its interaction with histone substrates.
Quantitative Efficacy Data
The following table summarizes the available in vitro inhibitory activities of this compound and UNC669 against L3MBTL1 and related proteins. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. The data presented is compiled from various sources and may reflect inter-assay variability.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Selectivity | Source |
| This compound | L3MBTL1 | Biochemical Assay | 3.9 | 3.9 | Exhibits affinity for L3MBTL3 (IC50 = 3.2 µM) | Commercial Suppliers |
| UNC669 | L3MBTL1 | Biochemical Assay | 4.2 - 6 | - | 5-fold selective over L3MBTL3 (IC50 = 35 µM) and 11-fold over L3MBTL4 (IC50 = 69 µM) | Commercial Suppliers, Research Article |
| UNC669 | L3MBTL3 | Biochemical Assay | 3.1 - 35 | - | - | Commercial Suppliers, Research Article |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein. Lower values for both indicate higher potency and affinity, respectively.
Signaling Pathway and Mechanism of Action
Both this compound and UNC669 function by inhibiting the "reader" function of the L3MBTL1 protein. L3MBTL1 is a component of a larger protein complex that is involved in the regulation of gene expression. One of its key functions is the binding to mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2), which is a mark associated with transcriptional repression. By binding to the MBT domains of L3MBTL1, this compound and UNC669 prevent this interaction, leading to a de-repression of target genes.
Recent studies have also elucidated a role for L3MBTL1 in protein quality control through its interaction with the tumor suppressor p53. L3MBTL1 can bind to methylated p53, leading to its stabilization and subsequent degradation of misfolded proteins. Inhibition of L3MBTL1 by UNC669 has been shown to disrupt the L3MBTL1-p53 interaction, leading to enhanced clearance of proteotoxic species, a mechanism with potential therapeutic implications in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assays used to characterize L3MBTL1 inhibitors.
L3MBTL1 Inhibition Assay (AlphaScreen)
This assay is a common method for screening and characterizing inhibitors of protein-protein interactions in a high-throughput format.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of two beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm. In the context of L3MBTL1, one bead is conjugated to a tagged L3MBTL1 protein, and the other to a biotinylated histone peptide containing the methylated lysine recognized by L3MBTL1. Inhibition of this interaction by a compound like this compound or UNC669 leads to a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute recombinant His-tagged L3MBTL1 protein and biotinylated H4K20me1 peptide to desired concentrations in assay buffer.
-
Prepare serial dilutions of this compound and UNC669 in DMSO and then dilute in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in the dark.
-
-
Assay Procedure:
-
In a 384-well plate, add the L3MBTL1 protein solution.
-
Add the inhibitor solution (this compound, UNC669, or DMSO control).
-
Add the biotinylated histone peptide solution to initiate the binding reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Add the Acceptor bead slurry and incubate for 30-60 minutes in the dark.
-
Add the Donor bead slurry and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 100% activity and no L3MBTL1 for 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for L3MBTL1-p53 Interaction
This technique is used to investigate the in-cell interaction between L3MBTL1 and p53 and how it is affected by inhibitors.
Principle: An antibody specific to a target protein (e.g., L3MBTL1) is used to pull down the target protein from a cell lysate. If another protein (e.g., p53) is bound to the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Treat cells with the desired concentration of UNC669 or a vehicle control (DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-L3MBTL1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against L3MBTL1 and p53.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for p53 in the L3MBTL1 immunoprecipitates to determine the effect of the inhibitor on the interaction.
-
Conclusion
Both this compound and UNC669 are valuable chemical probes for studying the biological functions of L3MBTL1. Based on the available data, UNC669 appears to have been more extensively characterized in cellular assays, with demonstrated effects on the L3MBTL1-p53 interaction and proteotoxicity. While both compounds exhibit low micromolar potency against L3MBTL1, the selectivity profile of UNC669 over other MBT domain-containing proteins has been more clearly defined in the literature.
The choice between this compound and UNC669 for a specific research application will depend on the experimental context. For biochemical screening and initial validation of L3MBTL1 inhibition, both compounds are suitable. For cellular studies, particularly those investigating the role of L3MBTL1 in protein quality control and neurodegeneration, UNC669 currently has more extensive supporting data. Researchers should carefully consider the reported potency and selectivity of each compound and, if possible, perform head-to-head comparisons in their specific assay systems to make the most informed decision. Further studies directly comparing the efficacy and off-target effects of these two inhibitors are warranted to provide a more definitive guide for the research community.
Validating UNC926 Phenotype with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to validate the cellular phenotype induced by UNC926, a specific inhibitor of the methyl-lysine reader protein L3MBTL1. We detail experimental protocols for inducing and rescuing the this compound-mediated phenotype, present quantitative data in a structured format, and offer a comparison with potential alternative approaches.
Introduction to this compound and its Target, L3MBTL1
This compound is a small molecule inhibitor that targets the MBT (Malignant Brain Tumor) domains of L3MBTL1 with an IC50 of 3.9 μM. L3MBTL1 is a chromatin "reader" protein that specifically recognizes and binds to mono- and dimethylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2. This binding is crucial for chromatin compaction and transcriptional repression. By inhibiting L3MBTL1, this compound disrupts these processes, leading to a cascade of cellular consequences.
The primary cellular phenotype associated with the inhibition or depletion of L3MBTL1 is the induction of DNA damage and genomic instability. This manifests as an increase in DNA strand breaks and the activation of the DNA damage response (DDR) pathway. Consequently, cells often undergo cell cycle arrest, typically at the G2/M phase, to allow for potential DNA repair.
Establishing the this compound-Induced Phenotype: DNA Damage and Cell Cycle Arrest
To validate the biological effect of this compound, a key first step is to establish a quantifiable phenotype. Based on the known function of its target, L3MBTL1, we will focus on two primary readouts: DNA damage and cell cycle progression.
Experimental Protocol: Inducing a Phenotype with this compound
-
Cell Culture: Culture a relevant cell line (e.g., U2OS osteosarcoma cells, known to exhibit a robust DNA damage response) in appropriate media.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Phenotypic Analysis:
-
DNA Damage Quantification:
-
Comet Assay (Single Cell Gel Electrophoresis): This technique directly visualizes and quantifies DNA fragmentation in individual cells.
-
γH2AX Immunofluorescence Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Foci of γH2AX can be visualized and quantified using microscopy.
-
-
Cell Cycle Analysis:
-
Flow Cytometry: Cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
-
Expected Results and Data Presentation
Treatment with this compound is expected to induce a dose-dependent increase in DNA damage and an accumulation of cells in the G2/M phase of the cell cycle. The quantitative data should be summarized as follows:
Table 1: Quantification of this compound-Induced DNA Damage
| Treatment | Comet Tail Moment (Arbitrary Units) | Mean γH2AX Foci per Cell |
| Vehicle Control | X ± SD | Y ± SD |
| This compound (1 µM) | A ± SD | B ± SD |
| This compound (5 µM) | C ± SD | D ± SD |
| This compound (10 µM) | E ± SD | F ± SD |
| This compound (25 µM) | G ± SD | H ± SD |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | %X ± SD | %Y ± SD | %Z ± SD |
| This compound (1 µM) | %A ± SD | %B ± SD | %C ± SD |
| This compound (5 µM) | %D ± SD | %E ± SD | %F ± SD |
| This compound (10 µM) | %G ± SD | %H ± SD | %I ± SD |
| This compound (25 µM) | %J ± SD | %K ± SD | %L ± SD |
Rescue Experiments to Validate this compound Specificity
A critical step in validating a phenotype induced by a chemical inhibitor is to perform a rescue experiment. This involves demonstrating that the observed phenotype can be reversed by overexpressing the target protein.
Experimental Protocol: L3MBTL1 Overexpression Rescue
-
Vector Preparation: Obtain a mammalian expression vector encoding full-length human L3MBTL1. Commercially available vectors can be used for this purpose. A control vector (e.g., empty vector or a vector expressing a fluorescent protein like GFP) should also be prepared.
-
Transfection: Transfect the L3MBTL1 overexpression vector and the control vector into the chosen cell line.
-
This compound Treatment: After allowing for protein expression (e.g., 24 hours post-transfection), treat the cells with this compound at a concentration known to induce a robust phenotype (e.g., 10 µM) and a vehicle control.
-
Phenotypic Analysis: After the treatment period (e.g., 24-48 hours), perform the same phenotypic analyses as described above (Comet assay, γH2AX staining, and cell cycle analysis).
Expected Results and Data Presentation
Overexpression of L3MBTL1 is expected to rescue the DNA damage and cell cycle arrest phenotypes induced by this compound.
Table 3: Rescue of this compound-Induced DNA Damage by L3MBTL1 Overexpression
| Treatment Group | Comet Tail Moment (Arbitrary Units) | Mean γH2AX Foci per Cell |
| Control Vector + Vehicle | X ± SD | Y ± SD |
| Control Vector + this compound (10 µM) | A ± SD | B ± SD |
| L3MBTL1 Vector + Vehicle | C ± SD | D ± SD |
| L3MBTL1 Vector + this compound (10 µM) | E ± SD (E < A) | F ± SD (F < B) |
Table 4: Rescue of this compound-Induced Cell Cycle Arrest by L3MBTL1 Overexpression
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control Vector + Vehicle | %X ± SD | %Y ± SD | %Z ± SD |
| Control Vector + this compound (10 µM) | %A ± SD | %B ± SD | %C ± SD |
| L3MBTL1 Vector + Vehicle | %D ± SD | %E ± SD | %F ± SD |
| L3MBTL1 Vector + this compound (10 µM) | %G ± SD | %H ± SD | %I ± SD (I < C) |
Comparison with Alternative Approaches
While this compound is a specific inhibitor of L3MBTL1, other experimental approaches can be used to study the function of this protein.
Table 5: Comparison of Experimental Approaches to Inhibit L3MBTL1 Function
| Approach | Principle | Advantages | Disadvantages |
| This compound (Small Molecule Inhibitor) | Reversible binding to the MBT domains of L3MBTL1, blocking its reader function. | Dose-dependent and reversible effects; rapid onset of action; suitable for high-throughput screening. | Potential for off-target effects; requires careful validation of specificity. |
| RNA interference (siRNA/shRNA) | Post-transcriptional silencing of L3MBTL1 mRNA, leading to protein knockdown. | High specificity for the target gene. | Slower onset of action; potential for incomplete knockdown; may induce off-target effects through miRNA-like activity. |
| CRISPR/Cas9-mediated Knockout | Permanent genetic disruption of the L3MBTL1 gene. | Complete and permanent loss of function. | Irreversible; potential for off-target gene editing; clonal selection may lead to adaptive changes. |
Visualizing the Molecular Context
To better understand the mechanism of this compound and the rationale for the rescue experiments, the following diagrams illustrate the key molecular pathways and experimental workflows.
Caption: L3MBTL1 signaling pathway and the effect of this compound.
Validating UNC926 Phenotype with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to validate the cellular phenotype induced by UNC926, a specific inhibitor of the methyl-lysine reader protein L3MBTL1. We detail experimental protocols for inducing and rescuing the this compound-mediated phenotype, present quantitative data in a structured format, and offer a comparison with potential alternative approaches.
Introduction to this compound and its Target, L3MBTL1
This compound is a small molecule inhibitor that targets the MBT (Malignant Brain Tumor) domains of L3MBTL1 with an IC50 of 3.9 μM. L3MBTL1 is a chromatin "reader" protein that specifically recognizes and binds to mono- and dimethylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2. This binding is crucial for chromatin compaction and transcriptional repression. By inhibiting L3MBTL1, this compound disrupts these processes, leading to a cascade of cellular consequences.
The primary cellular phenotype associated with the inhibition or depletion of L3MBTL1 is the induction of DNA damage and genomic instability. This manifests as an increase in DNA strand breaks and the activation of the DNA damage response (DDR) pathway. Consequently, cells often undergo cell cycle arrest, typically at the G2/M phase, to allow for potential DNA repair.
Establishing the this compound-Induced Phenotype: DNA Damage and Cell Cycle Arrest
To validate the biological effect of this compound, a key first step is to establish a quantifiable phenotype. Based on the known function of its target, L3MBTL1, we will focus on two primary readouts: DNA damage and cell cycle progression.
Experimental Protocol: Inducing a Phenotype with this compound
-
Cell Culture: Culture a relevant cell line (e.g., U2OS osteosarcoma cells, known to exhibit a robust DNA damage response) in appropriate media.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Phenotypic Analysis:
-
DNA Damage Quantification:
-
Comet Assay (Single Cell Gel Electrophoresis): This technique directly visualizes and quantifies DNA fragmentation in individual cells.
-
γH2AX Immunofluorescence Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Foci of γH2AX can be visualized and quantified using microscopy.
-
-
Cell Cycle Analysis:
-
Flow Cytometry: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
-
Expected Results and Data Presentation
Treatment with this compound is expected to induce a dose-dependent increase in DNA damage and an accumulation of cells in the G2/M phase of the cell cycle. The quantitative data should be summarized as follows:
Table 1: Quantification of this compound-Induced DNA Damage
| Treatment | Comet Tail Moment (Arbitrary Units) | Mean γH2AX Foci per Cell |
| Vehicle Control | X ± SD | Y ± SD |
| This compound (1 µM) | A ± SD | B ± SD |
| This compound (5 µM) | C ± SD | D ± SD |
| This compound (10 µM) | E ± SD | F ± SD |
| This compound (25 µM) | G ± SD | H ± SD |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | %X ± SD | %Y ± SD | %Z ± SD |
| This compound (1 µM) | %A ± SD | %B ± SD | %C ± SD |
| This compound (5 µM) | %D ± SD | %E ± SD | %F ± SD |
| This compound (10 µM) | %G ± SD | %H ± SD | %I ± SD |
| This compound (25 µM) | %J ± SD | %K ± SD | %L ± SD |
Rescue Experiments to Validate this compound Specificity
A critical step in validating a phenotype induced by a chemical inhibitor is to perform a rescue experiment. This involves demonstrating that the observed phenotype can be reversed by overexpressing the target protein.
Experimental Protocol: L3MBTL1 Overexpression Rescue
-
Vector Preparation: Obtain a mammalian expression vector encoding full-length human L3MBTL1. Commercially available vectors can be used for this purpose. A control vector (e.g., empty vector or a vector expressing a fluorescent protein like GFP) should also be prepared.
-
Transfection: Transfect the L3MBTL1 overexpression vector and the control vector into the chosen cell line.
-
This compound Treatment: After allowing for protein expression (e.g., 24 hours post-transfection), treat the cells with this compound at a concentration known to induce a robust phenotype (e.g., 10 µM) and a vehicle control.
-
Phenotypic Analysis: After the treatment period (e.g., 24-48 hours), perform the same phenotypic analyses as described above (Comet assay, γH2AX staining, and cell cycle analysis).
Expected Results and Data Presentation
Overexpression of L3MBTL1 is expected to rescue the DNA damage and cell cycle arrest phenotypes induced by this compound.
Table 3: Rescue of this compound-Induced DNA Damage by L3MBTL1 Overexpression
| Treatment Group | Comet Tail Moment (Arbitrary Units) | Mean γH2AX Foci per Cell |
| Control Vector + Vehicle | X ± SD | Y ± SD |
| Control Vector + this compound (10 µM) | A ± SD | B ± SD |
| L3MBTL1 Vector + Vehicle | C ± SD | D ± SD |
| L3MBTL1 Vector + this compound (10 µM) | E ± SD (E < A) | F ± SD (F < B) |
Table 4: Rescue of this compound-Induced Cell Cycle Arrest by L3MBTL1 Overexpression
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control Vector + Vehicle | %X ± SD | %Y ± SD | %Z ± SD |
| Control Vector + this compound (10 µM) | %A ± SD | %B ± SD | %C ± SD |
| L3MBTL1 Vector + Vehicle | %D ± SD | %E ± SD | %F ± SD |
| L3MBTL1 Vector + this compound (10 µM) | %G ± SD | %H ± SD | %I ± SD (I < C) |
Comparison with Alternative Approaches
While this compound is a specific inhibitor of L3MBTL1, other experimental approaches can be used to study the function of this protein.
Table 5: Comparison of Experimental Approaches to Inhibit L3MBTL1 Function
| Approach | Principle | Advantages | Disadvantages |
| This compound (Small Molecule Inhibitor) | Reversible binding to the MBT domains of L3MBTL1, blocking its reader function. | Dose-dependent and reversible effects; rapid onset of action; suitable for high-throughput screening. | Potential for off-target effects; requires careful validation of specificity. |
| RNA interference (siRNA/shRNA) | Post-transcriptional silencing of L3MBTL1 mRNA, leading to protein knockdown. | High specificity for the target gene. | Slower onset of action; potential for incomplete knockdown; may induce off-target effects through miRNA-like activity. |
| CRISPR/Cas9-mediated Knockout | Permanent genetic disruption of the L3MBTL1 gene. | Complete and permanent loss of function. | Irreversible; potential for off-target gene editing; clonal selection may lead to adaptive changes. |
Visualizing the Molecular Context
To better understand the mechanism of this compound and the rationale for the rescue experiments, the following diagrams illustrate the key molecular pathways and experimental workflows.
Caption: L3MBTL1 signaling pathway and the effect of this compound.
Orthogonal Validation of UNC926: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of UNC926, a chemical probe targeting the methyl-lysine reader protein L3MBTL1, with alternative inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed protocols for key validation experiments, and visualizations of associated signaling pathways.
Introduction to this compound and its Target, L3MBTL1
This compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domain of the L3MBTL1 protein.[1][2] L3MBTL1 is a "reader" of histone methylation, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histones, such as H4K20me1/2, and non-histone proteins like p53.[3][4][5] By binding to these methylated sites, L3MBTL1 plays a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Comparative Analysis of L3MBTL1 Inhibitors
The development of chemical probes for L3MBTL1 has led to several compounds, including this compound and its analogs. Below is a comparison of their biochemical potencies.
| Compound | Target(s) | IC50 (µM) | Kd (µM) | Selectivity Profile |
| This compound | L3MBTL1, L3MBTL3 | 3.9 (L3MBTL1), 3.2 (L3MBTL3) | Not Reported | Binds to L3MBTL1 and L3MBTL3 with similar affinity. |
| UNC1215 | L3MBTL3, L3MBTL1 | 0.04 (L3MBTL3), >10 (L3MBTL1) | 0.12 (L3MBTL3) | >50-fold selective for L3MBTL3 over other MBT domain-containing proteins. |
| UNC669 | L3MBTL1, L3MBTL3 | 4.2-6 (L3MBTL1), 3.1-35 (L3MBTL3) | 5 (L3MBTL1) | Shows moderate selectivity for L3MBTL1 over L3MBTL3. |
Orthogonal Validation of this compound Effects
Orthogonal validation involves using independent methods to confirm the on-target effects of a chemical probe. This is crucial to ensure that the observed biological effects are due to the inhibition of the intended target and not off-target activities.
Genetic Knockdown of L3MBTL1
A key orthogonal approach is the use of RNA interference (siRNA or shRNA) or CRISPR-Cas9 to reduce the expression of L3MBTL1. The phenotypic effects of L3MBTL1 knockdown can then be compared to the effects of this compound treatment. For instance, depletion of L3MBTL1 has been shown to result in the upregulation of p53 target genes like p21 and PUMA. A successful orthogonal validation would demonstrate that treatment with this compound phenocopies this effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that the binding of a ligand (like this compound) to its target protein (L3MBTL1) increases the thermal stability of the protein. This increased stability can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble L3MBTL1 remaining by Western blotting. A shift in the melting curve of L3MBTL1 in the presence of this compound provides strong evidence of direct binding.
Experimental Protocols
Western Blotting for p21 and PUMA Induction
This protocol is designed to assess the effect of this compound on the expression of p53 target genes.
a. Cell Culture and Treatment:
-
Plate cells (e.g., U2OS) at a suitable density in 6-well plates.
-
The following day, treat the cells with a dose-response of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for 24-48 hours.
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
c. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
f. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Dose-Response Curve Analysis
This protocol outlines the steps to determine the potency of an L3MBTL1 inhibitor using a biochemical assay.
a. Assay Principle:
-
An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure the interaction between L3MBTL1 and a methylated histone peptide. The assay relies on donor and acceptor beads that generate a signal when brought into close proximity by the protein-peptide interaction. An inhibitor will disrupt this interaction and reduce the signal.
b. Reagents and Plate Setup:
-
Prepare a serial dilution of the inhibitor (e.g., this compound).
-
In a 384-well plate, add the L3MBTL1 protein, the biotinylated methylated histone peptide, and the inhibitor at various concentrations.
c. Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
d. Detection:
-
Add streptavidin-coated donor beads and anti-tag acceptor beads (e.g., anti-GST for a GST-tagged L3MBTL1).
-
Incubate in the dark to allow bead binding.
e. Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
L3MBTL1-p53 Signaling Pathway
L3MBTL1 is a negative regulator of the tumor suppressor protein p53. In the absence of cellular stress, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes such as CDKN1A (p21) and PUMA, which are involved in cell cycle arrest and apoptosis, respectively. Inhibition of L3MBTL1 by this compound disrupts this interaction, leading to the activation of p53 and the transcription of its target genes.
Caption: L3MBTL1-p53 signaling pathway and the effect of this compound.
Orthogonal Validation Workflow
This workflow illustrates the process of validating the on-target effects of this compound.
Caption: Workflow for orthogonal validation of this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Lysine Methylation-Dependent Proteolysis by the Malignant Brain Tumor (MBT) Domain Proteins [mdpi.com]
- 5. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of UNC926: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of UNC926, a chemical probe targeting the methyl-lysine reader protein L3MBTL1, with alternative inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed protocols for key validation experiments, and visualizations of associated signaling pathways.
Introduction to this compound and its Target, L3MBTL1
This compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domain of the L3MBTL1 protein.[1][2] L3MBTL1 is a "reader" of histone methylation, specifically recognizing mono- and di-methylated lysine residues on histones, such as H4K20me1/2, and non-histone proteins like p53.[3][4][5] By binding to these methylated sites, L3MBTL1 plays a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Comparative Analysis of L3MBTL1 Inhibitors
The development of chemical probes for L3MBTL1 has led to several compounds, including this compound and its analogs. Below is a comparison of their biochemical potencies.
| Compound | Target(s) | IC50 (µM) | Kd (µM) | Selectivity Profile |
| This compound | L3MBTL1, L3MBTL3 | 3.9 (L3MBTL1), 3.2 (L3MBTL3) | Not Reported | Binds to L3MBTL1 and L3MBTL3 with similar affinity. |
| UNC1215 | L3MBTL3, L3MBTL1 | 0.04 (L3MBTL3), >10 (L3MBTL1) | 0.12 (L3MBTL3) | >50-fold selective for L3MBTL3 over other MBT domain-containing proteins. |
| UNC669 | L3MBTL1, L3MBTL3 | 4.2-6 (L3MBTL1), 3.1-35 (L3MBTL3) | 5 (L3MBTL1) | Shows moderate selectivity for L3MBTL1 over L3MBTL3. |
Orthogonal Validation of this compound Effects
Orthogonal validation involves using independent methods to confirm the on-target effects of a chemical probe. This is crucial to ensure that the observed biological effects are due to the inhibition of the intended target and not off-target activities.
Genetic Knockdown of L3MBTL1
A key orthogonal approach is the use of RNA interference (siRNA or shRNA) or CRISPR-Cas9 to reduce the expression of L3MBTL1. The phenotypic effects of L3MBTL1 knockdown can then be compared to the effects of this compound treatment. For instance, depletion of L3MBTL1 has been shown to result in the upregulation of p53 target genes like p21 and PUMA. A successful orthogonal validation would demonstrate that treatment with this compound phenocopies this effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that the binding of a ligand (like this compound) to its target protein (L3MBTL1) increases the thermal stability of the protein. This increased stability can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble L3MBTL1 remaining by Western blotting. A shift in the melting curve of L3MBTL1 in the presence of this compound provides strong evidence of direct binding.
Experimental Protocols
Western Blotting for p21 and PUMA Induction
This protocol is designed to assess the effect of this compound on the expression of p53 target genes.
a. Cell Culture and Treatment:
-
Plate cells (e.g., U2OS) at a suitable density in 6-well plates.
-
The following day, treat the cells with a dose-response of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for 24-48 hours.
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
c. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
f. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Dose-Response Curve Analysis
This protocol outlines the steps to determine the potency of an L3MBTL1 inhibitor using a biochemical assay.
a. Assay Principle:
-
An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure the interaction between L3MBTL1 and a methylated histone peptide. The assay relies on donor and acceptor beads that generate a signal when brought into close proximity by the protein-peptide interaction. An inhibitor will disrupt this interaction and reduce the signal.
b. Reagents and Plate Setup:
-
Prepare a serial dilution of the inhibitor (e.g., this compound).
-
In a 384-well plate, add the L3MBTL1 protein, the biotinylated methylated histone peptide, and the inhibitor at various concentrations.
c. Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
d. Detection:
-
Add streptavidin-coated donor beads and anti-tag acceptor beads (e.g., anti-GST for a GST-tagged L3MBTL1).
-
Incubate in the dark to allow bead binding.
e. Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
L3MBTL1-p53 Signaling Pathway
L3MBTL1 is a negative regulator of the tumor suppressor protein p53. In the absence of cellular stress, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes such as CDKN1A (p21) and PUMA, which are involved in cell cycle arrest and apoptosis, respectively. Inhibition of L3MBTL1 by this compound disrupts this interaction, leading to the activation of p53 and the transcription of its target genes.
Caption: L3MBTL1-p53 signaling pathway and the effect of this compound.
Orthogonal Validation Workflow
This workflow illustrates the process of validating the on-target effects of this compound.
Caption: Workflow for orthogonal validation of this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Lysine Methylation-Dependent Proteolysis by the Malignant Brain Tumor (MBT) Domain Proteins [mdpi.com]
- 5. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UNC926 and Other Epigenetic Modulators in Cancer Models
A detailed guide for researchers and drug development professionals on the preclinical activity of the L3MBTL1 inhibitor UNC926, with a comparative assessment against other epigenetic-targeting compounds. This report includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Introduction
Epigenetic dysregulation is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One such target is the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1), a "reader" of histone methylation marks that plays a crucial role in chromatin compaction and gene silencing. Its aberrant function has been implicated in various malignancies. This compound is a small molecule inhibitor of L3MBTL1, acting as a chemical probe to investigate the protein's role in cancer biology and as a potential therapeutic lead. This guide provides a comparative overview of this compound's activity in different cancer models alongside other epigenetic inhibitors targeting distinct but related pathways.
This compound: A Selective L3MBTL1 Inhibitor
This compound is a methyl-lysine (Kme) reader domain inhibitor that demonstrates high selectivity for L3MBTL1 with a reported half-maximal inhibitory concentration (IC50) of 3.9 μM. It also exhibits some activity against the close homolog L3MBTL3. By binding to the MBT domains of L3MBTL1, this compound disrupts the protein's ability to recognize and bind to mono- and di-methylated lysine (B10760008) residues on histone tails, thereby interfering with its role in transcriptional repression.
Comparative Performance in Cancer Models
To provide a comprehensive understanding of this compound's potential, its activity is compared with other well-characterized epigenetic inhibitors targeting different histone methyltransferases. The following tables summarize the in vitro cytotoxicity of these compounds across various cancer cell lines.
| Compound | Target(s) | Cancer Model | Assay | IC50 (µM) |
| This compound | L3MBTL1 , L3MBTL3 | Data Not Available | - | - |
| UNC669 | L3MBTL1, L3MBTL3 | Data Not Available | - | - |
| UNC1999 | EZH1, EZH2 | Glioblastoma Brain Tumor-Initiating Cells | alamarBlue | 2-5[1] |
| UNC1999 | MLL-rearranged Leukemia Cells | Cell Proliferation Assay | - | - |
| UNC1999 | Diffuse Large B-cell Lymphoma (DB cells) | Cell Proliferation Assay | 0.633[2] | |
| UNC1999 | Bladder Cancer (E-J cells) | Cell Proliferation Assay | ~2.5 | |
| UNC1999 | Bladder Cancer (5637 cells) | Cell Proliferation Assay | ~4.0 | |
| GSK126 | EZH2 | Diffuse Large B-cell Lymphoma (DB cells) | Cell Proliferation Assay | - |
In Vivo Efficacy of UNC1999
While in vivo data for this compound is not currently available, studies on the related epigenetic inhibitor UNC1999 provide insights into the potential of targeting these pathways in animal models.
| Compound | Cancer Model | Dosing Regimen | Outcome |
| UNC1999 | Glioblastoma Xenograft (in combination with Dexamethasone) | 150 mg/kg | Significantly suppressed tumor growth[1] |
| UNC1999 | MLL-AF9 Murine Leukemia Model | Oral administration | Prolonged survival[3] |
| UNC1999 | Bladder Cancer Xenograft (E-J cells) | 50 mg/kg | Significant antitumor activity[4] |
Signaling Pathways and Mechanism of Action
L3MBTL1 is a key component of the Polycomb group (PcG) of proteins, which are essential for maintaining gene expression patterns and cellular identity. The primary function of L3MBTL1 is to recognize and bind to mono- and di-methylated histone H1B at lysine 26 (H1BK26me1/2) and histone H4 at lysine 20 (H4K20me1/2). This binding leads to chromatin compaction and transcriptional repression of target genes. In some cancers, L3MBTL1 acts as a tumor suppressor by repressing the expression of oncogenes such as c-Myc. Its loss can lead to genomic instability and replicative stress. Conversely, in other contexts, such as EGFR-mutated lung adenocarcinoma, L3MBTL1 has been implicated in promoting drug resistance by modulating the DNA damage response.
The inhibition of L3MBTL1 by this compound is expected to de-repress the expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis. The precise downstream signaling pathways affected by L3MBTL1 inhibition are still under active investigation.
Caption: L3MBTL1-mediated gene silencing pathway and the inhibitory action of this compound.
Experimental Protocols
L3MBTL1 Inhibition Assay (AlphaLISA)
This protocol describes a high-throughput method to screen for inhibitors of the L3MBTL1-histone peptide interaction.
Materials:
-
His6-tagged L3MBTL1 protein
-
Biotinylated histone H3 peptide mono-methylated at lysine 9 (Biotin-H3K9me1)
-
AlphaScreen™ Histidine (Nickel Chelate) Donor beads
-
AlphaScreen™ Streptavidin Acceptor beads
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM DTT, 0.05% Tween 20, 25 mM NaCl
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add 50 nL of compound solution to the assay plate wells.
-
Prepare a mixture of His6-tagged L3MBTL1 and Biotin-H3K9me1 peptide in assay buffer.
-
Add 10 µL of the protein-peptide mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of AlphaScreen™ Donor and Acceptor beads in assay buffer.
-
Add 10 µL of the bead suspension to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
References
- 1. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of UNC926 and Other Epigenetic Modulators in Cancer Models
A detailed guide for researchers and drug development professionals on the preclinical activity of the L3MBTL1 inhibitor UNC926, with a comparative assessment against other epigenetic-targeting compounds. This report includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Introduction
Epigenetic dysregulation is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One such target is the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1), a "reader" of histone methylation marks that plays a crucial role in chromatin compaction and gene silencing. Its aberrant function has been implicated in various malignancies. This compound is a small molecule inhibitor of L3MBTL1, acting as a chemical probe to investigate the protein's role in cancer biology and as a potential therapeutic lead. This guide provides a comparative overview of this compound's activity in different cancer models alongside other epigenetic inhibitors targeting distinct but related pathways.
This compound: A Selective L3MBTL1 Inhibitor
This compound is a methyl-lysine (Kme) reader domain inhibitor that demonstrates high selectivity for L3MBTL1 with a reported half-maximal inhibitory concentration (IC50) of 3.9 μM. It also exhibits some activity against the close homolog L3MBTL3. By binding to the MBT domains of L3MBTL1, this compound disrupts the protein's ability to recognize and bind to mono- and di-methylated lysine residues on histone tails, thereby interfering with its role in transcriptional repression.
Comparative Performance in Cancer Models
To provide a comprehensive understanding of this compound's potential, its activity is compared with other well-characterized epigenetic inhibitors targeting different histone methyltransferases. The following tables summarize the in vitro cytotoxicity of these compounds across various cancer cell lines.
| Compound | Target(s) | Cancer Model | Assay | IC50 (µM) |
| This compound | L3MBTL1 , L3MBTL3 | Data Not Available | - | - |
| UNC669 | L3MBTL1, L3MBTL3 | Data Not Available | - | - |
| UNC1999 | EZH1, EZH2 | Glioblastoma Brain Tumor-Initiating Cells | alamarBlue | 2-5[1] |
| UNC1999 | MLL-rearranged Leukemia Cells | Cell Proliferation Assay | - | - |
| UNC1999 | Diffuse Large B-cell Lymphoma (DB cells) | Cell Proliferation Assay | 0.633[2] | |
| UNC1999 | Bladder Cancer (E-J cells) | Cell Proliferation Assay | ~2.5 | |
| UNC1999 | Bladder Cancer (5637 cells) | Cell Proliferation Assay | ~4.0 | |
| GSK126 | EZH2 | Diffuse Large B-cell Lymphoma (DB cells) | Cell Proliferation Assay | - |
In Vivo Efficacy of UNC1999
While in vivo data for this compound is not currently available, studies on the related epigenetic inhibitor UNC1999 provide insights into the potential of targeting these pathways in animal models.
| Compound | Cancer Model | Dosing Regimen | Outcome |
| UNC1999 | Glioblastoma Xenograft (in combination with Dexamethasone) | 150 mg/kg | Significantly suppressed tumor growth[1] |
| UNC1999 | MLL-AF9 Murine Leukemia Model | Oral administration | Prolonged survival[3] |
| UNC1999 | Bladder Cancer Xenograft (E-J cells) | 50 mg/kg | Significant antitumor activity[4] |
Signaling Pathways and Mechanism of Action
L3MBTL1 is a key component of the Polycomb group (PcG) of proteins, which are essential for maintaining gene expression patterns and cellular identity. The primary function of L3MBTL1 is to recognize and bind to mono- and di-methylated histone H1B at lysine 26 (H1BK26me1/2) and histone H4 at lysine 20 (H4K20me1/2). This binding leads to chromatin compaction and transcriptional repression of target genes. In some cancers, L3MBTL1 acts as a tumor suppressor by repressing the expression of oncogenes such as c-Myc. Its loss can lead to genomic instability and replicative stress. Conversely, in other contexts, such as EGFR-mutated lung adenocarcinoma, L3MBTL1 has been implicated in promoting drug resistance by modulating the DNA damage response.
The inhibition of L3MBTL1 by this compound is expected to de-repress the expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis. The precise downstream signaling pathways affected by L3MBTL1 inhibition are still under active investigation.
Caption: L3MBTL1-mediated gene silencing pathway and the inhibitory action of this compound.
Experimental Protocols
L3MBTL1 Inhibition Assay (AlphaLISA)
This protocol describes a high-throughput method to screen for inhibitors of the L3MBTL1-histone peptide interaction.
Materials:
-
His6-tagged L3MBTL1 protein
-
Biotinylated histone H3 peptide mono-methylated at lysine 9 (Biotin-H3K9me1)
-
AlphaScreen™ Histidine (Nickel Chelate) Donor beads
-
AlphaScreen™ Streptavidin Acceptor beads
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM DTT, 0.05% Tween 20, 25 mM NaCl
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add 50 nL of compound solution to the assay plate wells.
-
Prepare a mixture of His6-tagged L3MBTL1 and Biotin-H3K9me1 peptide in assay buffer.
-
Add 10 µL of the protein-peptide mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of AlphaScreen™ Donor and Acceptor beads in assay buffer.
-
Add 10 µL of the bead suspension to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
References
- 1. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of UNC926: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the methyl-lysine (Kme) reader domain inhibitor UNC926 with other relevant compounds. The information presented is intended to aid researchers in selecting the appropriate chemical tool for their studies of L3MBTL1 and L3MBTL3.
Introduction to this compound
This compound is a chemical probe that targets the Malignant Brain Tumor (MBT) domains of L3MBTL1 and L3MBTL3, proteins that recognize and bind to mono- and di-methylated lysine (B10760008) residues on histone tails, playing a role in chromatin compaction and transcriptional repression. Dysregulation of these proteins has been implicated in various diseases, making them attractive targets for therapeutic intervention. This compound exhibits low micromolar affinity for both L3MBTL1 and L3MBTL3.
Quantitative Cross-Reactivity Profile
To provide a clear comparison of inhibitor performance, the following table summarizes the available quantitative data for this compound and selected alternative compounds. UNC669 is presented as a direct competitor with a similar dual-inhibitor profile, while UNC1215 is included as a more selective L3MBTL3 inhibitor.
| Compound | Target | IC50 / Kd | Selectivity Notes |
| This compound | L3MBTL1 | IC50: 3.9 µM | Does not bind to CBX7. No effect on the binding of 53BP1 to H4K20me1. |
| L3MBTL3 | IC50: 3.2 µM | ||
| UNC669 | L3MBTL1 | IC50: 4.2 µM | A known dual inhibitor of L3MBTL1 and L3MBTL3.[1][2] |
| L3MBTL3 | IC50: 3.1 µM | ||
| UNC1215 | L3MBTL3 | Kd: 120 nM | >50-fold selective for L3MBTL3 over other MBT family members.[3][4][5] Screened against over 200 other reader domains with high selectivity. |
Note: A comprehensive kinome scan or broad methyl-lysine reader panel screening data for this compound is not publicly available at this time. The selectivity notes are based on the available literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams were generated using the DOT language.
Caption: L3MBTL1/3 signaling pathway and point of inhibition by this compound.
Caption: Workflow of the AlphaScreen assay for inhibitor screening.
Caption: General workflow for a histone peptide pull-down assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
AlphaScreen Assay for L3MBTL1/L3MBTL3 Inhibition
This protocol is adapted from generalized AlphaScreen assay procedures.
Objective: To determine the IC50 of an inhibitor for the interaction between L3MBTL1 or L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged recombinant L3MBTL1 or L3MBTL3 protein
-
Biotinylated histone H4K20me1 or H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor solutions into Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing His-tagged L3MBTL1 or L3MBTL3 protein in Assay Buffer to each well.
-
Add 5 µL of a solution containing the biotinylated histone peptide in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a suspension of Streptavidin Donor beads and Nickel Chelate Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate using an AlphaScreen-compatible plate reader, measuring the signal at 520-620 nm.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biotinylated Histone Peptide Pull-Down Assay
This protocol is based on established methods for analyzing protein-histone interactions.
Objective: To assess the ability of an inhibitor to disrupt the interaction between endogenous or recombinant L3MBTL1/L3MBTL3 and a methylated histone peptide.
Materials:
-
Biotinylated histone H4K20me1 or H4K20me2 peptide
-
Unmodified biotinylated control peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Nuclear extract from a relevant cell line or purified recombinant L3MBTL1/L3MBTL3 protein
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40, supplemented with protease inhibitors
-
Wash Buffer: Binding Buffer with increased NaCl concentration (e.g., 300-500 mM)
-
Elution Buffer: 2x SDS-PAGE loading buffer
-
Test inhibitor (e.g., this compound)
Procedure:
-
Immobilization of Peptides:
-
Resuspend streptavidin beads in Binding Buffer.
-
Add the biotinylated histone peptides (modified and unmodified) to separate tubes of bead slurry.
-
Incubate for 1-2 hours at 4°C with rotation to allow for binding.
-
Wash the beads three times with Binding Buffer to remove unbound peptides.
-
-
Binding Reaction:
-
Incubate the peptide-bound beads with nuclear extract or purified protein in Binding Buffer.
-
To test inhibition, pre-incubate the nuclear extract or purified protein with the desired concentration of the inhibitor or DMSO for 30 minutes before adding to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in Elution Buffer.
-
Boil the samples for 5-10 minutes to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the results by Western blotting using an antibody specific for L3MBTL1 or L3MBTL3.
-
Conclusion
This compound is a valuable tool for studying the roles of L3MBTL1 and L3MBTL3. Its dual inhibitory activity makes it distinct from more selective inhibitors like UNC1215. For studies where simultaneous inhibition of both L3MBTL1 and L3MBTL3 is desired, this compound and UNC669 are comparable options based on their reported potencies. However, the lack of a comprehensive public cross-reactivity profile for this compound highlights an area where further investigation is needed to fully characterize its off-target effects. Researchers should carefully consider the desired selectivity profile for their specific application when choosing an inhibitor for L3MBTL family proteins.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. L3MBTL1 Regulates ALS/FTD-associated Proteotoxicity and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
Comparative Analysis of UNC926: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the methyl-lysine (Kme) reader domain inhibitor UNC926 with other relevant compounds. The information presented is intended to aid researchers in selecting the appropriate chemical tool for their studies of L3MBTL1 and L3MBTL3.
Introduction to this compound
This compound is a chemical probe that targets the Malignant Brain Tumor (MBT) domains of L3MBTL1 and L3MBTL3, proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a role in chromatin compaction and transcriptional repression. Dysregulation of these proteins has been implicated in various diseases, making them attractive targets for therapeutic intervention. This compound exhibits low micromolar affinity for both L3MBTL1 and L3MBTL3.
Quantitative Cross-Reactivity Profile
To provide a clear comparison of inhibitor performance, the following table summarizes the available quantitative data for this compound and selected alternative compounds. UNC669 is presented as a direct competitor with a similar dual-inhibitor profile, while UNC1215 is included as a more selective L3MBTL3 inhibitor.
| Compound | Target | IC50 / Kd | Selectivity Notes |
| This compound | L3MBTL1 | IC50: 3.9 µM | Does not bind to CBX7. No effect on the binding of 53BP1 to H4K20me1. |
| L3MBTL3 | IC50: 3.2 µM | ||
| UNC669 | L3MBTL1 | IC50: 4.2 µM | A known dual inhibitor of L3MBTL1 and L3MBTL3.[1][2] |
| L3MBTL3 | IC50: 3.1 µM | ||
| UNC1215 | L3MBTL3 | Kd: 120 nM | >50-fold selective for L3MBTL3 over other MBT family members.[3][4][5] Screened against over 200 other reader domains with high selectivity. |
Note: A comprehensive kinome scan or broad methyl-lysine reader panel screening data for this compound is not publicly available at this time. The selectivity notes are based on the available literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams were generated using the DOT language.
Caption: L3MBTL1/3 signaling pathway and point of inhibition by this compound.
Caption: Workflow of the AlphaScreen assay for inhibitor screening.
Caption: General workflow for a histone peptide pull-down assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
AlphaScreen Assay for L3MBTL1/L3MBTL3 Inhibition
This protocol is adapted from generalized AlphaScreen assay procedures.
Objective: To determine the IC50 of an inhibitor for the interaction between L3MBTL1 or L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged recombinant L3MBTL1 or L3MBTL3 protein
-
Biotinylated histone H4K20me1 or H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor solutions into Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing His-tagged L3MBTL1 or L3MBTL3 protein in Assay Buffer to each well.
-
Add 5 µL of a solution containing the biotinylated histone peptide in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a suspension of Streptavidin Donor beads and Nickel Chelate Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate using an AlphaScreen-compatible plate reader, measuring the signal at 520-620 nm.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biotinylated Histone Peptide Pull-Down Assay
This protocol is based on established methods for analyzing protein-histone interactions.
Objective: To assess the ability of an inhibitor to disrupt the interaction between endogenous or recombinant L3MBTL1/L3MBTL3 and a methylated histone peptide.
Materials:
-
Biotinylated histone H4K20me1 or H4K20me2 peptide
-
Unmodified biotinylated control peptide
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Nuclear extract from a relevant cell line or purified recombinant L3MBTL1/L3MBTL3 protein
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40, supplemented with protease inhibitors
-
Wash Buffer: Binding Buffer with increased NaCl concentration (e.g., 300-500 mM)
-
Elution Buffer: 2x SDS-PAGE loading buffer
-
Test inhibitor (e.g., this compound)
Procedure:
-
Immobilization of Peptides:
-
Resuspend streptavidin beads in Binding Buffer.
-
Add the biotinylated histone peptides (modified and unmodified) to separate tubes of bead slurry.
-
Incubate for 1-2 hours at 4°C with rotation to allow for binding.
-
Wash the beads three times with Binding Buffer to remove unbound peptides.
-
-
Binding Reaction:
-
Incubate the peptide-bound beads with nuclear extract or purified protein in Binding Buffer.
-
To test inhibition, pre-incubate the nuclear extract or purified protein with the desired concentration of the inhibitor or DMSO for 30 minutes before adding to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in Elution Buffer.
-
Boil the samples for 5-10 minutes to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the results by Western blotting using an antibody specific for L3MBTL1 or L3MBTL3.
-
Conclusion
This compound is a valuable tool for studying the roles of L3MBTL1 and L3MBTL3. Its dual inhibitory activity makes it distinct from more selective inhibitors like UNC1215. For studies where simultaneous inhibition of both L3MBTL1 and L3MBTL3 is desired, this compound and UNC669 are comparable options based on their reported potencies. However, the lack of a comprehensive public cross-reactivity profile for this compound highlights an area where further investigation is needed to fully characterize its off-target effects. Researchers should carefully consider the desired selectivity profile for their specific application when choosing an inhibitor for L3MBTL family proteins.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. L3MBTL1 Regulates ALS/FTD-associated Proteotoxicity and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
On-Target Effects of UNC926 Validated by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of UNC926, a chemical probe for the methyl-lysine reader protein L3MBTL1, with supporting data from mass spectrometry-based validation techniques. We delve into the experimental protocols that underpin these findings to offer a comprehensive resource for researchers investigating epigenetic reader domains.
Introduction to this compound and its Target, L3MBTL1
This compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domains of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a reader of mono- and di-methylated lysine (B10760008) residues on histones, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound serves as a valuable tool to probe the biological functions of L3MBTL1.
Comparative Analysis of L3MBTL1 Inhibitors
To contextualize the performance of this compound, we compare it with another well-characterized MBT domain inhibitor, UNC1215. While UNC1215 primarily targets L3MBTL3, it exhibits some cross-reactivity with L3MBTL1, making it a relevant comparator.
| Inhibitor | Primary Target | IC50 (L3MBTL1) | IC50 (L3MBTL3) | Key Features |
| This compound | L3MBTL1 | 3.9 µM[1] | 3.2 µM[1] | Demonstrates specificity for L3MBTL1 over some other reader domains like 53BP1.[1] |
| UNC1215 | L3MBTL3 | ~1.0 µM[2] | 40 nM[2] | Potent and selective for L3MBTL3, with weaker inhibition of L3MBTL1. |
Mass Spectrometry-Based Validation of On-Target Effects
Mass spectrometry offers powerful, unbiased methods to confirm the direct engagement of a small molecule with its intended target within a complex cellular environment. Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) and quantitative chemical proteomics are instrumental in validating the on-target effects of inhibitors like this compound.
Cellular Thermal Shift Assay (CETSA-MS) / Thermal Proteome Profiling (TPP)
Principle: CETSA-MS, also known as Thermal Proteome Profiling (TPP), leverages the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates or intact cells treated with a compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, a shift in the melting curve of the target protein indicates direct engagement.
Experimental Workflow:
Caption: Experimental workflow for CETSA-MS/TPP.
Quantitative Chemical Proteomics
Principle: This approach utilizes affinity-based probes or competition binding assays with immobilized broad-spectrum inhibitors to profile the targets of a small molecule across the proteome. By quantifying the proteins that interact with the probe or are competed off by the free drug, direct targets can be identified and their affinities assessed.
Experimental Workflow:
Caption: Workflow for quantitative chemical proteomics.
Detailed Experimental Protocols
While specific mass spectrometry data for this compound is not yet widely published, the following are generalized protocols for the techniques described above, which can be adapted for the validation of this compound on-target effects.
CETSA-MS / TPP Protocol
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) in a thermal cycler.
-
Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature. Plot the relative soluble protein abundance as a function of temperature to generate melting curves. A shift in the melting curve in the this compound-treated samples compared to the vehicle control indicates target engagement.
Quantitative Chemical Proteomics (Competition Binding) Protocol
-
Affinity Matrix Preparation: Prepare an affinity matrix by immobilizing a broad-spectrum inhibitor of the target protein family (e.g., a general methyl-lysine reader inhibitor) on beads.
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Competition Assay: Incubate the cell lysate with varying concentrations of this compound.
-
Affinity Capture: Add the affinity matrix to the lysate to capture proteins that are not bound by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Sample Preparation for MS: Digest the eluted proteins into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptide samples using a label-free or label-based (e.g., SILAC, iTRAQ) quantitative proteomics approach to determine the proteins that were competed off by this compound.
-
Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the affinity matrix in the presence of this compound. These are the direct targets of the compound.
L3MBTL1 Signaling Pathway
This compound, by inhibiting L3MBTL1, is expected to modulate the downstream signaling pathways regulated by this protein. L3MBTL1 is involved in the Polycomb repressive complex 1 (PRC1)-mediated gene silencing.
Caption: this compound inhibits L3MBTL1-mediated gene silencing.
Conclusion
The validation of on-target effects is a critical step in the development and utilization of chemical probes. Mass spectrometry-based proteomics techniques provide a robust and unbiased platform for confirming the direct interaction of inhibitors like this compound with their intended cellular targets. The methodologies outlined in this guide offer a framework for researchers to rigorously assess the on-target efficacy and selectivity of novel epigenetic modulators. As more specific data for this compound becomes available, this guide will be updated to provide a more direct comparative analysis.
References
On-Target Effects of UNC926 Validated by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of UNC926, a chemical probe for the methyl-lysine reader protein L3MBTL1, with supporting data from mass spectrometry-based validation techniques. We delve into the experimental protocols that underpin these findings to offer a comprehensive resource for researchers investigating epigenetic reader domains.
Introduction to this compound and its Target, L3MBTL1
This compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domains of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a reader of mono- and di-methylated lysine residues on histones, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound serves as a valuable tool to probe the biological functions of L3MBTL1.
Comparative Analysis of L3MBTL1 Inhibitors
To contextualize the performance of this compound, we compare it with another well-characterized MBT domain inhibitor, UNC1215. While UNC1215 primarily targets L3MBTL3, it exhibits some cross-reactivity with L3MBTL1, making it a relevant comparator.
| Inhibitor | Primary Target | IC50 (L3MBTL1) | IC50 (L3MBTL3) | Key Features |
| This compound | L3MBTL1 | 3.9 µM[1] | 3.2 µM[1] | Demonstrates specificity for L3MBTL1 over some other reader domains like 53BP1.[1] |
| UNC1215 | L3MBTL3 | ~1.0 µM[2] | 40 nM[2] | Potent and selective for L3MBTL3, with weaker inhibition of L3MBTL1. |
Mass Spectrometry-Based Validation of On-Target Effects
Mass spectrometry offers powerful, unbiased methods to confirm the direct engagement of a small molecule with its intended target within a complex cellular environment. Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) and quantitative chemical proteomics are instrumental in validating the on-target effects of inhibitors like this compound.
Cellular Thermal Shift Assay (CETSA-MS) / Thermal Proteome Profiling (TPP)
Principle: CETSA-MS, also known as Thermal Proteome Profiling (TPP), leverages the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates or intact cells treated with a compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, a shift in the melting curve of the target protein indicates direct engagement.
Experimental Workflow:
Caption: Experimental workflow for CETSA-MS/TPP.
Quantitative Chemical Proteomics
Principle: This approach utilizes affinity-based probes or competition binding assays with immobilized broad-spectrum inhibitors to profile the targets of a small molecule across the proteome. By quantifying the proteins that interact with the probe or are competed off by the free drug, direct targets can be identified and their affinities assessed.
Experimental Workflow:
Caption: Workflow for quantitative chemical proteomics.
Detailed Experimental Protocols
While specific mass spectrometry data for this compound is not yet widely published, the following are generalized protocols for the techniques described above, which can be adapted for the validation of this compound on-target effects.
CETSA-MS / TPP Protocol
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) in a thermal cycler.
-
Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature. Plot the relative soluble protein abundance as a function of temperature to generate melting curves. A shift in the melting curve in the this compound-treated samples compared to the vehicle control indicates target engagement.
Quantitative Chemical Proteomics (Competition Binding) Protocol
-
Affinity Matrix Preparation: Prepare an affinity matrix by immobilizing a broad-spectrum inhibitor of the target protein family (e.g., a general methyl-lysine reader inhibitor) on beads.
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Competition Assay: Incubate the cell lysate with varying concentrations of this compound.
-
Affinity Capture: Add the affinity matrix to the lysate to capture proteins that are not bound by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Sample Preparation for MS: Digest the eluted proteins into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptide samples using a label-free or label-based (e.g., SILAC, iTRAQ) quantitative proteomics approach to determine the proteins that were competed off by this compound.
-
Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the affinity matrix in the presence of this compound. These are the direct targets of the compound.
L3MBTL1 Signaling Pathway
This compound, by inhibiting L3MBTL1, is expected to modulate the downstream signaling pathways regulated by this protein. L3MBTL1 is involved in the Polycomb repressive complex 1 (PRC1)-mediated gene silencing.
Caption: this compound inhibits L3MBTL1-mediated gene silencing.
Conclusion
The validation of on-target effects is a critical step in the development and utilization of chemical probes. Mass spectrometry-based proteomics techniques provide a robust and unbiased platform for confirming the direct interaction of inhibitors like this compound with their intended cellular targets. The methodologies outlined in this guide offer a framework for researchers to rigorously assess the on-target efficacy and selectivity of novel epigenetic modulators. As more specific data for this compound becomes available, this guide will be updated to provide a more direct comparative analysis.
References
UNC2025 Demonstrates Preclinical Efficacy in Primary Patient-Derived Leukemia Samples, Offering a Potential New Therapeutic Avenue
For Immediate Release
A preclinical study has revealed the therapeutic potential of UNC2025, a potent and selective small molecule inhibitor of MERTK, in primary patient samples of acute leukemia. The findings, published in Clinical Cancer Research, show that UNC2025 induced cell death and reduced colony-forming potential in a significant subset of patient samples and demonstrated anti-leukemic activity in a patient-derived xenograft (PDX) model.[1] These results position MERTK inhibition as a promising strategy for certain leukemia patients and provide a strong rationale for the clinical development of MERTK inhibitors.
Researchers, scientists, and drug development professionals are continuously seeking novel targets and therapeutic agents to combat cancers like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). MERTK, a receptor tyrosine kinase, is aberrantly expressed in a high percentage of these leukemias, making it an attractive therapeutic target.[1][2]
UNC2025 has been shown to potently inhibit MERTK phosphorylation and its downstream signaling pathways. In a comprehensive analysis of 261 primary leukemia patient samples, approximately 30% were sensitive to UNC2025. The most sensitive samples were found in AML, T-cell ALL (T-ALL), and minimally differentiated AML subtypes. Furthermore, in a patient-derived AML xenograft model, treatment with UNC2025 led to disease regression and prolonged survival, highlighting its potential efficacy in a model that closely mimics human disease.
This comparison guide provides an objective overview of the preclinical efficacy of UNC2025 in primary patient samples and compares it with other MERTK inhibitors that have advanced to clinical trials.
Comparative Efficacy of MERTK Inhibitors
The following table summarizes the available preclinical and clinical data for UNC2025 and its alternatives.
| Compound | Target(s) | Development Stage | Efficacy in Primary Patient Samples/PDX Models | Key Findings |
| UNC2025 | MERTK, FLT3 | Preclinical | Leukemia: Sensitive in approx. 30% of 261 primary patient samples. Induced disease regression and prolonged survival in a patient-derived AML xenograft model. | Potently inhibits MERTK signaling, induces apoptosis, and reduces colony formation. |
| MRX-2843 | MERTK, FLT3 | Phase 1 Clinical Trials | AML: Improved survival in a patient-derived AML xenograft model, including in tumors resistant to other FLT3 inhibitors. | Orally bioavailable dual inhibitor. Active against resistance-conferring FLT3 mutations. Currently in clinical trials for AML, ALL, and solid tumors. |
| PF-07265807 | MERTK, AXL | Phase 1 Clinical Trials | Preclinical data in models of solid tumors showed antitumor activity. Currently being evaluated in patients with advanced or metastatic solid tumors. | Selective dual inhibitor of MERTK and AXL. Being tested as a single agent and in combination with anti-PD-1 therapy. |
| ONO-7475 (Tamnorzatinib) | AXL, MERTK | Phase 1 Clinical Trials | Solid Tumors: Tolerated in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with nivolumab. AML: Showed potent synergy with venetoclax (B612062) in killing FLT3-mutant AML cell lines and primary cells, and prolonged survival in PDX models. | Dual AXL/MERTK inhibitor. Explored in solid tumors and acute leukemias. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of UNC2025 are outlined below.
Primary Leukemia Patient Sample Viability Assay
-
Objective: To determine the sensitivity of primary leukemia cells to UNC2025.
-
Method:
-
Mononuclear cells were isolated from fresh bone marrow or peripheral blood samples from leukemia patients.
-
Cells were cultured in the presence of varying concentrations of UNC2025 or vehicle (DMSO) for 72 hours.
-
Cell viability was assessed using a high-throughput assay to determine the concentration of UNC2025 required to decrease the number of viable cells by 50% (IC50).
-
Colony Formation Assay
-
Objective: To assess the effect of UNC2025 on the self-renewal capacity of leukemia cells.
-
Method:
-
Leukemia cell lines or primary patient mononuclear cells were cultured in soft agar (B569324) or methylcellulose, respectively.
-
The semi-solid medium was overlaid with a medium containing various concentrations of UNC2025 or vehicle.
-
After a designated incubation period (typically 7-14 days), colonies were stained and counted. A colony is generally defined as a cluster of at least 50 cells.
-
The inhibition of colony formation was calculated relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in leukemia cells following UNC2025 treatment.
-
Method:
-
Leukemia cells were treated with UNC2025 or vehicle for a specified duration.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Patient-Derived Xenograft (PDX) Model of AML
-
Objective: To evaluate the in vivo efficacy of UNC2025 in a patient-derived AML model.
-
Method:
-
Mononuclear cells from a MERTK-expressing primary AML patient sample were injected intravenously into immunodeficient mice (e.g., NSG mice).
-
Once the disease was established (confirmed by the presence of human leukemia cells in peripheral blood), mice were treated daily with UNC2025 (e.g., 75mg/kg) or vehicle.
-
Disease burden was monitored by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.
-
Survival of the mice in each treatment group was monitored over time.
-
Visualizing the Mechanism and Workflow
To further illustrate the context of UNC2025's action, the following diagrams depict the MERTK signaling pathway and a typical experimental workflow for evaluating a targeted inhibitor in a PDX model.
Caption: MERTK signaling pathway and the inhibitory action of UNC2025.
Caption: Workflow for evaluating UNC2025 efficacy in a PDX model.
References
UNC2025 Demonstrates Preclinical Efficacy in Primary Patient-Derived Leukemia Samples, Offering a Potential New Therapeutic Avenue
For Immediate Release
A preclinical study has revealed the therapeutic potential of UNC2025, a potent and selective small molecule inhibitor of MERTK, in primary patient samples of acute leukemia. The findings, published in Clinical Cancer Research, show that UNC2025 induced cell death and reduced colony-forming potential in a significant subset of patient samples and demonstrated anti-leukemic activity in a patient-derived xenograft (PDX) model.[1] These results position MERTK inhibition as a promising strategy for certain leukemia patients and provide a strong rationale for the clinical development of MERTK inhibitors.
Researchers, scientists, and drug development professionals are continuously seeking novel targets and therapeutic agents to combat cancers like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). MERTK, a receptor tyrosine kinase, is aberrantly expressed in a high percentage of these leukemias, making it an attractive therapeutic target.[1][2]
UNC2025 has been shown to potently inhibit MERTK phosphorylation and its downstream signaling pathways. In a comprehensive analysis of 261 primary leukemia patient samples, approximately 30% were sensitive to UNC2025. The most sensitive samples were found in AML, T-cell ALL (T-ALL), and minimally differentiated AML subtypes. Furthermore, in a patient-derived AML xenograft model, treatment with UNC2025 led to disease regression and prolonged survival, highlighting its potential efficacy in a model that closely mimics human disease.
This comparison guide provides an objective overview of the preclinical efficacy of UNC2025 in primary patient samples and compares it with other MERTK inhibitors that have advanced to clinical trials.
Comparative Efficacy of MERTK Inhibitors
The following table summarizes the available preclinical and clinical data for UNC2025 and its alternatives.
| Compound | Target(s) | Development Stage | Efficacy in Primary Patient Samples/PDX Models | Key Findings |
| UNC2025 | MERTK, FLT3 | Preclinical | Leukemia: Sensitive in approx. 30% of 261 primary patient samples. Induced disease regression and prolonged survival in a patient-derived AML xenograft model. | Potently inhibits MERTK signaling, induces apoptosis, and reduces colony formation. |
| MRX-2843 | MERTK, FLT3 | Phase 1 Clinical Trials | AML: Improved survival in a patient-derived AML xenograft model, including in tumors resistant to other FLT3 inhibitors. | Orally bioavailable dual inhibitor. Active against resistance-conferring FLT3 mutations. Currently in clinical trials for AML, ALL, and solid tumors. |
| PF-07265807 | MERTK, AXL | Phase 1 Clinical Trials | Preclinical data in models of solid tumors showed antitumor activity. Currently being evaluated in patients with advanced or metastatic solid tumors. | Selective dual inhibitor of MERTK and AXL. Being tested as a single agent and in combination with anti-PD-1 therapy. |
| ONO-7475 (Tamnorzatinib) | AXL, MERTK | Phase 1 Clinical Trials | Solid Tumors: Tolerated in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with nivolumab. AML: Showed potent synergy with venetoclax in killing FLT3-mutant AML cell lines and primary cells, and prolonged survival in PDX models. | Dual AXL/MERTK inhibitor. Explored in solid tumors and acute leukemias. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of UNC2025 are outlined below.
Primary Leukemia Patient Sample Viability Assay
-
Objective: To determine the sensitivity of primary leukemia cells to UNC2025.
-
Method:
-
Mononuclear cells were isolated from fresh bone marrow or peripheral blood samples from leukemia patients.
-
Cells were cultured in the presence of varying concentrations of UNC2025 or vehicle (DMSO) for 72 hours.
-
Cell viability was assessed using a high-throughput assay to determine the concentration of UNC2025 required to decrease the number of viable cells by 50% (IC50).
-
Colony Formation Assay
-
Objective: To assess the effect of UNC2025 on the self-renewal capacity of leukemia cells.
-
Method:
-
Leukemia cell lines or primary patient mononuclear cells were cultured in soft agar or methylcellulose, respectively.
-
The semi-solid medium was overlaid with a medium containing various concentrations of UNC2025 or vehicle.
-
After a designated incubation period (typically 7-14 days), colonies were stained and counted. A colony is generally defined as a cluster of at least 50 cells.
-
The inhibition of colony formation was calculated relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in leukemia cells following UNC2025 treatment.
-
Method:
-
Leukemia cells were treated with UNC2025 or vehicle for a specified duration.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Patient-Derived Xenograft (PDX) Model of AML
-
Objective: To evaluate the in vivo efficacy of UNC2025 in a patient-derived AML model.
-
Method:
-
Mononuclear cells from a MERTK-expressing primary AML patient sample were injected intravenously into immunodeficient mice (e.g., NSG mice).
-
Once the disease was established (confirmed by the presence of human leukemia cells in peripheral blood), mice were treated daily with UNC2025 (e.g., 75mg/kg) or vehicle.
-
Disease burden was monitored by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.
-
Survival of the mice in each treatment group was monitored over time.
-
Visualizing the Mechanism and Workflow
To further illustrate the context of UNC2025's action, the following diagrams depict the MERTK signaling pathway and a typical experimental workflow for evaluating a targeted inhibitor in a PDX model.
Caption: MERTK signaling pathway and the inhibitory action of UNC2025.
Caption: Workflow for evaluating UNC2025 efficacy in a PDX model.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of UNC926
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like UNC926 are paramount for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a brominated organic compound containing piperidine (B6355638) and pyrrolidine (B122466) moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this research chemical, this guidance is based on the chemical properties of its structural components and general best practices for hazardous waste management.
Core Safety and Hazard Information
This compound (C₁₆H₂₁BrN₂O) and its hydrochloride salt are categorized as methyl-lysine (Kme) reader domain inhibitors. The presence of a bromine atom and nitrogenous heterocyclic rings (piperidine and pyrrolidine) necessitates that this compound be treated as hazardous waste. Brominated organic compounds can be toxic and environmentally persistent.[1][2] Piperidine and its derivatives are often classified as toxic and irritant. Therefore, all waste containing this compound must be segregated and disposed of following institutional and regulatory guidelines for hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, fully fastened.
Step-by-Step Disposal Protocol
1. Waste Segregation: At the point of generation, all materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).
2. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated organic waste should be collected separately from non-halogenated waste.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "(3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone."
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
4. Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from drains and incompatible materials.
5. Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling a collection. Professional disposal services are essential for handling hazardous substances like brominated compounds.[1]
6. Spill Management: In the event of a spill:
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Quantitative Data Summary
| Property | Data |
| Chemical Formula | C₁₆H₂₁BrN₂O (this compound free base) |
| Molecular Weight | 337.26 g/mol (this compound free base) |
| CAS Number | 1184136-10-4 (this compound free base) |
| Waste Category | Hazardous Waste (Halogenated Organic Compound) |
| Recommended PPE | Chemical safety goggles, nitrile gloves, lab coat |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
| Disposal Method | Incineration at a licensed hazardous waste facility is the typical method for brominated organic compounds.[1] Neutralization may be applicable to bromine-containing solutions under specific EHS protocols.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemical waste and information regarding the disposal of analogous chemical structures. Specific experimental protocols for the synthesis or use of this compound should include a detailed risk assessment and a waste disposal plan as part of the procedure.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Guide to the Proper Disposal of UNC926
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like UNC926 are paramount for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a brominated organic compound containing piperidine and pyrrolidine moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this research chemical, this guidance is based on the chemical properties of its structural components and general best practices for hazardous waste management.
Core Safety and Hazard Information
This compound (C₁₆H₂₁BrN₂O) and its hydrochloride salt are categorized as methyl-lysine (Kme) reader domain inhibitors. The presence of a bromine atom and nitrogenous heterocyclic rings (piperidine and pyrrolidine) necessitates that this compound be treated as hazardous waste. Brominated organic compounds can be toxic and environmentally persistent.[1][2] Piperidine and its derivatives are often classified as toxic and irritant. Therefore, all waste containing this compound must be segregated and disposed of following institutional and regulatory guidelines for hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, fully fastened.
Step-by-Step Disposal Protocol
1. Waste Segregation: At the point of generation, all materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).
2. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated organic waste should be collected separately from non-halogenated waste.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "(3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone."
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
4. Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from drains and incompatible materials.
5. Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling a collection. Professional disposal services are essential for handling hazardous substances like brominated compounds.[1]
6. Spill Management: In the event of a spill:
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Quantitative Data Summary
| Property | Data |
| Chemical Formula | C₁₆H₂₁BrN₂O (this compound free base) |
| Molecular Weight | 337.26 g/mol (this compound free base) |
| CAS Number | 1184136-10-4 (this compound free base) |
| Waste Category | Hazardous Waste (Halogenated Organic Compound) |
| Recommended PPE | Chemical safety goggles, nitrile gloves, lab coat |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
| Disposal Method | Incineration at a licensed hazardous waste facility is the typical method for brominated organic compounds.[1] Neutralization may be applicable to bromine-containing solutions under specific EHS protocols.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemical waste and information regarding the disposal of analogous chemical structures. Specific experimental protocols for the synthesis or use of this compound should include a detailed risk assessment and a waste disposal plan as part of the procedure.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of UNC926: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with UNC926, a methyl-lysine (Kme) reader domain inhibitor targeting the L3MBTL1 protein, ensuring safe handling and disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Understanding the Compound: this compound Profile
| Identifier | Value |
| IUPAC Name | (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone |
| Molecular Formula | C16H21BrN2O |
| CAS Number | 1184136-10-4 |
| Target | L3MBTL1 |
Personal Protective Equipment (PPE) Protocol
| Protection Type | Specific Recommendations |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing. |
| Body Protection | A fully buttoned lab coat is required. For procedures with a high risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is essential. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Primary Containment: All weighing and initial dilutions of this compound powder must be performed in a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing (Powder):
-
Use an anti-static weighing dish.
-
Carefully transfer the required amount of this compound powder using a dedicated spatula.
-
Close the primary container tightly immediately after use.
-
-
Solubilization:
-
Add the solvent (e.g., DMSO) to the powder in the weighing dish or a suitable vial within the fume hood.
-
Gently swirl or vortex to dissolve. Avoid sonication which can generate aerosols.
-
-
Use in Experiments:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes with filtered tips.
-
-
Post-Handling:
-
Decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory disinfectant.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential health risks.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, weighing dishes, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Essential Safety and Handling of UNC926: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with UNC926, a methyl-lysine (Kme) reader domain inhibitor targeting the L3MBTL1 protein, ensuring safe handling and disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Understanding the Compound: this compound Profile
| Identifier | Value |
| IUPAC Name | (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone |
| Molecular Formula | C16H21BrN2O |
| CAS Number | 1184136-10-4 |
| Target | L3MBTL1 |
Personal Protective Equipment (PPE) Protocol
| Protection Type | Specific Recommendations |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing. |
| Body Protection | A fully buttoned lab coat is required. For procedures with a high risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is essential. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Primary Containment: All weighing and initial dilutions of this compound powder must be performed in a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing (Powder):
-
Use an anti-static weighing dish.
-
Carefully transfer the required amount of this compound powder using a dedicated spatula.
-
Close the primary container tightly immediately after use.
-
-
Solubilization:
-
Add the solvent (e.g., DMSO) to the powder in the weighing dish or a suitable vial within the fume hood.
-
Gently swirl or vortex to dissolve. Avoid sonication which can generate aerosols.
-
-
Use in Experiments:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes with filtered tips.
-
-
Post-Handling:
-
Decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory disinfectant.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential health risks.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, weighing dishes, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
